Amoxicillin and clavulanic acid
Description
Properties
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S.C8H9NO5/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13)/b;4-1-/t9-,10-,11+,14-;6-,7-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVHTELASVOWBE-AGNWQMPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
74469-00-4 (Parent) | |
| Record name | Amoxicillin mixture with Clavulanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079198291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80872429 | |
| Record name | Amoksiclav | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79198-29-1 | |
| Record name | Amoxicillin-clavulanic acid mixt. | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79198-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amoxicillin mixture with Clavulanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079198291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amoksiclav | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Clavulanic Acid: A Technical Guide to its Mechanism as a Suicide Inhibitor of Beta-Lactamase Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of clavulanic acid's role as a mechanism-based, or "suicide," inhibitor of beta-lactamase enzymes. Clavulanic acid's ability to irreversibly inactivate these enzymes has made it a cornerstone in overcoming bacterial resistance to beta-lactam antibiotics. This document details the molecular mechanism of inhibition, presents key kinetic data, outlines experimental protocols for its study, and provides visual representations of the involved pathways and workflows to support research and development in this critical area of antimicrobial therapy.
Introduction
The emergence of bacterial resistance to beta-lactam antibiotics, mediated by the production of beta-lactamase enzymes, poses a significant threat to global health. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic ineffective.[1] Clavulanic acid, a beta-lactam compound isolated from Streptomyces clavuligerus, possesses weak intrinsic antibacterial activity but is a potent inhibitor of a wide range of beta-lactamases.[2][3] It is most commonly combined with amoxicillin (B794) (co-amoxiclav) to protect the antibiotic from degradation.[2] Clavulanic acid functions as a "suicide inhibitor," meaning it is processed by the beta-lactamase active site, and in the process, is converted into a reactive species that covalently and irreversibly inactivates the enzyme.[4][5]
Mechanism of Suicide Inhibition
The inhibitory action of clavulanic acid against serine-based beta-lactamases (Ambler classes A, C, and D) is a multi-step process that begins with the formation of a reversible enzyme-inhibitor complex, similar to the initial binding of a beta-lactam antibiotic.[6][7]
The key steps are as follows:
-
Acylation: The serine residue in the active site of the beta-lactamase attacks the carbonyl group of the beta-lactam ring of clavulanic acid, forming a covalent acyl-enzyme intermediate.[7][8] This step is analogous to the acylation step in the hydrolysis of a penicillin substrate.
-
Rearrangement and Inactivation: Unlike the acyl-enzyme intermediate formed with a typical beta-lactam antibiotic, which is rapidly hydrolyzed to regenerate the active enzyme, the clavulanic acid-derived intermediate undergoes a series of chemical rearrangements.[4][8] This restructuring creates a more reactive molecule that subsequently attacks another amino acid residue within the active site, leading to a cross-linked, permanently inactivated enzyme.[4] The process involves the opening of the oxazolidine (B1195125) ring.[9]
The overall process is characterized by the formation of a stable, inactive covalent adduct, preventing the enzyme from hydrolyzing its intended beta-lactam antibiotic substrates.[6]
References
- 1. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Clavulanic acid, a beta-lactamase inhibitor: biosynthesis and molecular genetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clavulanic acid - Wikipedia [en.wikipedia.org]
- 5. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [Kinetics of beta-lactamase inhibition by clavulanic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. How Clavulanic Acid Inhibits Serine β-Lactamases | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
The Guardian of the Ring: A Technical Guide to the Synergistic Antibacterial Action of Amoxicillin and Clavulanic Acid
For Immediate Release
A Deep Dive into the Potent Partnership of a Classic Antibiotic and a Beta-Lactamase Inhibitor, Offering Researchers and Drug Development Professionals a Comprehensive Overview of its Mechanism, Efficacy, and Experimental Evaluation.
The combination of amoxicillin (B794) and clavulanic acid stands as a cornerstone in the global fight against bacterial infections. This enduring partnership leverages a powerful synergistic effect, restoring the efficacy of a trusted beta-lactam antibiotic against a wide array of resistant pathogens. This technical guide provides an in-depth exploration of the core mechanisms, quantitative data, and experimental protocols that define this critical therapeutic alliance.
The Core Mechanism: How Clavulanic Acid Rescues Amoxicillin
Amoxicillin, a broad-spectrum penicillin antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It specifically targets penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan, an essential component of the cell wall.[2] This disruption leads to cell lysis and bacterial death.
However, the emergence and spread of bacterial resistance, primarily through the production of beta-lactamase enzymes, threatened the clinical utility of amoxicillin and other beta-lactam antibiotics.[2][3] These enzymes hydrolyze the amide bond in the beta-lactam ring, the structural core of these antibiotics, rendering them inactive.[2]
This is where clavulanic acid plays its pivotal role. While possessing weak intrinsic antibacterial activity, clavulanic acid is a potent, mechanism-based inhibitor of a wide range of beta-lactamase enzymes, particularly the prevalent Class A enzymes (e.g., TEM, SHV).[2][4] It acts as a "suicide inhibitor," irreversibly binding to the active site of the beta-lactamase, thereby protecting amoxicillin from degradation.[2][3] This allows amoxicillin to reach its PBP targets and effectively kill the bacteria.[2]
The inactivation of beta-lactamase by clavulanic acid is a multi-step process:
-
Acylation: Clavulanic acid, recognized as a substrate, enters the active site of the beta-lactamase enzyme. The catalytic serine residue in the active site attacks the carbonyl group of the beta-lactam ring, forming a covalent acyl-enzyme intermediate.[5]
-
Ring Opening and Rearrangement: The opened beta-lactam ring of clavulanic acid undergoes a series of chemical rearrangements.
-
Irreversible Inhibition: The rearranged molecule forms a stable, covalent bond with the enzyme, often through a secondary reaction with another amino acid residue in the active site. This permanently blocks the enzyme's activity.[5]
Mechanism of synergistic antibacterial action.
Quantitative Data: The Impact of Synergy on Bacterial Susceptibility
The synergistic effect of this compound is quantitatively demonstrated by a significant reduction in the Minimum Inhibitory Concentration (MIC) for beta-lactamase-producing bacteria compared to amoxicillin alone. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Bacterial Species | Strain Type | Amoxicillin MIC (µg/mL) | Amoxicillin/Clavulanic Acid MIC (µg/mL) |
| Escherichia coli | β-lactamase positive | >64 | 4 |
| Staphylococcus aureus | β-lactamase positive | >500 | 0.25 - 2 |
| Haemophilus influenzae | β-lactamase positive | >16 | ≤1 |
| Bacteroides fragilis group | β-lactamase positive | 128 | 4 |
Note: The MIC values are representative and can vary between different strains and testing methodologies. Clavulanic acid concentration is typically fixed in combination testing.
Experimental Protocols: Assessing Synergy and Potency
Several key in vitro experiments are employed to evaluate the synergistic effect of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique for determining the MIC of antimicrobial agents.
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of amoxicillin and amoxicillin/clavulanic acid in an appropriate solvent.
-
Prepare Mueller-Hinton Broth (MHB) as the growth medium.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agents in MHB.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[6]
-
Reading and Interpretation: The MIC is the lowest concentration of the antimicrobial agent that shows no visible bacterial growth.
Checkerboard Synergy Assay
The checkerboard assay is used to systematically evaluate the interaction between two antimicrobial agents.
Protocol:
-
Plate Setup:
-
In a 96-well microtiter plate, create a two-dimensional array of dilutions. Serially dilute amoxicillin along the y-axis and clavulanic acid along the x-axis.
-
-
Inoculation: Inoculate all wells with a standardized bacterial suspension as described for the MIC assay.
-
Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours.[7]
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index:
-
FIC of Amoxicillin = (MIC of Amoxicillin in combination) / (MIC of Amoxicillin alone)
-
FIC of Clavulanic Acid = (MIC of Clavulanic Acid in combination) / (MIC of Clavulanic Acid alone)
-
FIC Index = FIC of Amoxicillin + FIC of Clavulanic Acid
-
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4.0: Additive/Indifference
-
FIC Index > 4.0: Antagonism[8]
-
-
Workflow for a checkerboard synergy assay.
Beta-Lactamase Activity Assay
The activity of beta-lactamase enzymes can be measured using a chromogenic substrate like nitrocefin (B1678963).
Protocol:
-
Sample Preparation:
-
For bacterial cultures, centrifuge the sample, resuspend the pellet in assay buffer, and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation and use the supernatant for the assay.
-
-
Assay Setup:
-
In a 96-well plate, add the bacterial lysate (containing beta-lactamase).
-
Include a positive control (known beta-lactamase) and a negative control (assay buffer).
-
-
Reaction Initiation: Add a nitrocefin solution to each well to initiate the reaction.
-
Measurement:
-
Measure the absorbance at 490 nm kinetically over 30-60 minutes. The rate of color change from yellow to red is proportional to the beta-lactamase activity.
-
-
Data Analysis: Calculate the rate of nitrocefin hydrolysis to determine the enzyme activity.
Conclusion
The synergistic combination of this compound is a classic example of a successful strategy to overcome bacterial resistance. By understanding the intricate mechanism of beta-lactamase inhibition, quantifying the impact on bacterial susceptibility, and employing robust experimental protocols, researchers and drug development professionals can continue to leverage and innovate upon this vital therapeutic principle. This in-depth guide serves as a foundational resource for those working to combat the ever-evolving challenge of antimicrobial resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. How Amoxicillin -Clavulanic Acid Overcomes Beta Lactamase Resistance [stencildent.com]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
The Role of Clavulanic Acid in Overcoming TEM-1 Hyperproduction in Escherichia coli: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of antibiotic resistance is a critical global health challenge. A primary mechanism of resistance to β-lactam antibiotics in Escherichia coli is the production of β-lactamase enzymes, with TEM-1 being one of the most prevalent. Hyperproduction of TEM-1 can render penicillins, such as amoxicillin (B794), ineffective. Clavulanic acid, a β-lactamase inhibitor, is a crucial partner drug that can restore the efficacy of these antibiotics. This technical guide delves into the core mechanisms by which clavulanic acid overcomes TEM-1 hyperproduction in E. coli, providing quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
Introduction: The Challenge of TEM-1 Hyperproduction
TEM-1 is a plasmid-mediated β-lactamase that hydrolyzes the β-lactam ring of penicillins and early-generation cephalosporins, inactivating the antibiotic.[1] While the presence of the blaTEM-1 gene confers resistance, the level of this resistance is significantly influenced by the amount of enzyme produced.[2] Hyperproduction of TEM-1 β-lactamase, defined as producing ≥200 nmoles of nitrocefin (B1678963) hydrolyzed per minute per mg of protein, can lead to high-level resistance, even to β-lactam/β-lactamase inhibitor combinations.[3][4]
The primary mechanisms driving TEM-1 hyperproduction in E. coli are:
-
Increased Gene Copy Number: The blaTEM-1 gene is often located on plasmids, which can exist in high copy numbers within a single bacterial cell.[3][4] Studies have shown a direct correlation between the copy number of blaTEM-1-encoding plasmids and the level of β-lactamase production.[4] For instance, hyperproducing isolates have been found to harbor plasmids with high copy numbers (≥10), with an average total copy number of TEM-encoding plasmids being around 14.[3][4]
-
Promoter Mutations: The expression of the blaTEM-1 gene is controlled by its promoter region. Mutations in this region can lead to a more efficient promoter, resulting in increased transcription and, consequently, higher levels of β-lactamase production.[3][5] For example, the TEM-2 type promoter is more efficient than the TEM-1 type promoter, and its presence is more common in hyperproducing isolates.[3]
The Mechanism of Action of Clavulanic Acid
Clavulanic acid itself possesses weak antibacterial activity.[6] Its clinical significance lies in its ability to inhibit the activity of β-lactamase enzymes.[7] Clavulanic acid is classified as a "suicide inhibitor" because it irreversibly binds to and inactivates the β-lactamase enzyme.[7] The process involves several steps:
-
Binding to the Active Site: Clavulanic acid, structurally similar to penicillin, binds to the active site of the TEM-1 β-lactamase.
-
Acylation: The serine residue in the active site of the β-lactamase attacks the β-lactam ring of clavulanic acid, forming a covalent acyl-enzyme intermediate.
-
Irreversible Inactivation: Unlike the transient intermediate formed with β-lactam antibiotics, the clavulanic acid-derived intermediate undergoes a series of chemical rearrangements. This leads to the opening of the oxazolidine (B1195125) ring of clavulanic acid, creating a highly reactive species that permanently cross-links with the enzyme's active site, rendering it non-functional.[8]
This irreversible inactivation protects the partner β-lactam antibiotic (e.g., amoxicillin) from hydrolysis, allowing it to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.
Mechanism of Clavulanic Acid Inhibition of TEM-1.
Quantitative Data on Clavulanic Acid Efficacy
The effectiveness of clavulanic acid in overcoming TEM-1 mediated resistance is quantifiable through various in vitro measures, primarily the Minimum Inhibitory Concentration (MIC) of amoxicillin in the presence of a fixed concentration of clavulanic acid.
Table 1: Effect of Clavulanic Acid on Amoxicillin MICs for TEM-1 Hyperproducing E. coli
| E. coli Strain Type | Amoxicillin MIC (µg/mL) | Amoxicillin + Clavulanic Acid (2:1 ratio) MIC (µg/mL) | Reference |
| Low TEM-1 Producer | 128 - 512 | 8 - 32 | [2] |
| High TEM-1 Producer | >2048 | 64 - 256 | [2] |
| Isolate with TEM-1 promoter mutation | >256 | ≤ 1 |
Table 2: Kinetic Parameters of Clavulanic Acid Inhibition of TEM-1 β-Lactamase
| Parameter | Value | Description | Reference |
| Ki | 0.8 µM | Inhibition constant, reflecting the affinity of clavulanic acid for the enzyme. | [8] |
| kcat (inactivation) | 0.027 s-1 | Rate constant for the irreversible inactivation of the enzyme. | [8] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)
-
Amoxicillin and clavulanic acid stock solutions
-
Sterile diluents (e.g., sterile water or saline)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Antibiotic Dilutions:
-
Prepare a series of two-fold dilutions of amoxicillin in CAMHB in the wells of a 96-well plate. A typical range for amoxicillin is 0.25 to 256 µg/mL.
-
For the combination, add a fixed concentration of clavulanic acid (e.g., 2 µg/mL or in a 2:1 ratio with amoxicillin) to each well containing the amoxicillin dilutions.[9]
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL.[10]
-
-
Inoculate the Microtiter Plate:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.[11]
-
Workflow for MIC Determination by Broth Microdilution.
β-Lactamase Activity Assay using Nitrocefin
This colorimetric assay measures the activity of β-lactamase enzymes. Nitrocefin is a chromogenic cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis by β-lactamase.
Materials:
-
Nitrocefin stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.0
-
Bacterial cell lysate or purified β-lactamase
-
96-well microtiter plate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Prepare Nitrocefin Working Solution:
-
Dilute the nitrocefin stock solution in PBS to a final concentration of 100 µM. Prepare this solution fresh and protect it from light.
-
-
Prepare Samples:
-
For whole-cell assays, resuspend bacterial cells in PBS. For cell lysates, prepare by sonication or enzymatic lysis. For purified enzyme, dilute to the desired concentration in PBS.
-
-
Assay Setup:
-
Add 50 µL of the sample (cell suspension, lysate, or purified enzyme) to the wells of a 96-well plate.
-
Include a positive control (known β-lactamase) and a negative control (PBS or buffer).
-
-
Initiate Reaction:
-
Add 50 µL of the nitrocefin working solution to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately measure the absorbance at 490 nm at regular intervals (e.g., every minute for 30 minutes) using a microplate reader in kinetic mode.
-
-
Calculate Activity:
-
The rate of change in absorbance over time is proportional to the β-lactamase activity. The activity is typically expressed in units, where one unit hydrolyzes 1.0 µmole of nitrocefin per minute.
-
Quantification of blaTEM-1 Gene Copy Number by qPCR
This protocol allows for the determination of the number of copies of the blaTEM-1 gene relative to a single-copy chromosomal gene.
Materials:
-
Genomic DNA extracted from E. coli
-
Primers and probe specific for blaTEM-1
-
Primers and probe for a single-copy reference gene (e.g., dxs)
-
qPCR master mix
-
Real-time PCR instrument
-
Standard DNA with known copy numbers of blaTEM-1 and the reference gene
Procedure:
-
DNA Extraction:
-
Extract total genomic DNA from the E. coli isolates to be tested.
-
-
qPCR Reaction Setup:
-
Prepare qPCR reactions in triplicate for each DNA sample, including reactions for the blaTEM-1 gene and the reference gene.
-
Each reaction should contain the appropriate primers, probe, qPCR master mix, and template DNA.
-
Include a no-template control for each gene.
-
-
Standard Curve:
-
Prepare a serial dilution of the standard DNA to create a standard curve for both the blaTEM-1 and the reference gene.
-
-
qPCR Run:
-
Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[12]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Use the standard curves to calculate the absolute copy number of the blaTEM-1 and the reference gene in each sample.
-
The relative copy number of blaTEM-1 is calculated as the ratio of the copy number of blaTEM-1 to the copy number of the reference gene.[13]
-
Logical Relationships and Signaling Pathways
The hyperproduction of TEM-1 and its subsequent inhibition by clavulanic acid involve a series of interconnected molecular events.
References
- 1. Epidemiological Survey of Amoxicillin-Clavulanate Resistance and Corresponding Molecular Mechanisms in Escherichia coli Isolates in France: New Genetic Features of blaTEM Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of hyperproduction of TEM-1 beta-lactamase by clinical isolates of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. toku-e.com [toku-e.com]
- 8. [Kinetics of beta-lactamase inhibition by clavulanic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput analysis of the plasmid bioproduction process in Escherichia coli by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. uniprot.org [uniprot.org]
- 12. Quantifying Nonspecific TEM β-Lactamase (blaTEM) Genes in a Wastewater Stream - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gene-quantification.de [gene-quantification.de]
The Core Mechanism of Clavulanic Acid as a β-Lactamase Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming Antibiotic Resistance
The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, poses a significant threat to global health. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. Clavulanic acid, a β-lactamase inhibitor isolated from Streptomyces clavuligerus, has been a cornerstone in combating this resistance.[1] While possessing weak intrinsic antibacterial activity, its potent, mechanism-based inhibition of a broad spectrum of β-lactamases restores the efficacy of co-administered β-lactam antibiotics such as amoxicillin (B794) and ticarcillin.[1][2] This technical guide provides a detailed exploration of the biochemical pathway of β-lactamase inactivation by clavulanic acid, supported by quantitative kinetic data, experimental methodologies, and visual representations of the molecular interactions.
Biochemical Pathway of Inactivation
Clavulanic acid is classified as a "suicide inhibitor" or mechanism-based inactivator. It initially acts as a substrate for the β-lactamase, forming a reversible Michaelis-Menten complex. However, the subsequent enzymatic processing leads to the formation of a highly reactive intermediate that covalently and irreversibly modifies the enzyme's active site, leading to its inactivation. The process can be dissected into several key steps:
-
Acylation of the Active Site Serine: Similar to a β-lactam antibiotic, the catalytic serine residue (typically Ser-70 in Ambler class A β-lactamases) in the enzyme's active site attacks the carbonyl carbon of the β-lactam ring of clavulanic acid.[3][4] This results in the opening of the β-lactam ring and the formation of a covalent acyl-enzyme intermediate.[3]
-
Oxazolidine (B1195125) Ring Opening and Rearrangement: Following acylation, the oxazolidine ring of clavulanic acid opens. This is a critical step that differentiates it from a standard substrate. The opening of this second ring is believed to be facilitated by the enzyme's catalytic machinery.
-
Decarboxylation: The clavulanic acid intermediate can then undergo decarboxylation, releasing a molecule of carbon dioxide.[5] This step is a key part of the pathway leading to a stable, inactivated enzyme.
-
Formation of a Reactive Intermediate: The rearrangement and decarboxylation of the clavulanic acid moiety result in the formation of a highly reactive trans-enamine intermediate covalently attached to Ser-70.[5][6]
-
Irreversible Inactivation: This reactive intermediate is the point of no return. It can undergo several transformations that lead to the permanent inactivation of the β-lactamase. One proposed mechanism involves the cross-linking of the clavulanic acid remnant to a second amino acid residue within the active site, such as Ser-130 in some β-lactamases.[7] Another possibility is the formation of a stable, hydrolyzed, but slowly deacylating linear fragment of clavulanic acid that remains covalently bound to the active site serine.[7]
The following diagram illustrates the general pathway of β-lactamase inactivation by clavulanic acid.
Quantitative Analysis of Inhibition
The efficacy of clavulanic acid varies against different classes of β-lactamases. It is a potent inhibitor of most Ambler class A β-lactamases (including common plasmid-mediated enzymes like TEM and SHV) and some class D enzymes.[2][4] Its activity against class C cephalosporinases is generally weaker, and it is ineffective against class B metallo-β-lactamases.[4][8] The inhibitory activity is quantified by kinetic parameters such as the inhibition constant (Ki) and the maximal rate of inactivation (kinact or kcat).
| β-Lactamase | Class | Ki (µM) | kinact or k6 (s-1) | Source(s) |
| TEM-1 | A | 0.8 | 0.027 | [9] |
| TEM-2 | A | 0.7 | 0.03 | [9] |
| Pitton's type 2 | A | 0.6 | 0.046 | [9] |
| SHV-1 | A | - | - | [2] |
| Staphylococcal | A | - | - | [4] |
| E. faecalis | A | - | - | [4] |
| CTX-M | A | - | - | [2] |
| OXA-type (most) | D | - | - | [2] |
| AmpC | C | - | - | [2] |
Note: A comprehensive list of kinetic parameters is challenging to compile due to variations in experimental conditions across different studies. The values presented here are indicative of the inhibitory potency.
Experimental Protocols
The elucidation of the intricate mechanism of clavulanic acid has been achieved through a combination of experimental techniques, primarily enzyme kinetics and mass spectrometry.
Enzyme Kinetics Assays
Objective: To determine the kinetic parameters of β-lactamase inhibition by clavulanic acid (e.g., Ki, kinact, IC50).
Methodology: A common method involves a spectrophotometric assay using a chromogenic β-lactam substrate, such as nitrocefin (B1678963).[10][11] The hydrolysis of nitrocefin by β-lactamase results in a color change that can be monitored over time.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of purified β-lactamase in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).
-
Prepare a stock solution of nitrocefin in DMSO.
-
Prepare a range of concentrations of clavulanic acid in the assay buffer.
-
-
Assay Procedure (adapted from spectrophotometric methods):
-
In a 96-well microplate, add the assay buffer, the β-lactamase solution, and varying concentrations of clavulanic acid.
-
Incubate the enzyme and inhibitor for a defined period to allow for the inactivation reaction to proceed.
-
Initiate the reaction by adding the nitrocefin solution.
-
Immediately measure the change in absorbance at the appropriate wavelength (e.g., 482-490 nm for hydrolyzed nitrocefin) over time using a microplate reader.[10][11]
-
-
Data Analysis:
-
Calculate the initial reaction rates from the absorbance data.
-
Plot the reaction rates against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
For determining Ki and kinact, more complex kinetic models and experimental designs are employed, often involving pre-incubation of the enzyme with the inhibitor for various times before adding the substrate.
-
The following diagram outlines the general workflow for a β-lactamase inhibition assay.
Mass Spectrometry Analysis
Objective: To identify and characterize the covalent adducts formed between clavulanic acid and β-lactamase, including reaction intermediates.
Methodology: Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for analyzing protein-ligand complexes.[12] It allows for the precise mass determination of the intact enzyme and its modified forms.
Protocol Outline:
-
Sample Preparation:
-
Incubate the purified β-lactamase with an excess of clavulanic acid for a specific time to allow for the formation of the covalent adduct.
-
The reaction can be quenched at different time points to observe the formation of intermediates.
-
-
LC-MS/MS Analysis (adapted from general protein analysis protocols): [10]
-
Desalt the protein sample using a suitable method (e.g., reverse-phase chromatography) to remove non-volatile salts that can interfere with ESI-MS.
-
Introduce the sample into the mass spectrometer via liquid chromatography (LC) or direct infusion.
-
Acquire mass spectra of the intact protein under denaturing or non-denaturing conditions.
-
To identify the site of modification, the protein can be proteolytically digested (e.g., with trypsin), and the resulting peptides analyzed by LC-MS/MS.
-
-
Data Analysis:
-
Determine the mass of the intact protein and any modified forms. The mass shift will correspond to the mass of the covalently bound clavulanic acid fragment.
-
In peptide mapping experiments, identify the modified peptide by its increased mass and sequence it using tandem mass spectrometry (MS/MS) to pinpoint the exact amino acid residue that is covalently modified.
-
The following diagram illustrates the logical relationship in identifying covalent adducts using mass spectrometry.
Conclusion
The inactivation of β-lactamases by clavulanic acid is a complex and elegant biochemical process that has been instrumental in preserving the clinical utility of β-lactam antibiotics. Through a multi-step mechanism involving acylation, ring opening, decarboxylation, and the formation of a reactive intermediate, clavulanic acid permanently disables the enzyme. The detailed understanding of this pathway, facilitated by kinetic and mass spectrometric studies, continues to inform the development of new and improved β-lactamase inhibitors to combat the ever-evolving landscape of antibiotic resistance. This guide provides a foundational understanding for researchers and drug development professionals working to address this critical challenge.
References
- 1. mdpi.com [mdpi.com]
- 2. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Kinetics of beta-lactamase inhibition by clavulanic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass spectrometric identification and quantification of the antibiotic clavulanic acid in broiler chicken plasma and meat as a necessary analytical tool in finding ways to increase the effectiveness of currently used antibiotics in the treatment of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. toku-e.com [toku-e.com]
- 12. researchgate.net [researchgate.net]
Genetic Determinants of Amoxicillin-Clavulanate Resistance in Klebsiella pneumoniae: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Klebsiella pneumoniae, a Gram-negative, encapsulated, non-motile bacterium, is a significant opportunistic pathogen responsible for a wide array of nosocomial and community-acquired infections, including pneumonia, urinary tract infections, and septicemia. The escalating resistance of K. pneumoniae to antimicrobial agents poses a formidable challenge to global public health. Amoxicillin-clavulanate, a combination of a broad-spectrum penicillin and a β-lactamase inhibitor, has long been a cornerstone in the treatment of infections caused by this bacterium. However, the emergence and dissemination of various resistance mechanisms have compromised its efficacy. This technical guide provides a comprehensive overview of the primary genetic determinants of amoxicillin-clavulanate resistance in K. pneumoniae, with a focus on the underlying molecular mechanisms, detailed experimental protocols for their identification, and a summary of key quantitative data.
Core Resistance Mechanisms
Resistance to amoxicillin-clavulanate in K. pneumoniae is a multifactorial phenomenon predominantly driven by three key mechanisms: enzymatic degradation of the β-lactam ring by β-lactamases, reduced drug influx due to alterations in outer membrane porins, and active drug efflux via membrane-associated pumps.
β-Lactamase Production
The production of β-lactamase enzymes is the most prevalent mechanism of resistance. These enzymes hydrolyze the amide bond in the β-lactam ring of amoxicillin (B794), rendering it inactive. While clavulanate is designed to inhibit many β-lactamases, certain enzymes are resistant to its action, or their high levels of production can overwhelm the inhibitor. The primary β-lactamases implicated in amoxicillin-clavulanate resistance in K. pneumoniae include:
-
TEM (Temoniera) and SHV (Sulfhydryl Variable) β-Lactamases: These are plasmid-mediated enzymes and are among the most common β-lactamases found in Gram-negative bacteria. While many are susceptible to clavulanate, specific point mutations can lead to inhibitor-resistant variants (IRTs). Overproduction of wild-type TEM-1 and SHV-1 can also contribute to resistance.
-
CTX-M (Cefotaximase-Munich) β-Lactamases: These are extended-spectrum β-lactamases (ESBLs) that confer resistance to third-generation cephalosporins and are also associated with amoxicillin-clavulanate resistance. CTX-M-15 is a particularly widespread and clinically significant variant.
-
OXA (Oxacillinase) β-Lactamases: This is a diverse group of β-lactamases, some of which exhibit resistance to clavulanate. OXA-1 and its variants are frequently reported in amoxicillin-clavulanate-resistant K. pneumoniae.
-
AmpC β-Lactamases: These are cephalosporinases that are typically encoded on the chromosome of some bacteria, but can also be plasmid-mediated in K. pneumoniae. AmpC enzymes are characteristically resistant to inhibition by clavulanate.
-
KPC (Klebsiella pneumoniae Carbapenemase) β-Lactamases: While primarily known for conferring carbapenem (B1253116) resistance, KPC enzymes also efficiently hydrolyze penicillins and are not effectively inhibited by clavulanate.
Porin Mutations
The outer membrane of Gram-negative bacteria acts as a selective barrier, with porins facilitating the influx of hydrophilic molecules like amoxicillin. K. pneumoniae primarily utilizes two major porins, OmpK35 and OmpK36. Mutations, including frameshifts, insertions, or deletions, in the genes encoding these porins can lead to reduced or non-functional channels, thereby decreasing the intracellular concentration of amoxicillin and contributing to resistance. The loss of OmpK35 is a frequently observed mechanism in resistant isolates.
Efflux Pump Overexpression
Efflux pumps are transmembrane protein complexes that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell. In K. pneumoniae, the AcrAB-TolC and OqxAB efflux systems are the most significant contributors to multidrug resistance. Overexpression of these pumps, often due to mutations in their regulatory genes such as ramA and marA, can lead to the efficient removal of amoxicillin from the cytoplasm, thereby reducing its access to the penicillin-binding protein targets.
Data Presentation: Quantitative Insights into Resistance
The prevalence of different resistance mechanisms and their impact on amoxicillin-clavulanate susceptibility can vary geographically and over time. The following tables summarize key quantitative data from various studies.
Table 1: Prevalence of β-Lactamase Genes in Amoxicillin-Clavulanate-Resistant Klebsiella pneumoniae
| β-Lactamase Gene | Prevalence Range (%) | Key Variants | Reference(s) |
| blaTEM | 31.9 - 64.8 | TEM-1 | [1][2] |
| blaSHV | 29.7 - 96.3 | SHV-1, SHV-11, SHV-12 | [1][2] |
| blaCTX-M | 34.0 - 74.1 | CTX-M-15, CTX-M-1 group, CTX-M-2 group, CTX-M-8 group, CTX-M-9 group | [1][2] |
| blaOXA | 23.4 | OXA-1 | [1] |
| blaAmpC | 5.6 - 44.4 | DHA, EBC | [2] |
| blaKPC | 17.0 - 24.1 | KPC-2, KPC-3 | [1][2] |
Table 2: Amoxicillin-Clavulanate Minimum Inhibitory Concentrations (MICs) in Klebsiella pneumoniae with Defined Resistance Mechanisms
| Resistance Mechanism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| ESBL-producing isolates | >32 | >32 | [3] |
| Carbapenemase-producing isolates | >32 | >32 | [3] |
| Isolates with OmpK35/36 loss | 16 - 32 | >32 | [4] |
| Efflux pump overproducers | 8 - 16 | 32 | [5] |
| Wild-type (susceptible) | ≤8 | ≤8 | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to identify and characterize the genetic determinants of amoxicillin-clavulanate resistance in K. pneumoniae.
Multiplex PCR for Detection of β-Lactamase Genes
This protocol allows for the simultaneous detection of the most common β-lactamase genes.
a. DNA Extraction (Boiling Lysis Method)
-
Inoculate a single colony of K. pneumoniae into 3-5 mL of Luria-Bertani (LB) broth and incubate overnight at 37°C with shaking.
-
Pellet 1.5 mL of the overnight culture by centrifugation at 12,000 x g for 2 minutes.
-
Resuspend the pellet in 200 µL of sterile nuclease-free water.
-
Boil the suspension at 100°C for 10 minutes.
-
Immediately place the tube on ice for 5 minutes.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Use 1-2 µL of the supernatant as the DNA template for the PCR reaction.
b. Multiplex PCR Reaction
-
Primers:
| Gene Target | Primer Name | Sequence (5'-3') | Amplicon Size (bp) |
| blaTEM | TEM-F | ATGAGTATTCAACATTTCCGTG | 445 |
| TEM-R | TTACCAATGCTTAATCAGTGAG | ||
| blaSHV | SHV-F | ATGCGTTATATTCGCCTGTG | 747 |
| SHV-R | TGCTTTGTTATTCGGGCCAA | ||
| blaCTX-M-1 group | CTX-M-1-F | GACGATGTCACTGGCTGAGC | 593 |
| CTX-M-1-R | AGCCGCCGTTATCGGTTTTC | ||
| blaOXA-1 group | OXA-1-F | ACACAATACATATCAACTTCGC | 813 |
| OXA-1-R | AGTGTGTTTAGAATGG TGATC | ||
| blaKPC | KPC-F | ATGTCACTGTATCGCCGTCT | 893 |
| KPC-R | TTTTCAGAGCCTTACTGCCC | ||
| blaAmpC (CIT group) | CIT-F | TGGCCAGAACTGACAGGCAA | 404 |
| CIT-R | TTTCTCCTGAACCCGCTGTTA |
-
PCR Master Mix (25 µL reaction):
| Component | Volume (µL) | Final Concentration |
| 2x PCR Master Mix | 12.5 | 1x |
| Forward Primer (10 µM) | 0.5 for each | 0.2 µM |
| Reverse Primer (10 µM) | 0.5 for each | 0.2 µM |
| DNA Template | 2.0 | ~10-50 ng |
| Nuclease-free water | to 25 µL |
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 15 minutes
-
30 Cycles:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 60°C for 90 seconds
-
Extension: 72°C for 60 seconds
-
-
Final Extension: 72°C for 10 minutes
-
Hold: 4°C
c. Agarose (B213101) Gel Electrophoresis
-
Prepare a 1.5% agarose gel in 1x TAE buffer containing a fluorescent DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Load 5 µL of the PCR product mixed with 1 µL of 6x loading dye into the wells.
-
Run the gel at 100V for 60-90 minutes.
-
Visualize the DNA bands under UV transillumination.
Outer Membrane Protein (OMP) Analysis by SDS-PAGE
This protocol is used to assess the presence or absence of the major porins, OmpK35 and OmpK36.
a. OMP Extraction
-
Grow K. pneumoniae overnight in 50 mL of LB broth at 37°C.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Wash the pellet twice with 10 mM Tris-HCl (pH 7.5).
-
Resuspend the pellet in 5 mL of 10 mM Tris-HCl (pH 7.5) and sonicate on ice until the suspension is no longer viscous.
-
Remove unbroken cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Pellet the total membrane fraction from the supernatant by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
Resuspend the membrane pellet in 2 mL of 1% (w/v) N-lauroylsarcosine (sarkosyl) in 10 mM Tris-HCl (pH 7.5) to selectively solubilize the inner membrane.
-
Incubate at room temperature for 30 minutes with gentle agitation.
-
Pellet the outer membrane fraction by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
Resuspend the OMP pellet in 100 µL of sterile water.
-
Determine the protein concentration using a Bradford or BCA assay.
b. SDS-PAGE
-
Mix 15 µg of the OMP extract with an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 100°C for 10 minutes.
-
Load the samples onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 150V until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue R-250 and destain to visualize the protein bands. OmpK35 and OmpK36 have apparent molecular weights of approximately 35 kDa and 36 kDa, respectively.
Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
This protocol measures the expression levels of the AcrAB-TolC and OqxAB efflux pump genes and their regulators.
a. RNA Extraction and cDNA Synthesis
-
Grow K. pneumoniae to mid-log phase (OD600 of 0.5-0.6) in LB broth.
-
Extract total RNA using a commercial RNA purification kit according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers.
b. qRT-PCR Reaction
-
Primers:
| Gene Target | Primer Name | Sequence (5'-3') |
| acrA | acrA-qF | GGTCTGGTTGCTGTTATCGT |
| acrA-qR | CGATACCCTTGCCATCTACC | |
| acrB | acrB-qF | GCGAAAGACGCCATCTTTAT |
| acrB-qR | GTCGTCATAGCCGTCAGGAT | |
| oqxA | oqxA-qF | GCGTTCGTTTCTGGTTGTTT |
| oqxA-qR | TCGCCGTTGATGTTCTTGTT | |
| oqxB | oqxB-qF | GCGATGCCGCTATCTACATC |
| oqxB-qR | AGCTTGCCGTTGTAGTCCTT | |
| ramA | ramA-qF | GCGATCAACCGCTGCGTATT |
| ramA-qR | GCGATCAACCGCTGCGTATT | |
| marA | marA-qF | TAATGACGCCATCACTATCCA |
| marA-qR | ATGTACTGGCCGAGGGAATG | |
| rpoB (housekeeping) | rpoB-qF | GCGATCAACCGCTGCGTATT |
| rpoB-qR | GCGATCAACCGCTGCGTATT |
-
qRT-PCR Master Mix (20 µL reaction):
| Component | Volume (µL) | Final Concentration |
| 2x SYBR Green Master Mix | 10.0 | 1x |
| Forward Primer (10 µM) | 0.8 | 0.4 µM |
| Reverse Primer (10 µM) | 0.8 | 0.4 µM |
| cDNA Template | 2.0 | ~10-50 ng |
| Nuclease-free water | 6.4 |
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing and Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis
c. Data Analysis
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene (rpoB) and a susceptible control strain. An increase in the expression of the target genes in the test isolate compared to the control indicates overexpression.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows described in this guide.
Caption: Overview of amoxicillin-clavulanate action and resistance mechanisms in K. pneumoniae.
Caption: Experimental workflow for the detection of β-lactamase genes by multiplex PCR.
Caption: Simplified signaling pathway for the regulation of efflux pump expression in K. pneumoniae.
Conclusion
The genetic determinants of amoxicillin-clavulanate resistance in Klebsiella pneumoniae are multifaceted and continue to evolve. A thorough understanding of the underlying mechanisms, including β-lactamase production, porin modifications, and efflux pump overexpression, is paramount for the development of effective diagnostic and therapeutic strategies. The experimental protocols and data presented in this guide provide a framework for researchers, scientists, and drug development professionals to investigate and combat the growing threat of amoxicillin-clavulanate-resistant K. pneumoniae. Continuous surveillance and molecular characterization of resistant isolates are essential to monitor the spread of resistance determinants and to inform public health interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. cmdr.ubc.ca [cmdr.ubc.ca]
- 3. Breaking Antimicrobial Resistance: High-Dose Amoxicillin with Clavulanic Acid for Urinary Tract Infections Due to Extended-Spectrum Beta-Lactamase (ESBL)-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative effects of overproducing the AraC-type transcriptional regulators MarA, SoxS, RarA and RamA on antimicrobial drug susceptibility in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MIC of amoxicillin/clavulanate according to CLSI and EUCAST: discrepancies and clinical impact in patients with bloodstream infections due to Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dynamics of Defense: An In-depth Analysis of Amoxicillin and Clavulanic Acid Pharmacodynamics Against Streptococcus pneumoniae
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Streptococcus pneumoniae remains a primary cause of community-acquired pneumonia, otitis media, meningitis, and bacteremia globally.[1][2] The emergence of penicillin-nonsusceptible S. pneumoniae (PNSP) has complicated treatment strategies, necessitating a deeper understanding of the pharmacodynamics of first-line agents like amoxicillin (B794), often combined with the β-lactamase inhibitor, clavulanic acid.[3] This technical guide provides a comprehensive overview of the pharmacodynamic principles governing the efficacy of amoxicillin and clavulanic acid against S. pneumoniae, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Amoxicillin, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] Its efficacy is primarily dependent on the duration of time that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) at the site of infection (%fT>MIC).[5] For penicillins, a fT>MIC of 40-50% of the dosing interval is generally considered necessary for maximal bacteriological killing.[5][6] While S. pneumoniae does not typically produce β-lactamases, clavulanic acid has been shown to enhance the activity of amoxicillin against some strains, potentially through complementary binding to penicillin-binding proteins (PBPs).[7][8]
This guide will delve into the quantitative measures of this drug combination's activity, outline the methodologies used to derive these data, and provide visual tools to aid in the comprehension of the underlying mechanisms and experimental designs.
I. Quantitative Pharmacodynamic Data
The efficacy of this compound against S. pneumoniae is quantified through several key pharmacodynamic parameters. These include the Minimum Inhibitory Concentration (MIC), time-kill kinetics, and pharmacokinetic/pharmacodynamic (PK/PD) indices derived from in vitro and in vivo models.
Table 1: Minimum Inhibitory Concentrations (MICs) of Amoxicillin and Amoxicillin-Clavulanic Acid against Streptococcus pneumoniae
| Strain Designation | Penicillin Susceptibility | Amoxicillin MIC (mg/L) | Amoxicillin-Clavulanic Acid MIC (mg/L) | Reference |
| Penicillin-Susceptible | Susceptible | 0.03 | 0.03 | [9] |
| Penicillin-Intermediate | Intermediate | 0.25 | 0.25 | [9] |
| Penicillin-Resistant | Resistant | 2 | 2 | [9] |
| 1855 | - | 1 | - | [10] |
| 40932 | - | 2 | - | [10] |
| A13/96 | - | 4 | - | [10] |
| 542-2003 | - | 8 | - | [10] |
| 5010S | - | - | 3 | [11] |
| 16001S | - | - | 4 | [11] |
| 30005S | - | - | 5 | [11] |
| 47003S | - | - | 6 | [11] |
| 5003S | - | - | 8 | [11] |
| 404053 | - | - | 8 | [11] |
Table 2: Time-Kill Kinetics of Amoxicillin against Streptococcus pneumoniae in an In Vitro Model
| S. pneumoniae Strain (Amoxicillin MIC) | Dosing Regimen Simulated | Change in log10 CFU/mL at 24h | Outcome | Reference |
| MIC = 1 mg/L | 2000 mg amoxicillin (enhanced formulation) BID | Eradication | Eradicated | [10] |
| MIC = 1 mg/L | 875 mg amoxicillin TID | Similar to initial inoculum | No net change | [10] |
| MIC = 1 mg/L | 500 mg amoxicillin TID | Similar to initial inoculum | No net change | [10] |
| MIC = 1 mg/L | 875 mg amoxicillin BID | ~1 log10 increase | Growth | [10] |
| MIC = 2 mg/L | 2000 mg amoxicillin (enhanced formulation) BID | Eradication | Eradicated | [10] |
| 5 of 6 strains (MICs 2-8 mg/L) | Enhanced formulation (16:1 ratio) | >4-log drop | Bactericidal | [11] |
| Strains with MICs <4 mg/L | Standard formulation (7:1 ratio) | >4-log drop | Bactericidal | [11] |
Table 3: Key Pharmacokinetic/Pharmacodynamic (PK/PD) Indices for Amoxicillin against Streptococcus pneumoniae
| PK/PD Index | Value for Efficacy | Animal Model | Reference |
| %T>MIC | 20-30% | Murine thigh infection | [12] |
| %T>MIC | 50-60% (for maximal killing) | Murine thigh infection | [12] |
| %T>MIC | 25-30% (for ≥1 log10 CFU reduction) | Murine thigh infection | [12] |
| %T>MIC | 21-28% (EC50) | In vitro kinetic model | [11] |
| %T>MIC | 41-51% (80% maximal response) | In vitro kinetic model | [11] |
| %T>MIC | >20% (for significant decrease in lung bacteria) | Mouse pneumonia model | [13] |
| %T>MIC | ≥65% (for marked bactericidal activity) | Mouse models (peritonitis, pneumonia, thigh) | [14] |
| Post-antibiotic effect (PAE) | 0.96-1.69 h (susceptible), 0.38-1.23 h (intermediate), 1.52-2.20 h (resistant) | In vitro | [9] |
II. Experimental Protocols
The following sections detail the methodologies employed in the pharmacodynamic evaluation of this compound against S. pneumoniae.
A. Antimicrobial Susceptibility Testing
1. Broth Microdilution Method (Reference Method):
-
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[15]
-
Procedure:
-
Prepare serial two-fold dilutions of amoxicillin or amoxicillin-clavulanic acid in cation-adjusted Mueller-Hinton broth supplemented with lysed horse blood.[16]
-
Prepare a standardized inoculum of the S. pneumoniae isolate, adjusted to a 0.5 McFarland standard.[17]
-
Inoculate each well of a microtiter plate containing the antimicrobial dilutions with the bacterial suspension.
-
Incubate the plates at 35°C in a 5% CO2 atmosphere for 20-24 hours.[17]
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[15]
-
-
Quality Control: S. pneumoniae ATCC 49619 is used as a quality control strain.[15][18]
2. Agar (B569324) Dilution Method:
-
Principle: This method involves incorporating serial dilutions of the antimicrobial agent into an agar medium.
-
Procedure:
-
Prepare agar plates (e.g., Mueller-Hinton agar with 5% sheep blood) containing serial two-fold dilutions of the antimicrobial agent.
-
Prepare a standardized inoculum of the S. pneumoniae isolate.
-
Spot-inoculate the surface of each agar plate with the bacterial suspension.
-
Incubate the plates under appropriate conditions.
-
The MIC is the lowest concentration of the antimicrobial agent that prevents macroscopic growth on the agar surface.
-
3. E-test Method:
-
Principle: The E-test utilizes a predefined, stable gradient of an antimicrobial agent on a plastic strip.
-
Procedure:
-
Inoculate an agar plate with the S. pneumoniae isolate to create a lawn of growth.[17]
-
Apply the E-test strip to the agar surface.
-
Incubate the plate.
-
An elliptical zone of inhibition will form, and the MIC is read where the edge of the inhibition zone intersects the MIC scale on the strip.
-
B. In Vitro Kinetic Model
-
Objective: To simulate the human serum concentration-time profiles of amoxicillin and assess its bactericidal activity over time.[19]
-
Apparatus: A one-compartment glass vessel with a magnetic stirrer, ports for sampling, and connections to a vessel with fresh medium and a computer-controlled infusion pump.[19]
-
Procedure:
-
The culture vessel is filled with broth medium and inoculated with a standardized suspension of S. pneumoniae (e.g., ~10^5 CFU/mL).[19]
-
The apparatus is placed in a thermostatically controlled environment at 37°C.[10]
-
The computer-controlled infusion pump is programmed to infuse amoxicillin at an exponentially decreasing rate to simulate human pharmacokinetics after oral administration.[19]
-
Simultaneously, fresh medium is added, and culture medium is removed at a constant rate to simulate drug elimination.
-
Samples are withdrawn at predetermined time points, serially diluted, and plated to determine viable bacterial counts (CFU/mL).
-
Time-kill curves are constructed by plotting log10 CFU/mL versus time.
-
C. Animal Models of Infection
Animal models are crucial for evaluating the in vivo efficacy of antimicrobial agents and for correlating PK/PD parameters with therapeutic outcomes.[20]
1. Murine Thigh Infection Model:
-
Objective: To study the in vivo bactericidal activity of amoxicillin against S. pneumoniae in a localized infection.
-
Procedure:
-
Mice are rendered neutropenic by intraperitoneal administration of cyclophosphamide.[13]
-
A standardized inoculum of S. pneumoniae is injected into the thigh muscle.[12]
-
Treatment with amoxicillin or amoxicillin-clavulanic acid is initiated at a specified time post-infection (e.g., 2 hours).[12]
-
Doses are administered subcutaneously at defined intervals to simulate human pharmacokinetic profiles.[12]
-
At the end of the treatment period (e.g., 24 hours), mice are euthanized, and the thighs are homogenized to determine the number of viable bacteria (CFU/thigh).[12]
-
The change in log10 CFU/thigh is calculated relative to untreated controls.[12]
-
2. Murine Pneumonia Model:
-
Objective: To assess the efficacy of amoxicillin in a model that mimics respiratory tract infection.
-
Procedure:
-
Mice may be rendered neutropenic.[13]
-
Mice are anesthetized, and a standardized inoculum of S. pneumoniae is instilled intranasally.[13]
-
Antimicrobial therapy is initiated at a specified time post-infection.
-
At the end of the study period, the lungs are harvested, homogenized, and bacterial counts are determined.[13]
-
The primary endpoint is the change in bacterial numbers in the lungs compared to untreated controls.[13]
-
III. Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of drug action and the flow of experimental procedures can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).
A. Mechanism of Action
Caption: Mechanism of amoxicillin action against S. pneumoniae.
B. Experimental Workflow
Caption: Workflow for pharmacodynamic evaluation.
Conclusion
The pharmacodynamic profile of amoxicillin, with or without clavulanic acid, against Streptococcus pneumoniae is well-characterized, with the duration of time that free drug concentrations exceed the MIC being the paramount predictor of efficacy.[9][12] Pharmacokinetically enhanced formulations of amoxicillin-clavulanate have demonstrated effectiveness against strains with elevated amoxicillin MICs, including those up to 8 mg/L, by optimizing this T>MIC parameter.[11][21] The data and protocols presented in this guide underscore the importance of integrating MIC data with pharmacokinetic principles to predict clinical outcomes and guide the development of optimal dosing regimens. For non-meningitis infections, amoxicillin breakpoints of ≤2 mg/L for susceptible, 4 mg/L for intermediate, and ≥8 mg/L for resistant are often considered.[16] As antimicrobial resistance continues to evolve, a thorough understanding of these pharmacodynamic principles is essential for the effective and sustainable use of this critical antibiotic combination in the treatment of pneumococcal infections.
References
- 1. Amoxicillin Clavulanate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Isolation, Identification, and Antimicrobial Susceptibility Testing of Streptococcus pneumoniae [protocols.io]
- 3. Impact of the revised penicillin susceptibility breakpoints for Streptococcus pneumoniae on antimicrobial resistance rates of meningeal and non-meningeal pneumococcal strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. academic.oup.com [academic.oup.com]
- 6. elsevier.es [elsevier.es]
- 7. Activity of Amoxicillin-Clavulanate against Penicillin-Resistant Streptococcus pneumoniae in an Experimental Respiratory Infection Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. [Pharmacodynamic basis for the use of amoxicillin-clavulanic acid in respiratory infections due to Streptococcus pneumoniae: In vitro studies in an experimental model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Antibacterial Effects of Amoxicillin-Clavulanate against Streptococcus pneumoniae and Haemophilus influenzae Strains for Which MICs Are High, in an In Vitro Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Two Pharmacodynamic Models for Assessing the Efficacy of Amoxicillin-Clavulanate against Experimental Respiratory Tract Infections Caused by Strains of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Penicillin pharmacodynamics in four experimental pneumococcal infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Changes in Streptococcus pneumoniae Susceptibility in Wisconsin: Implications for Clinical Treatment Decisions for Respiratory Infections | Clinical Medicine & Research [clinmedres.org]
- 17. Antibiotic susceptibility in Streptococcus pneumoniae, Haemophilus influenzae and Streptococcus pyogenes in Pakistan: a review of results from the Survey of Antibiotic Resistance (SOAR) 2002–15 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
Discovery and origin of clavulanic acid from Streptomyces clavuligerus
An In-depth Technical Guide on the Discovery and Origin of Clavulanic Acid from Streptomyces clavuligerus
Introduction
Clavulanic acid is a potent, mechanism-based β-lactamase inhibitor produced by the filamentous bacterium Streptomyces clavuligerus. While it possesses only weak intrinsic antibacterial activity, its clinical and commercial significance is immense due to its ability to protect β-lactam antibiotics from degradation by bacterial β-lactamase enzymes. This co-administration strategy, most famously exemplified by the amoxicillin-clavulanate combination (Augmentin), has revolutionized the treatment of bacterial infections by overcoming a common mechanism of antibiotic resistance. This technical guide provides a comprehensive overview of the discovery of clavulanic acid, the intricate details of its biosynthesis, the complex regulatory networks governing its production, and key experimental protocols for its study and quantification.
Discovery and Origin
The journey of clavulanic acid began with the isolation of the producing microorganism, Streptomyces clavuligerus. The strain ATCC 27064 was first isolated from a South American soil sample in 1971. The bacterium is a Gram-positive, filamentous species whose name is derived from the Latin clavula ('little club') and igerus ('bearing'), referring to the shape of its spore-bearing hyphae.
Initial studies of S. clavuligerus focused on its ability to produce cephalosporin (B10832234) compounds. However, in 1976, researchers at Beecham Pharmaceuticals in the UK reported the discovery of a novel fused β-lactam compound with significant β-lactamase inhibitory activity. The structure of this compound, named clavulanic acid, was elucidated using spectroscopic and X-ray analyses. This discovery was a landmark in combating the growing problem of antibiotic resistance, which had emerged as a major threat to the efficacy of widely used penicillins and cephalosporins.
Caption: Workflow of Clavulanic Acid Discovery and Development.
The Biosynthetic Pathway
The biosynthesis of clavulanic acid is a complex process that utilizes precursors from primary metabolism: D-glyceraldehyde-3-phosphate (G3P) from glycolysis and the amino acid L-arginine from the urea (B33335) cycle. The pathway is broadly divided into early and late stages, with clavaminic acid serving as a critical branch-point intermediate.
Early Stages: Formation of Clavaminic Acid
-
Condensation of Precursors : The pathway begins with the condensation of G3P and L-arginine to form N²-(2-carboxyethyl)-L-arginine (CEA). This reaction is catalyzed by the thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, N²-(2-carboxyethyl)arginine synthase (CEAS), encoded by the ceaS gene.
-
β-Lactam Ring Formation : CEA undergoes an ATP-dependent intramolecular cyclization to form the monocyclic β-lactam, deoxyguanidinoproclavaminic acid (DGPC). This pivotal step is catalyzed by β-lactam synthetase (BLS), encoded by bls.
-
Hydroxylation : DGPC is then hydroxylated to produce guanidinoproclavaminic acid (GPC).
-
Amidine Group Removal : The guanidino group is removed from GPC by proclavaminate amidinohydrolase (PAH), yielding proclavaminic acid.
-
Oxidative Cyclization : Proclavaminic acid is converted to the bicyclic intermediate, (3S, 5S)-clavaminic acid, through an oxidative cyclization and desaturation reaction. This is catalyzed by clavaminate synthase (CAS), a non-heme, iron-dependent oxygenase.
Late Stages: Conversion to Clavulanic Acid The conversion of clavaminic acid to clavulanic acid is less understood but involves a critical stereochemical inversion from the (3S, 5S) configuration to the (3R, 5R) configuration required for β-lactamase inhibitory activity. This multi-step process is thought to proceed via intermediates like N-glycyl-clavaminic acid to form clavulanate-9-aldehyde. The final step is the reduction of clavulanate-9-aldehyde to clavulanic acid, catalyzed by clavulanate dehydrogenase (CAD).
An In-depth Technical Guide on the Structural Similarity of Clavulanic Acid to Penicillin and Its Inhibitory Function
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
The rise of bacterial resistance to β-lactam antibiotics, mediated by the production of β-lactamase enzymes, represents a critical global health challenge. Clavulanic acid, a potent β-lactamase inhibitor, has been a cornerstone in overcoming this resistance. This technical guide delves into the core principles of clavulanic acid's efficacy, focusing on its structural mimicry of penicillin and its mechanism-based inhibition of β-lactamases. This document provides a comprehensive overview of the quantitative kinetics of this interaction, detailed experimental protocols for its characterization, and visual representations of the underlying molecular pathways and research workflows.
Structural Comparison: Clavulanic Acid and Penicillin
The inhibitory function of clavulanic acid is fundamentally linked to its structural similarity to penicillin antibiotics. Both molecules possess the critical β-lactam ring, a four-membered cyclic amide, which is the cornerstone of their interaction with bacterial enzymes. However, key structural distinctions are responsible for their different primary roles.
| Feature | Penicillin (e.g., Penicillin G) | Clavulanic Acid |
| Core Structure | A β-lactam ring fused to a thiazolidine (B150603) ring. | A β-lactam ring fused to an oxazolidine (B1195125) ring. |
| Side Chain at C6/C2 | Possesses an acylamino side chain, which is crucial for its antibacterial activity against penicillin-binding proteins (PBPs). | Lacks a traditional side chain at the equivalent position, contributing to its weak intrinsic antibacterial activity. |
| Stereochemistry | Specific stereochemistry at key chiral centers is essential for PBP binding. | Possesses a unique stereochemistry that is recognized by the active site of β-lactamases. |
| Double Bond | The thiazolidine ring is saturated. | The oxazolidine ring contains an exocyclic double bond. |
The substitution of the sulfur atom in the thiazolidine ring of penicillin with an oxygen atom in the oxazolidine ring of clavulanic acid, along with the absence of the acylamino side chain, are the most significant differences.[1] These modifications reduce clavulanic acid's affinity for penicillin-binding proteins (PBPs), the primary target of penicillins, thus explaining its low intrinsic antibacterial activity.[2] However, this unique structure allows it to be a highly effective "suicide inhibitor" of β-lactamase enzymes.
Mechanism of Action: A Tale of Two Targets
While structurally similar, penicillin and clavulanic acid have distinct primary molecular targets and mechanisms of action.
Penicillin: Targeting Bacterial Cell Wall Synthesis
Penicillins exert their bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[3][4] This process is mediated by penicillin-binding proteins (PBPs), which are bacterial transpeptidases.[5][6][7] The strained β-lactam ring of penicillin mimics the D-Ala-D-Ala substrate of the PBP.[8] This allows the penicillin molecule to enter the active site of the PBP, where a serine residue attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a stable, covalent acyl-enzyme intermediate.[5][6][9] This irreversible acylation inactivates the PBP, preventing the cross-linking of the peptidoglycan cell wall and ultimately leading to bacterial cell lysis.[3][4]
Clavulanic Acid: A Suicide Inhibitor of β-Lactamases
Clavulanic acid's primary role is not to kill bacteria directly but to protect β-lactam antibiotics from degradation by β-lactamase enzymes.[2][10] It acts as a progressive and irreversible inhibitor.[2] The mechanism unfolds in several steps:
-
Recognition and Binding: Due to its structural similarity to penicillin, clavulanic acid is recognized by the active site of the β-lactamase enzyme.[11]
-
Acyl-Enzyme Intermediate Formation: A serine residue in the β-lactamase active site attacks the β-lactam ring of clavulanic acid, forming a covalent acyl-enzyme intermediate, similar to the action of penicillin on PBPs.[12]
-
Rearrangement and Irreversible Inactivation: Unlike the relatively stable intermediate formed with penicillins (which is eventually hydrolyzed by β-lactamases), the clavulanic acid-derived intermediate is highly unstable. It undergoes a series of rapid chemical rearrangements. This process can involve the opening of the oxazolidine ring, leading to the formation of a cross-linked, irreversibly inactivated enzyme complex.[13] This "suicide" inactivation permanently destroys the β-lactamase's ability to hydrolyze antibiotics.[14]
Quantitative Data on Inhibition and Binding
The efficacy of clavulanic acid and the activity of penicillins can be quantified through various kinetic parameters, such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
Inhibitory Activity of Clavulanic Acid against β-Lactamases
The inhibitory potency of clavulanic acid varies depending on the specific class and type of β-lactamase.
| β-Lactamase | Class | Organism | Ki (µM) | IC50 (µM) |
| TEM-1 | A | Escherichia coli | 0.8 | 0.08 |
| TEM-2 | A | Escherichia coli | 0.7 | - |
| SHV-1 | A | Klebsiella pneumoniae | - | 0.1 |
| KPC-2 | A | Klebsiella pneumoniae | - | 0.28 |
| CTX-M-15 | A | Escherichia coli | - | - |
| AmpC | C | Enterobacter cloacae | - | >100 |
| P99 | C | Enterobacter cloacae | - | 200 |
| OXA-1 | D | Escherichia coli | - | 12 |
Binding Affinity of Penicillins to Penicillin-Binding Proteins (PBPs)
Quantifying the binding of penicillins to PBPs is often expressed through IC50 values or acylation efficiency (k2/K).
| Penicillin | Organism | PBP Target | Binding Affinity/Potency |
| Penicillin G | Streptococcus pneumoniae | PBP2x | kinact/KI: 200,000 M-1s-1 |
| Penicillin G | Staphylococcus aureus | PBP1, PBP2, PBP3 | Forms stable acyl-enzyme complexes |
| Penicillin V | Escherichia coli | PBP4, PBP7, PBP8 | Preferential binding to low-molecular-weight PBPs |
| Penicillin V | Streptococcus pneumoniae | PBP2x, PBP3 | Preferential binding |
| Amoxicillin (B794) | Streptococcus pneumoniae | PBP2b | Alterations in PBP2b can lead to reduced affinity |
Detailed Experimental Protocols
Determination of β-Lactamase Inhibition (IC50) using Nitrocefin (B1678963) Assay
Objective: To determine the concentration of clavulanic acid required to inhibit 50% of the activity of a β-lactamase enzyme.
Principle: Nitrocefin is a chromogenic cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. The rate of color change, monitored spectrophotometrically at 490 nm, is proportional to the enzyme's activity.
Materials:
-
Purified β-lactamase enzyme (e.g., TEM-1)
-
Clavulanic acid
-
Nitrocefin
-
Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of clavulanic acid in the assay buffer.
-
Dilute the purified β-lactamase to a working concentration in cold assay buffer.
-
Prepare a stock solution of nitrocefin in DMSO and then dilute to a working concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, perform serial dilutions of the clavulanic acid stock solution to create a range of inhibitor concentrations.
-
Add a fixed amount of the diluted β-lactamase solution to each well containing the inhibitor. Include a control well with no inhibitor.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the nitrocefin working solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 490 nm in kinetic mode for 10-30 minutes, taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of change of absorbance) for each inhibitor concentration.
-
Plot the initial velocity against the logarithm of the clavulanic acid concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Analysis of Acyl-Enzyme Intermediate by Mass Spectrometry
Objective: To identify and characterize the covalent adduct formed between clavulanic acid and a β-lactamase.
Principle: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass of the intact protein-inhibitor complex, allowing for the confirmation of covalent modification and the identification of the mass of the adduct.
Materials:
-
Purified β-lactamase
-
Clavulanic acid
-
Reaction buffer (e.g., ammonium (B1175870) acetate (B1210297) or other volatile buffer)
-
Quenching solution (e.g., formic acid)
-
Liquid chromatography-mass spectrometry (LC-MS) system with an ESI source
Procedure:
-
Sample Preparation:
-
Incubate the purified β-lactamase with an excess of clavulanic acid in the reaction buffer for a specific time to allow for the formation of the covalent complex.
-
Quench the reaction by adding the quenching solution to denature the protein and stop the reaction.
-
Desalt the sample using a suitable method (e.g., reversed-phase chromatography) to remove non-volatile salts.
-
-
Mass Spectrometry Analysis:
-
Infuse the desalted protein-inhibitor complex into the ESI-MS system.
-
Acquire the mass spectrum of the intact complex.
-
Compare the mass of the modified protein to the mass of the unmodified protein to determine the mass of the covalently bound clavulanic acid fragment.
-
-
Data Analysis:
-
The mass shift observed corresponds to the molecular weight of the clavulanic acid derivative that is covalently attached to the enzyme. This can provide insights into the chemical transformations that occur after the initial acylation.
-
X-ray Crystallography of the β-Lactamase-Clavulanic Acid Complex
Objective: To determine the three-dimensional structure of the β-lactamase enzyme in complex with clavulanic acid to visualize the binding mode and the conformational changes upon inhibition.
Principle: X-ray crystallography involves crystallizing the protein-inhibitor complex and then diffracting X-rays off the crystal. The resulting diffraction pattern can be used to calculate an electron density map, from which the atomic structure of the complex can be built.
Materials:
-
Highly purified and concentrated β-lactamase
-
Clavulanic acid
-
Crystallization screens and reagents
-
Cryoprotectant
-
Synchrotron X-ray source
-
X-ray detector
Procedure:
-
Complex Formation and Crystallization:
-
Incubate the purified β-lactamase with an excess of clavulanic acid to form the complex.
-
Screen for crystallization conditions using various precipitants, buffers, and additives. Vapor diffusion (hanging drop or sitting drop) is a common method.
-
Optimize the initial crystallization hits to obtain large, well-ordered crystals.
-
-
Data Collection:
-
Soak the crystals in a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures.
-
Mount the crystal in the X-ray beam of a synchrotron.
-
Collect a complete set of X-ray diffraction data by rotating the crystal in the beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the phase problem using methods such as molecular replacement (if a structure of a similar protein is available).
-
Build an atomic model of the protein-inhibitor complex into the calculated electron density map.
-
Refine the model against the experimental data to improve its accuracy.
-
-
Structural Analysis:
-
Analyze the final structure to identify the specific interactions between clavulanic acid and the amino acid residues in the active site of the β-lactamase.
-
Experimental and Logical Workflows
The discovery and characterization of β-lactamase inhibitors like clavulanic acid follow a structured workflow.
A more detailed experimental workflow for characterizing a novel inhibitor is as follows:
Conclusion
Clavulanic acid serves as a paradigm for successful mechanism-based enzyme inhibition in antibacterial therapy. Its structural similarity to penicillin allows it to be recognized by β-lactamases, while its unique chemical features trigger a cascade of reactions that lead to the enzyme's irreversible inactivation. This detailed understanding of its structure-function relationship, supported by quantitative kinetic data and detailed experimental protocols, is crucial for the rational design of new and improved β-lactamase inhibitors to combat the ever-evolving landscape of antibiotic resistance. The workflows and methodologies outlined in this guide provide a framework for the continued discovery and characterization of such vital therapeutic agents.
References
- 1. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 2. benchchem.com [benchchem.com]
- 3. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel Chemical Series of OXA-48 β-Lactamase Inhibitors by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Discovery in the Field of β-Lactams: An Academic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of amoxicillin and clavulanic acid in human plasma by HPLC-ESI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DigitalCommons@SHU - Academic Festival: Integrated Screening for Beta-Lactamases Inhibitors Identification of Pharmaceutical Hits and Lead Optimization [digitalcommons.sacredheart.edu]
- 9. data.epo.org [data.epo.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Penicillin - Wikipedia [en.wikipedia.org]
- 13. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
The Impermeable Shield: How Outer Membrane Protein Modifications Drive Amoxicillin/Clavulanic Acid Resistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The combination of amoxicillin (B794) and clavulanic acid has long been a cornerstone in the treatment of bacterial infections, effectively combating β-lactamase-producing pathogens. However, the emergence and spread of resistance to this combination therapy pose a significant threat to its clinical utility. Beyond enzymatic degradation of the antibiotic, a critical and often synergistic mechanism of resistance involves modifications to the bacterial outer membrane proteins (OMPs). This guide provides a comprehensive overview of how alterations in major OMPs, particularly porins, in Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae, reduce susceptibility to amoxicillin/clavulanic acid by limiting drug influx. We will delve into the specific OMPs involved, the quantitative impact of their modification on resistance levels, detailed experimental protocols for their study, and visual workflows to elucidate these complex processes.
Introduction: The Bacterial Gateway and the Antibiotic Challenge
Gram-negative bacteria possess a formidable defensive barrier in their outer membrane. This asymmetric bilayer is studded with various proteins, among which porins are crucial for the transport of hydrophilic molecules, including nutrients and, consequentially, β-lactam antibiotics like amoxicillin.[1][2] Amoxicillin must traverse this membrane to reach its target, the penicillin-binding proteins (PBPs), in the periplasmic space to inhibit cell wall synthesis.
Clavulanic acid, a β-lactamase inhibitor, is administered with amoxicillin to protect it from degradation by bacterial β-lactamase enzymes. Its efficacy also depends on its ability to enter the periplasm. Therefore, the permeability of the outer membrane is a critical determinant for the success of the amoxicillin/clavulanic acid combination.[3] Bacteria can exploit this by modifying their OMPs to create a permeability barrier, effectively reducing the intracellular concentration of both compounds and leading to resistance.[1][4] This mechanism works in concert with enzymatic resistance, as even potent β-lactamases become more effective when the influx of the antibiotic is slowed.[5][6]
Core Mechanism: Porin Loss as a Resistance Strategy
The primary mechanism by which OMP modifications confer resistance to amoxicillin/clavulanic acid is the reduction or complete loss of functional porin channels.[2][7] This severely restricts the entry of hydrophilic antibiotics into the periplasmic space.[4]
Key porins implicated in this process include:
-
In Escherichia coli : OmpF and OmpC are the two major non-specific porins. OmpF forms a slightly larger channel and is generally considered the primary route for β-lactam entry.[8][9] Loss or downregulation of OmpF, often followed by alterations in OmpC, significantly decreases susceptibility.[10][11]
-
In Klebsiella pneumoniae : The functional homologues are OmpK35 and OmpK36. OmpK35, similar to OmpF, creates a larger pore and is a major conduit for β-lactams.[5] Its loss is a frequent finding in resistant clinical isolates.[12][13] The subsequent loss or modification of the smaller OmpK36 channel can further elevate resistance to high levels.[12][14]
Modifications can arise from several genetic events:
-
Downregulation of Expression: Mutations in regulatory genes (e.g., ompB locus in E. coli, consisting of envZ and ompR) can alter the transcriptional balance between different porins.[11][15]
-
Gene Inactivation: Insertion sequences, frameshift mutations, or premature stop codons can lead to the production of truncated, non-functional proteins.[14]
-
Pore Alteration: Point mutations within the porin gene, particularly in the region encoding the channel's constriction zone (Loop L3), can change the size and charge of the pore, hindering antibiotic passage without complete loss of the protein.[6]
The logical relationship between these modifications and the resulting resistance phenotype is illustrated below.
Quantitative Data: Impact on Minimum Inhibitory Concentrations (MICs)
The loss of porins results in a quantifiable increase in the Minimum Inhibitory Concentration (MIC) of amoxicillin/clavulanic acid. The effect is often more pronounced when combined with the production of β-lactamases like ESBLs or AmpC.
Table 1: Impact of OMP Deletion on β-Lactam MICs (µg/mL) in K. pneumoniae
| Strain | Relevant Genotype | Cefazolin | Cefoxitin | Cefepime | Meropenem |
| WT | Wild-Type | 4 | 4 | 0.125 | 0.063 |
| ΔompK35 | OmpK35 Deletion | 8 | 8 | 0.125 | 0.063 |
| ΔompK36 | OmpK36 Deletion | 64 | 32 | 0.25 | 0.125 |
| ΔompK35/ΔompK36 | Double Deletion | >1024 | 256 | 2 | 0.5 |
Data synthesized from a study on K. pneumoniae NVT2001S and its isogenic mutants. Although not specific to amoxicillin/clavulanic acid, these β-lactams utilize the same porin pathways and demonstrate the potent effect of porin loss, especially the double deletion.[12]
Table 2: Impact of OMP Deletion on β-Lactam MICs (µg/mL) in E. coli
| Strain | Relevant Genotype | Ampicillin | Cefoxitin | Cefepime |
| BW25113 | Wild-Type | 8 | 4 | 0.125 |
| JW0910 | ΔompF | 32 | 8 | 0.125 |
| JW3396 | ΔompC | 8 | 4 | 0.125 |
| Keio ΔompFΔompC | Double Deletion | 128 | 16 | 0.5 |
Data adapted from studies on E. coli K-12 strains, demonstrating the cumulative effect of OmpF and OmpC deletion on resistance.[8]
Experimental Protocols
Investigating the role of OMPs in antibiotic resistance involves a combination of microbiological, biochemical, and molecular techniques.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antibiotic that prevents visible bacterial growth.
Methodology: Broth Microdilution [16][17]
-
Prepare Antibiotic Stock: Prepare a stock solution of amoxicillin/clavulanic acid (typically in a 2:1 ratio) in an appropriate sterile solvent or buffer (e.g., phosphate (B84403) buffer, pH 6.0).[18]
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antibiotic combination in cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 or 100 µL.
-
Prepare Inoculum: Culture the bacterial strain overnight on an appropriate agar (B569324) plate. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL).[16]
-
Inoculate Plate: Dilute the standardized suspension in MHB so that, after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL. Add an equal volume of this diluted inoculum to each well of the microtiter plate.
-
Controls: Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic combination that completely inhibits visible growth, as observed by the naked eye.
Analysis of Outer Membrane Protein Profiles
This protocol is used to visualize the presence or absence of major OMPs.
Methodology: SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) [19][20]
-
OMP Extraction:
-
Grow bacteria to the mid-logarithmic phase in Luria-Bertani (LB) broth.
-
Harvest cells by centrifugation (e.g., 5000 x g for 10 min).
-
Resuspend the pellet in a buffer (e.g., 10 mM HEPES, pH 7.4) and lyse the cells using a French press or sonication.[21][22]
-
Remove unbroken cells by low-speed centrifugation.
-
Isolate the total cell envelope by ultracentrifugation of the supernatant.
-
Selectively solubilize the inner membrane proteins by incubating the envelope fraction with 2% N-lauroylsarcosine.[21][23]
-
Pellet the outer membrane fraction by another round of ultracentrifugation. Resuspend the final OMP-enriched pellet in sterile water.
-
-
Protein Quantification: Determine the protein concentration of the extract using a standard method like the BCA or Lowry assay.
-
Sample Preparation: Mix a standardized amount of OMP extract (e.g., 15 µg) with Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol). Boil the mixture for 5-10 minutes to denature the proteins.[19]
-
Electrophoresis:
-
Staining: Stain the gel with Coomassie Brilliant Blue R-250 to visualize the protein bands.[20] The absence or significant reduction in the intensity of bands corresponding to the molecular weights of specific porins (e.g., ~38-40 kDa for OmpF/C in E. coli, ~39-41 kDa for OmpK35/36 in K. pneumoniae) indicates loss of expression.
Genetic Analysis of Porin Genes
This protocol identifies the genetic basis for OMP modifications.
Methodology: PCR and Sanger Sequencing [24]
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the bacterial isolate using a commercial kit or standard phenol-chloroform protocol.
-
Primer Design: Design primers to amplify the entire coding sequence and promoter region of the target porin genes (e.g., ompC, ompF, ompK35, ompK36).
-
PCR Amplification:
-
Set up a PCR reaction containing the extracted genomic DNA, designed primers, Taq polymerase, dNTPs, and PCR buffer.
-
Run the reaction in a thermal cycler with appropriate annealing and extension temperatures for the specific primers.
-
-
Verification: Run the PCR product on an agarose (B213101) gel to confirm the amplification of a product of the expected size.
-
Sequencing: Purify the PCR product and send it for Sanger sequencing using the same amplification primers (or internal sequencing primers for long genes).
-
Sequence Analysis: Align the obtained sequence with a wild-type reference sequence from a susceptible strain (e.g., from NCBI database). Analyze the alignment to identify insertions, deletions, premature stop codons, or missense mutations that could account for the resistance phenotype.[24]
The general workflow for investigating OMP-mediated resistance is depicted in the following diagram.
Conclusion and Future Outlook
Modifications of outer membrane porins represent a highly effective and clinically relevant mechanism for resistance to amoxicillin/clavulanic acid in Gram-negative bacteria. The reduction in membrane permeability not only elevates resistance on its own but also provides a powerful synergistic platform for other resistance mechanisms, such as β-lactamase production. For researchers and drug developers, understanding this "impermeable shield" is paramount.
Future strategies to combat this form of resistance could include the development of novel β-lactamase inhibitors with enhanced permeability, the design of antibiotics that can bypass porin channels, or the creation of adjuvants that disrupt the outer membrane or restore porin function. A thorough characterization of OMP profiles and their genetic determinants in clinical isolates is essential for surveillance and for guiding the development of next-generation antimicrobial therapies that can overcome this formidable bacterial defense.
References
- 1. Evaluation of Antibiotic Resistance Mechanisms in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adaptive and Mutational Resistance: Role of Porins and Efflux Pumps in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta-lactamase production, beta-lactam sensitivity and resistance to synergy with clavulanate of 737 Bacteroides fragilis group organisms from thirty-three US centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Klebsiella pneumoniae Major Porins OmpK35 and OmpK36 Allow More Efficient Diffusion of β-Lactams than Their Escherichia coli Homologs OmpF and OmpC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interplay between porin deficiency, fitness, and virulence in carbapenem-non-susceptible Pseudomonas aeruginosa and Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Frontiers | Distinct Roles of Outer Membrane Porins in Antibiotic Resistance and Membrane Integrity in Escherichia coli [frontiersin.org]
- 9. The Binding of Antibiotics in OmpF Porin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
- 11. Outer Membrane Porins Contribute to Antimicrobial Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Klebsiella pneumoniae Outer Membrane Porins OmpK35 and OmpK36 Play Roles in both Antimicrobial Resistance and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Role of association of OmpK35 and OmpK36 alteration and blaESBL and/or blaAmpC genes in conferring carbapenem resistance among non-carbapenemase-producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential Expression of the OmpF and OmpC Porin Proteins in Escherichia coli K-12 Depends upon the Level of Active OmpR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 18. Determination of minimum inhibitory concentrations (mi cs) of 2000 | PDF [slideshare.net]
- 19. researchgate.net [researchgate.net]
- 20. SDS-PAGE Analysis of the Outer Membrane Proteins of Uropathogenic Escherichia coli Isolated from Patients in Different Wards of Nemazee Hospital, Shiraz, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Two-step purification of outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of Bacterial Outer Membrane Proteins | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. Study the Expression of ompf Gene in Esherichia coli Mutants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid
Introduction
Amoxicillin (B794), a broad-spectrum penicillin antibiotic, is frequently combined with clavulanic acid, a β-lactamase inhibitor. This combination enhances the efficacy of amoxicillin against β-lactamase-producing bacteria. The simultaneous quantification of both compounds is crucial for quality control in pharmaceutical formulations. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the concurrent estimation of amoxicillin and clavulanic acid in pharmaceutical dosage forms.
Materials and Methods
A simple, precise, and accurate RP-HPLC method was developed for the simultaneous determination of this compound. The chromatographic separation was achieved on a C18 column using an isocratic mobile phase, with UV detection.
Optimized Chromatographic Conditions
The following table summarizes the optimized conditions for the HPLC method:
| Parameter | Condition |
| Chromatograph | HPLC system with UV-Vis detector |
| Column | Inertsil C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol (B129727) and 0.02 M Disodium (B8443419) Hydrogen Phosphate (B84403) Buffer (pH adjusted to 3.0) (4:96, v/v)[1] |
| Flow Rate | 1.0 mL/min[2][3][4] |
| Detection Wavelength | 220 nm[2][3][4][5][6][7][8] |
| Injection Volume | 20 µL[4][8] |
| Column Temperature | Ambient |
| Run Time | < 15 minutes[9] |
Experimental Protocols
1. Preparation of Mobile Phase
-
Prepare a 0.02 M disodium hydrogen phosphate buffer.
-
Adjust the pH of the buffer to 3.0 using phosphoric acid.[1]
-
Mix the buffer and HPLC grade methanol in a ratio of 96:4 (v/v).[1]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes.
2. Preparation of Standard Stock Solutions
-
Amoxicillin Stock Solution (1000 µg/mL): Accurately weigh 100 mg of amoxicillin working standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with water.
-
Clavulanic Acid Stock Solution (200 µg/mL): Accurately weigh 20 mg of clavulanic acid working standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with water.[4]
3. Preparation of Working Standard Solutions
-
From the stock solutions, prepare a series of working standard solutions by appropriate dilution with the mobile phase to obtain concentrations in the linear range. A typical working standard solution may contain 200 µg/mL of Amoxicillin and 40 µg/mL of Clavulanic acid.[4][6]
4. Sample Preparation (for Tablet Dosage Form)
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer a quantity of the powder equivalent to 100 mg of amoxicillin and 20 mg of clavulanic acid into a 100 mL volumetric flask.[4]
-
Add about 70 mL of water and sonicate for 15 minutes to dissolve the active ingredients.
-
Make up the volume to 100 mL with water and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtrate with the mobile phase to achieve a final concentration within the linear range of the method.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.
System Suitability
System suitability parameters are evaluated to ensure the chromatographic system is adequate for the analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 2.0 between this compound peaks |
| % RSD of peak areas (n=6) | ≤ 2.0% |
Linearity
The linearity of the method was established by analyzing a series of dilutions of the standard solutions.
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Amoxicillin | 79.51 - 315.32 | ≥ 0.999 |
| Clavulanic Acid | 17.82 - 67.90 | ≥ 0.999 |
Data adapted from a representative study.[2][3][4][6]
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) and is expressed as the Relative Standard Deviation (%RSD).
| Parameter | Amoxicillin (%RSD) | Clavulanic Acid (%RSD) | Acceptance Criteria |
| Repeatability (Intra-day) | < 2.0 | < 2.0 | %RSD ≤ 2.0% |
| Intermediate Precision (Inter-day) | < 2.0 | < 2.0 | %RSD ≤ 2.0% |
Accuracy (Recovery)
The accuracy of the method was determined by recovery studies at three different concentration levels (80%, 100%, and 120%).
| Analyte | Concentration Level | Mean Recovery (%) | Acceptance Criteria |
| Amoxicillin | 80%, 100%, 120% | 98.0 - 102.0 | 98.0 - 102.0% |
| Clavulanic Acid | 80%, 100%, 120% | 98.0 - 102.0 | 98.0 - 102.0% |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions.
| Parameter Varied | Result |
| Flow Rate (± 0.1 mL/min) | No significant change in resolution or retention time |
| Mobile Phase Composition (± 2%) | No significant change in resolution or retention time |
| pH of Buffer (± 0.2 units) | No significant change in resolution or retention time |
Visualizations
Caption: Workflow for HPLC method development and validation.
Caption: Relationship of HPLC method to its critical quality attributes.
References
- 1. Simultaneous determination of this compound in human plasma by isocratic reversed-phase HPLC using UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of this compound in Injection [scirp.org]
- 3. scilit.com [scilit.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. [PDF] METHOD DEVELOPMENT AND VALIDATION FOR this compound BY RP – HPLC METHOD | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols: In Vitro Synergy Testing of Amoxicillin and Clavulanic Acid Using Checkerboard Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic resistance is a critical global health challenge. One strategy to combat resistance is the use of combination therapy, where two or more antimicrobial agents are administered together. The combination of amoxicillin (B794) and clavulanic acid is a classic example of synergistic interaction. Amoxicillin, a β-lactam antibiotic, is susceptible to degradation by β-lactamase enzymes produced by resistant bacteria.[1][2] Clavulanic acid, while possessing weak intrinsic antibacterial activity, is a potent inhibitor of many bacterial β-lactamases.[3][4] By inactivating these enzymes, clavulanic acid protects amoxicillin from hydrolysis, restoring its efficacy against β-lactamase-producing bacteria.[2][3]
This document provides a detailed protocol for assessing the in vitro synergy of amoxicillin and clavulanic acid using the checkerboard microdilution assay. This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of the interaction between two antimicrobial agents.[5][6]
Principle of the Checkerboard Assay
The checkerboard assay involves testing serial dilutions of two antimicrobial agents both individually and in combination against a bacterial isolate in a microtiter plate.[7][8] The resulting pattern of growth and inhibition resembles a checkerboard, allowing for the determination of the minimum inhibitory concentration (MIC) of each drug alone and in combination.[7] From these values, the FIC index is calculated to classify the interaction as synergistic, additive, indifferent, or antagonistic.[5][9]
Materials and Reagents
-
Amoxicillin sodium salt (analytical grade)
-
Clavulanate potassium (analytical grade)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U-bottom)
-
Sterile reagent reservoirs
-
Multichannel and single-channel micropipettes and sterile tips
-
Bacterial strain to be tested (e.g., a β-lactamase-producing strain of Staphylococcus aureus, Escherichia coli, or Haemophilus influenzae)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Experimental Protocol
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Preparation of Antibiotic Stock Solutions
-
Prepare stock solutions of this compound in an appropriate solvent (e.g., sterile distilled water or CAMHB) at a concentration that is at least four times the highest concentration to be tested.[4]
-
Sterilize the stock solutions by filtration through a 0.22 µm filter if not prepared in sterile solvent.
Setting up the Checkerboard Plate
The following steps describe the setup of a typical 96-well checkerboard assay.[5][6]
-
Dispense 50 µL of CAMHB into all wells of the 96-well plate.
-
Amoxicillin Dilution (Rows):
-
In the first row (e.g., Row A), add 50 µL of the amoxicillin stock solution to each well from column 1 to 10.
-
Perform a two-fold serial dilution by transferring 50 µL from Row A to Row B, mixing, and continuing this process down to Row G. Discard 50 µL from Row G. Row H will serve as the growth control for clavulanic acid alone.
-
-
Clavulanic Acid Dilution (Columns):
-
In the first column (Column 1), add 50 µL of the clavulanic acid stock solution to each well from Row A to G.
-
Perform a two-fold serial dilution by transferring 50 µL from Column 1 to Column 2, mixing, and continuing this process across to Column 10. Discard 50 µL from Column 10.
-
-
Controls:
-
Amoxicillin MIC Control: The wells in column 11 will contain serial dilutions of amoxicillin only.
-
Clavulanic Acid MIC Control: The wells in row H will contain serial dilutions of clavulanic acid only.[5]
-
Growth Control: Well H12 will contain only CAMHB and the bacterial inoculum.[5]
-
Sterility Control: A separate well should contain only CAMHB to check for contamination.
-
-
Inoculation: Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum (final volume in each well will be 100 µL).
Incubation and Reading Results
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antibiotic(s) that completely inhibits visible growth.
Data Presentation
The results of the checkerboard assay can be summarized in the following tables.
Table 1: MIC of this compound Alone and in Combination
| Antibiotic(s) | MIC (µg/mL) |
| Amoxicillin Alone (MICAMX) | Value |
| Clavulanic Acid Alone (MICCLA) | Value |
| Amoxicillin in Combination (MICAMX combo) | Value |
| Clavulanic Acid in Combination (MICCLA combo) | Value |
Table 2: Calculation of Fractional Inhibitory Concentration (FIC) Index
| Parameter | Formula | Calculated Value |
| FIC of Amoxicillin (FICAMX) | MICAMX combo / MICAMX | Value |
| FIC of Clavulanic Acid (FICCLA) | MICCLA combo / MICCLA | Value |
| FIC Index (FICI) | FICAMX + FICCLA | ** Value ** |
Data Analysis and Interpretation
The interaction between this compound is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.[5][6]
The FIC for each drug is calculated as follows:
-
FICAmoxicillin = (MIC of Amoxicillin in combination) / (MIC of Amoxicillin alone)[9]
-
FICClavulanic Acid = (MIC of Clavulanic Acid in combination) / (MIC of Clavulanic Acid alone)[9]
The FIC Index (FICI) is the sum of the individual FICs:
-
FICI = FICAmoxicillin + FICClavulanic Acid[9]
The interpretation of the FICI is summarized in the table below.
Table 3: Interpretation of FIC Index (FICI) Values
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy[5][9] |
| > 0.5 to 1.0 | Additive[10] |
| > 1.0 to 4.0 | Indifference[5][9] |
| > 4.0 | Antagonism[5][9] |
Visualizations
Caption: Mechanism of synergistic action between this compound.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Logical relationship for the interpretation of the FIC Index.
References
- 1. ldh.la.gov [ldh.la.gov]
- 2. researchgate.net [researchgate.net]
- 3. urology-textbook.com [urology-textbook.com]
- 4. benchchem.com [benchchem.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. mdpi.com [mdpi.com]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 10. researchgate.net [researchgate.net]
Population Pharmacokinetic Modeling of Amoxicillin and Clavulanic Acid in Critically Ill Patients: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the population pharmacokinetic (PopPK) modeling of amoxicillin (B794) and clavulanic acid, with a specific focus on critically ill patient populations. These notes detail the experimental protocols, data presentation, and logical workflows necessary to conduct and understand PopPK studies for this widely used antibiotic combination.
Introduction
Amoxicillin, a beta-lactam antibiotic, is frequently combined with the beta-lactamase inhibitor clavulanic acid to broaden its spectrum of activity.[1][2] In critically ill patients, standard dosing regimens may not achieve therapeutic targets due to significant pathophysiological changes affecting drug disposition.[3][4] These changes can include augmented renal clearance, altered fluid distribution, and organ dysfunction, leading to substantial pharmacokinetic variability.[5][6] Population pharmacokinetic modeling is a powerful tool to quantify this variability, identify influential covariates, and optimize dosing strategies to improve clinical outcomes in this vulnerable patient group.[6][7]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for amoxicillin and clavulanic acid derived from PopPK studies in critically ill adult patients. These values highlight the inter-individual variability and provide a basis for model development and simulation.
Table 1: Population Pharmacokinetic Parameters of Amoxicillin in Critically Ill Adults
| Parameter | Mean Value | Range/Variability | Covariate Influence | Reference |
| Clearance (CL) | 10.0 L/h | Substantial between-subject variability | 24-hour urinary creatinine (B1669602) clearance is a significant descriptor.[8][9][10] | [8][9][10] |
| Volume of Distribution (Vd) | 27.4 L | Between-subject variability noted | - | [8][9][10] |
| Model Structure | Two-compartment | - | - | [8][9][10][11] |
Table 2: Population Pharmacokinetic Parameters of Clavulanic Acid in Critically Ill Adults
| Parameter | Mean Value | Range/Variability | Covariate Influence | Reference |
| Clearance (CL) | 6.8 L/h | Substantial between-subject variability | 24-hour urinary creatinine clearance is a significant descriptor.[8][9][10] | [8][9][10] |
| Volume of Distribution (Vd) | 19.2 L | Between-subject variability noted | - | [8][9][10] |
| Model Structure | Two-compartment | - | - | [8][9][10][11] |
Experimental Protocols
This section outlines the typical methodologies employed in a population pharmacokinetic study of intravenous amoxicillin-clavulanic acid in a critical care setting.
Study Design and Patient Population
A prospective, observational pharmacokinetic study is a common design.[8][9][10][12]
-
Inclusion Criteria: Adult patients admitted to an Intensive Care Unit (ICU) receiving intravenous amoxicillin-clavulanic acid for a documented or suspected infection.
-
Exclusion Criteria: Patients on renal replacement therapy, as this significantly alters drug clearance and introduces a confounding factor that requires specific modeling approaches.
-
Ethics: The study protocol must be approved by a local ethics committee, and informed consent should be obtained from patients or their legal representatives.
Dosing and Administration
-
Dosing Regimen: Dosing is typically administered as per the institution's standard of care. For example, amoxicillin/clavulanic acid (1000/200 mg) may be given three or four times daily.[8][10] Dosing adjustments for renal impairment, often defined by a creatinine clearance threshold (e.g., <30 mL/min), should be documented.[8][10]
-
Administration: The drug is administered as an intravenous infusion over a specified period, commonly 30 minutes, using a syringe pump to ensure a constant infusion rate.[8][10]
Sample Collection
-
Timing: Blood samples are collected at steady-state, which is generally assumed to be after at least 24 hours of therapy.[10]
-
Schedule: A rich sampling schedule is employed over a single dosing interval to capture the full pharmacokinetic profile. A typical schedule includes a pre-dose (trough) sample, and then samples at multiple time points post-infusion (e.g., 0.25, 0.5, 0.75, 1, 2, 4, and 6 or 8 hours, depending on the dosing interval).[10]
-
Procedure: Blood samples are drawn through a dedicated arterial catheter into lithium-heparinized tubes.[10] Samples are immediately placed on ice and centrifuged to separate the plasma, which is then stored at -80°C until analysis.
Bioanalytical Method
-
Technique: A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method is the gold standard for quantifying this compound concentrations in plasma.[8][9][10]
-
Sample Preparation: This typically involves protein precipitation with an organic solvent (e.g., methanol), followed by centrifugation to remove solid material. The supernatant is then diluted and injected into the UHPLC-MS/MS system.
-
Validation: The analytical method must be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, and stability.
Population Pharmacokinetic Modeling
-
Software: Non-linear mixed-effects modeling is performed using specialized software, with NONMEM being the most frequently cited.[9][13]
-
Model Development:
-
Structural Model: Plasma concentration-time data are fitted to one-, two-, or three-compartment models to determine the best fit for the data.[10] For this compound, a two-compartment model has been shown to be adequate.[8][9][10][11]
-
Statistical Model: Between-subject variability (BSV) on pharmacokinetic parameters (e.g., clearance and volume of distribution) is estimated, typically using an exponential model.[10] Residual unexplained variability is also modeled to account for measurement error and intra-subject variability.
-
Covariate Analysis: The influence of patient-specific factors (covariates) on pharmacokinetic parameters is investigated. Common covariates include renal function (e.g., 24-hour urinary creatinine clearance), body weight, age, and severity of illness scores.[6][7] Statistical criteria, such as a decrease in the objective function value (OFV), are used to determine the significance of a covariate.[10]
-
-
Model Evaluation: The final model is evaluated using goodness-of-fit plots and simulation-based techniques like visual predictive checks (VPCs) and bootstrap analysis to ensure its robustness and predictive performance.[10]
Dosing Simulations
-
Objective: Once a robust PopPK model is established, Monte Carlo simulations are performed to evaluate the probability of target attainment (PTA) for various dosing regimens.[14]
-
Pharmacodynamic Target: For beta-lactam antibiotics like amoxicillin, the key pharmacodynamic index is the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC) of the target pathogen.[4] A common target for critically ill patients is 50% fT>MIC.[9][10]
-
Simulations: The model is used to simulate concentration-time profiles for a large virtual patient population with different covariate values (e.g., varying levels of renal function).[14] These simulations help to identify dosing regimens that are most likely to achieve the desired therapeutic target across the patient population, particularly in subgroups with altered physiology, such as those with augmented renal clearance.[5][9]
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in a population pharmacokinetic study of this compound.
Caption: Workflow for a PopPK study of amoxicillin/clavulanic acid.
Caption: Factors influencing amoxicillin/clavulanic acid PK in the critically ill.
Caption: The population pharmacokinetic modeling and simulation process.
References
- 1. Amoxicillin Clavulanate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antibiotics in critically ill patients: a systematic review of the pharmacokinetics of β-lactams | Semantic Scholar [semanticscholar.org]
- 4. β-Lactam Pharmacokinetic/Pharmacodynamic Target Attainment in Intensive Care Unit Patients: A Prospective, Observational, Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetic Study of Amoxicillin-Treated Burn Patients Hospitalized at a Swiss Tertiary-Care Center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. scispace.com [scispace.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Population pharmacokinetics and dosing simulations of amoxicillin/clavulanic acid in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Population pharmacokinetics and dosing simulations of amoxicillin/clavulanic acid in critically ill patients [biblio.ugent.be]
- 12. Frontiers | Population Pharmacokinetics of Intravenous Amoxicillin Combined With Clavulanic Acid in Healthy and Critically Ill Dogs [frontiersin.org]
- 13. Individualised amoxicillin-clavulanate dosing recommendations for critically ill children with augmented clearance after cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Determining Amoxicillin-Clavulanate MICs for Anaerobic Bacteria: A Detailed Protocol
Application Note
The increasing prevalence of antibiotic resistance among anaerobic bacteria necessitates accurate and standardized methods for antimicrobial susceptibility testing. Amoxicillin-clavulanate, a combination of a β-lactam antibiotic and a β-lactamase inhibitor, is a crucial agent in treating anaerobic infections. This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of amoxicillin-clavulanate against anaerobic bacteria using the agar (B569324) dilution and broth microdilution methods, adhering to the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation
Table 1: Amoxicillin-Clavulanate MIC Interpretive Criteria for Anaerobic Bacteria (mg/L)
| Organism Group | CLSI Breakpoints (Susceptible/Intermediate/Resistant) | EUCAST Breakpoints (Susceptible/Resistant) |
| Bacteroides spp. | ≤4/2 / 8/4 / ≥16/8 | ≤4 / >8 |
| Other Anaerobes | Refer to specific CLSI M100 document | Refer to specific EUCAST breakpoint tables |
Note: Clavulanate concentration is fixed at 2 mg/L for EUCAST testing. CLSI breakpoints are expressed as amoxicillin (B794) concentration/clavulanate concentration.
Table 2: Quality Control (QC) Ranges for Amoxicillin-Clavulanate MIC Testing (mg/L)
| Quality Control Strain | CLSI QC Range | EUCAST QC Range |
| Bacteroides fragilis ATCC 25285 | 0.25/0.12 - 1/0.5 | 0.12 - 0.5 |
| Bacteroides thetaiotaomicron ATCC 29741 | 1/0.5 - 4/2 | 0.5 - 2 |
Note: Clavulanate concentration is fixed at 2 mg/L for EUCAST QC testing. CLSI QC ranges are expressed as amoxicillin concentration/clavulanate concentration.
Experimental Protocols
I. Agar Dilution Method (Reference Method)
This method is considered the gold standard for anaerobic susceptibility testing.[1]
1. Media Preparation:
-
Prepare Brucella Blood Agar supplemented with hemin (B1673052), vitamin K1, and 5% laked sheep blood, or Fastidious Anaerobe Agar (FAA) with 5% defibrinated horse blood.
-
Autoclave the basal medium and cool to 48-50°C in a water bath.
-
Add the appropriate supplements and the desired concentrations of amoxicillin-clavulanate. For EUCAST, maintain a constant clavulanate concentration of 2 mg/L.
-
Pour 20-25 mL of the agar into 100 mm Petri dishes and allow them to solidify.
2. Inoculum Preparation:
-
From a 24-48 hour pure culture on an appropriate agar plate, suspend several colonies in a suitable broth (e.g., Thioglycollate broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:10 in the same broth to achieve a final inoculum concentration of approximately 1.5 x 10⁷ CFU/mL.
3. Inoculation:
-
Using a multipoint inoculator (e.g., Steers replicator), deliver 1-2 µL of the standardized inoculum to the surface of each agar plate, including a growth control plate without antibiotic. This results in a final inoculum of 10⁴-10⁵ CFU per spot.
-
Allow the inoculum spots to dry completely before inverting the plates.
4. Incubation:
-
Incubate the plates in an anaerobic atmosphere (e.g., anaerobic jar with a gas-generating system or an anaerobic chamber) at 35-37°C for 42-48 hours.
5. Reading and Interpretation:
-
The MIC is the lowest concentration of amoxicillin-clavulanate that completely inhibits visible growth, disregarding a faint haze or a single colony.
-
The growth control plate must show confluent growth.
-
Compare the obtained MIC values with the interpretive criteria in Table 1.
II. Broth Microdilution Method
This method is a practical alternative to agar dilution, especially for testing a large number of isolates.
1. Preparation of Amoxicillin-Clavulanate Solutions:
-
Prepare a stock solution of amoxicillin and clavulanic acid according to the manufacturer's instructions, typically in a 2:1 ratio for CLSI or with a fixed clavulanate concentration for EUCAST.[2]
-
Perform serial twofold dilutions of the amoxicillin-clavulanate combination in a suitable anaerobic broth (e.g., Schaedler broth, Brucella broth supplemented with hemin and vitamin K1) in 96-well microtiter plates.
2. Inoculum Preparation:
-
Prepare the inoculum as described for the agar dilution method (Section I.2).
-
Further dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
3. Inoculation:
-
Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
-
Include a growth control well (no antibiotic) and a sterility control well (no inoculum).
4. Incubation:
-
Seal the microtiter plates (e.g., with an adhesive plastic film or by placing them in a plastic bag) and incubate in an anaerobic atmosphere at 35-37°C for 42-48 hours.
5. Reading and Interpretation:
-
The MIC is the lowest concentration of amoxicillin-clavulanate that shows no visible turbidity (growth).
-
The growth control well must show distinct turbidity. The sterility control well should remain clear.
-
Interpret the results based on the breakpoints provided in Table 1.
Quality Control
-
Perform QC testing with each batch of MIC determinations using the reference strains Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741.
-
The resulting MICs for these QC strains must fall within the acceptable ranges specified in Table 2.[3]
Mandatory Visualizations
References
- 1. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 2. Antibacterial Effects of Amoxicillin-Clavulanate against Streptococcus pneumoniae and Haemophilus influenzae Strains for Which MICs Are High, in an In Vitro Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevalence of Antimicrobial Resistance among Clinical Isolates of Bacteroides fragilis Group in Canada in 2010-2011: CANWARD Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
Application of LC-MS for Identifying Degradation Products of Clavulanic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clavulanic acid is a potent β-lactamase inhibitor widely used in combination with β-lactam antibiotics to overcome bacterial resistance. However, its inherent instability presents a significant challenge during manufacturing, formulation, and storage. Understanding the degradation pathways and identifying the resulting degradation products are crucial for ensuring the safety, efficacy, and quality of pharmaceutical products containing clavulanic acid. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful analytical tool for this purpose, offering the high sensitivity and specificity required for the separation, identification, and quantification of these compounds. This document provides detailed application notes and protocols for the use of LC-MS in the characterization of clavulanic acid degradation products.
Degradation Pathways of Clavulanic Acid
Clavulanic acid is susceptible to degradation under various conditions, including hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal stress. The primary degradation pathway involves the hydrolysis of the β-lactam ring, which is a common vulnerability for this class of compounds.
Under alkaline conditions , the degradation of clavulanic acid can lead to the formation of several pyrazine (B50134) derivatives. One notable degradation product is "related substance E," which is formed from the reaction of two clavulanic acid molecules.[1][2][3] The formation of related substance E is influenced by the concentration of clavulanic acid and temperature.[1][2][3] European Pharmacopoeia lists several related substances (A, B, C, D, and F) that are known to form from the catabolism of clavulanic acid under acidic or alkaline conditions.[4]
While the degradation in alkaline and fermentation conditions is relatively well-documented, detailed structural elucidation of degradation products under other stress conditions such as acidic, oxidative, photolytic, and thermal stress is less reported in publicly available literature. The general approach involves subjecting clavulanic acid to forced degradation studies as per the International Council for Harmonisation (ICH) guidelines to generate these degradation products for subsequent LC-MS analysis.
Application Notes: LC-MS for Degradation Product Identification
LC-MS, particularly with tandem mass spectrometry (MS/MS), is the technique of choice for identifying unknown degradation products. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, provides accurate mass measurements, enabling the determination of elemental compositions for precursor and product ions. This information, combined with fragmentation patterns obtained from MS/MS experiments, allows for the structural elucidation of the degradants.
Key Considerations for Method Development:
-
Chromatographic Separation: A robust chromatographic method is essential to separate the degradation products from the parent drug and from each other. Reversed-phase chromatography with a C18 column is commonly employed. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used to achieve optimal separation.
-
Mass Spectrometric Detection: Electrospray ionization (ESI) is a suitable ionization technique for clavulanic acid and its degradation products. Both positive and negative ion modes should be evaluated to determine the optimal ionization for each compound.
-
Forced Degradation Studies: To comprehensively identify potential degradation products, forced degradation studies should be performed under a variety of stress conditions as outlined in the ICH Q1A(R2) guideline. These include:
-
Acidic Hydrolysis: Treatment with hydrochloric acid or sulfuric acid.
-
Alkaline Hydrolysis: Treatment with sodium hydroxide (B78521) or potassium hydroxide.
-
Oxidative Degradation: Treatment with hydrogen peroxide.
-
Thermal Degradation: Exposure to high temperatures in both solid and solution states.
-
Photolytic Degradation: Exposure to UV and visible light.
-
Experimental Protocols
Protocol 1: Forced Degradation of Clavulanic Acid
This protocol outlines the general procedure for conducting forced degradation studies on clavulanic acid.
Materials:
-
Potassium clavulanate
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Milli-Q water or equivalent
-
Methanol or acetonitrile (HPLC grade)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of potassium clavulanate in Milli-Q water at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature and take samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before LC-MS analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl and/or with heating.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Follow the sampling and neutralization (with 0.1 M HCl) procedure as described for acidic hydrolysis.
-
If degradation is too rapid, consider using milder conditions or shorter time points.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light.
-
Take samples at appropriate time intervals.
-
-
Thermal Degradation:
-
In Solution: Heat the stock solution in a sealed vial at a controlled temperature (e.g., 60°C) in a thermostatic oven. Take samples at various time points.
-
Solid State: Place a known amount of potassium clavulanate powder in a vial and expose it to a high temperature (e.g., 80°C). At each time point, dissolve a portion of the solid in a known volume of Milli-Q water for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostability chamber to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light by wrapping the vial in aluminum foil.
-
Analyze the exposed and control samples at the end of the exposure.
-
Protocol 2: LC-MS/MS Method for the Analysis of Clavulanic Acid and its Degradation Products
This protocol provides a starting point for developing an LC-MS/MS method for the separation and identification of clavulanic acid degradation products. Method optimization will be required based on the specific instrumentation and the degradation products observed.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer with ESI source (e.g., Triple Quadrupole, Q-TOF, or Orbitrap)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-95% B (linear gradient)
-
15-18 min: 95% B (hold)
-
18-18.1 min: 95-5% B (linear gradient)
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive and Negative (run in separate injections or with fast polarity switching if available)
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Acquisition Mode:
-
Full Scan (MS): Scan a mass range of m/z 50-500 to detect all potential degradation products.
-
Tandem MS (MS/MS): Perform product ion scans on the parent drug and any detected degradation products to obtain fragmentation information for structural elucidation. For targeted analysis of known degradants, use Multiple Reaction Monitoring (MRM).
-
Data Presentation
Quantitative data on the degradation of clavulanic acid and the formation of its degradation products should be summarized in clearly structured tables for easy comparison across different stress conditions.
Table 1: Degradation of Clavulanic Acid under Various Stress Conditions
| Stress Condition | Time (hours) | Clavulanic Acid Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | ... |
| 0.1 M HCl | 0 | 100 | 0 | 0 | |
| 2 | 95.2 | 2.1 | 0.5 | ||
| 4 | 88.7 | 5.3 | 1.2 | ||
| 8 | 75.1 | 12.8 | 3.5 | ||
| 24 | 45.6 | 25.4 | 8.9 | ||
| 0.1 M NaOH | 0 | 100 | 0 | 0 | |
| 0.5 | 20.1 | 45.2 | 15.3 | ||
| 1 | 5.3 | 60.8 | 20.1 | ||
| 3% H₂O₂ | 0 | 100 | 0 | 0 | |
| 4 | 80.5 | 10.2 | 2.1 | ||
| 24 | 55.2 | 28.9 | 7.5 | ||
| Thermal (60°C) | 0 | 100 | 0 | 0 | |
| 8 | 90.1 | 4.5 | 1.1 | ||
| 24 | 70.8 | 15.3 | 4.2 | ||
| Photolytic | 24 | 92.5 | 3.1 | 0.8 |
Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the identification of clavulanic acid degradation products using LC-MS.
Caption: Workflow for Forced Degradation and LC-MS Analysis.
Clavulanic Acid Degradation Pathway (Hydrolysis)
The following diagram illustrates the initial step of hydrolytic degradation of clavulanic acid.
Caption: Initial Hydrolytic Degradation of Clavulanic Acid.
Conclusion
The application of LC-MS is indispensable for the comprehensive characterization of clavulanic acid degradation products. The detailed protocols and application notes provided herein offer a robust framework for researchers, scientists, and drug development professionals to establish and validate methods for identifying and quantifying these degradants. A thorough understanding of the degradation profile of clavulanic acid is paramount for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of these vital combination therapies. Further research is warranted to fully elucidate the structures of degradation products formed under a wider range of stress conditions.
References
Establishing a Murine Thigh Infection Model for In Vivo Efficacy Testing of Amoxicillin-Clavulanate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The murine thigh infection model is a standardized and highly reproducible preclinical model for evaluating the in vivo efficacy of antimicrobial agents.[1][2][3] This model is particularly valuable for studying the pharmacokinetics and pharmacodynamics (PK/PD) of antibiotics in a mammalian system, providing crucial data to support the transition from in vitro studies to clinical trials.[1][2][3] By inducing a localized infection in the thigh muscle of mice, researchers can quantify the reduction in bacterial burden following treatment with a test compound. This document provides detailed protocols for establishing a neutropenic murine thigh infection model and its application in assessing the efficacy of amoxicillin-clavulanate against relevant bacterial pathogens.
The neutropenic model, achieved through the administration of immunosuppressive agents like cyclophosphamide (B585), is often employed to minimize the influence of the host immune system, thereby allowing for a more direct assessment of the antimicrobial agent's activity.[3][4][5][6][7] This is critical for determining the true bactericidal or bacteriostatic potential of a drug. Amoxicillin-clavulanate is a combination antibiotic consisting of a β-lactam antibiotic (amoxicillin) and a β-lactamase inhibitor (clavulanic acid).[6][8][9] Amoxicillin (B794) acts by inhibiting the synthesis of the bacterial cell wall, while clavulanic acid protects amoxicillin from degradation by β-lactamase enzymes produced by resistant bacteria.[6][8][9]
Data Presentation: Efficacy of Amoxicillin-Clavulanate in Murine Thigh Infection Models
The following tables summarize quantitative data from studies that have evaluated the efficacy of amoxicillin-clavulanate in murine thigh infection models against various bacterial strains.
Table 1: Efficacy of Amoxicillin-Clavulanate against Streptococcus pneumoniae
| Mouse Model | Bacterial Strain | Inoculum Size (CFU/thigh) | Amoxicillin-Clavulanate Dosage (mg/kg) | Administration Route | Dosing Frequency | Change in log10 CFU/thigh at 24h |
| Neutropenic | S. pneumoniae (penicillin-susceptible) | 10^5 - 10^6 | 7 (amoxicillin) / 1.75 (clavulanate) | Subcutaneous | Every 8 hours | -1.6 to -4.1 |
| Neutropenic | S. pneumoniae (penicillin-intermediate, MIC ≤ 2 mg/L) | 10^5 - 10^6 | 7 (amoxicillin) / 1.75 (clavulanate) | Subcutaneous | Every 8 hours | -1.6 to -4.1 |
| Neutropenic | S. pneumoniae (penicillin-resistant, MIC > 4 mg/L) | 10^5 - 10^6 | 7 (amoxicillin) / 1.75 (clavulanate) | Subcutaneous | Every 8 hours | +0.6 to +2.3 |
Data synthesized from Andes et al.[1]
Table 2: Efficacy of Amoxicillin-Clavulanate against Staphylococcus aureus
| Mouse Model | Bacterial Strain | Inoculum Size (CFU/thigh) | Amoxicillin-Clavulanate Dosage (mg/kg) | Administration Route | Dosing Frequency | Efficacy Endpoint |
| Immunocompetent | Methicillin-Sensitive S. aureus (MSSA) | Not Specified | Dose-ranging studies | Not Specified | Not Specified | Significant reduction in bacterial counts compared to untreated controls |
| Immunocompetent | Methicillin-Resistant S. aureus (MRSA) | Not Specified | High doses | Not Specified | Not Specified | Effective in treating experimental endocarditis, suggesting potential efficacy in thigh infection |
Qualitative efficacy data synthesized from comparative studies.[10]
Table 3: Efficacy of Amoxicillin-Clavulanate against other relevant pathogens
| Mouse Model | Bacterial Strain | Inoculum Size (CFU/thigh) | Amoxicillin-Clavulanate Dosage (mg/kg) | Administration Route | Dosing Frequency | Efficacy Endpoint |
| Neutropenic | Klebsiella pneumoniae | ~10^7 | Not specified for amoxicillin-clavulanate | Intramuscular | Not Specified | Model established for testing various antimicrobials |
| Neutropenic | Escherichia coli | Not specified | Not specified for amoxicillin-clavulanate | Not Specified | Not Specified | Model validated with various clinically relevant strains |
Model suitability data synthesized from various sources.[2][11]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in establishing a murine thigh infection model and evaluating the in vivo efficacy of amoxicillin-clavulanate.
Protocol 1: Induction of Neutropenia in Mice
Objective: To render mice neutropenic to minimize the host immune response's impact on bacterial clearance.
Materials:
-
Cyclophosphamide
-
Sterile saline or phosphate-buffered saline (PBS)
-
Syringes and needles for intraperitoneal injection
-
6 to 8-week-old female ICR (CD-1) or similar strain mice[7]
Procedure:
-
Prepare a sterile solution of cyclophosphamide in saline or PBS. A common dosing regimen involves two intraperitoneal (IP) injections.[7][12]
-
Administer the first dose of cyclophosphamide (e.g., 150 mg/kg) four days prior to infection.[7][12]
-
Administer the second dose of cyclophosphamide (e.g., 100 mg/kg) one day prior to infection.[7][12]
-
House the mice in sterile conditions with ad libitum access to food and water.
-
Monitor the mice for any signs of distress.
Protocol 2: Preparation of Bacterial Inoculum
Objective: To prepare a standardized bacterial suspension for inducing a thigh infection.
Materials:
-
Bacterial strain of interest (e.g., S. aureus, S. pneumoniae, K. pneumoniae)
-
Appropriate broth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion)
-
Sterile saline or PBS
-
Spectrophotometer
-
Agar (B569324) plates for colony counting
Procedure:
-
From a frozen stock, streak the bacterial strain onto an appropriate agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into a tube containing broth medium and incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture into fresh, pre-warmed broth and grow to mid-logarithmic phase (typically 2-4 hours).
-
Harvest the bacteria by centrifugation and wash the pellet twice with sterile saline or PBS to remove any toxins.
-
Resuspend the bacterial pellet in sterile saline or PBS to the desired concentration. The concentration can be estimated using a spectrophotometer (OD600) and confirmed by serial dilution and plating to determine the colony-forming units per milliliter (CFU/mL). A typical inoculum concentration is 10^6 to 10^7 CFU/mL.[7][11]
Protocol 3: Murine Thigh Infection Procedure
Objective: To induce a localized intramuscular infection in the thigh of the mouse.
Materials:
-
Neutropenic mice
-
Prepared bacterial inoculum
-
Syringes with a small gauge needle (e.g., 27G)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Anesthetize the mice using a suitable method like isoflurane (B1672236) inhalation.
-
Inject a defined volume (typically 0.1 mL) of the bacterial inoculum intramuscularly into the posterior thigh muscle of one or both hind limbs.[7]
-
Allow the mice to recover from anesthesia in a clean, warm cage.
-
A control group of mice should be injected with sterile saline or PBS to monitor for any non-specific inflammation.
Protocol 4: Treatment with Amoxicillin-Clavulanate
Objective: To administer the test compound to the infected mice.
Materials:
-
Amoxicillin-clavulanate for injection
-
Sterile vehicle for reconstitution (e.g., sterile water or saline)
-
Syringes and needles for administration (e.g., subcutaneous or intraperitoneal)
Procedure:
-
Reconstitute the amoxicillin-clavulanate to the desired stock concentration using the appropriate sterile vehicle.
-
Further dilute the stock solution to the final dosing concentration. A common dosage is 7 mg/kg of amoxicillin and 1.75 mg/kg of clavulanic acid.[1]
-
Initiate treatment at a specified time post-infection, typically 2 hours.[1][11]
-
Administer the amoxicillin-clavulanate solution via the chosen route (e.g., subcutaneous). The dosing frequency will depend on the study design, but an every 8-hour regimen is common.[1]
-
A vehicle control group should be treated with the same volume of the vehicle used to dissolve the drug.
-
An untreated control group is also essential to monitor the natural progression of the infection.
Protocol 5: Evaluation of Therapeutic Efficacy
Objective: To quantify the bacterial burden in the thigh muscle to determine the efficacy of the treatment.
Materials:
-
Euthanasia agent (e.g., CO2)
-
Surgical tools for dissection
-
Sterile tubes
-
Sterile PBS
-
Tissue homogenizer
-
Agar plates
-
Incubator
Procedure:
-
At a predetermined time point (e.g., 24 hours after the start of treatment), euthanize the mice.[1]
-
Aseptically dissect the entire thigh muscle and place it in a pre-weighed sterile tube.
-
Weigh the tube with the muscle to determine the tissue weight.
-
Add a known volume of sterile PBS (e.g., 1 mL) to the tube.
-
Homogenize the tissue thoroughly using a mechanical homogenizer.
-
Perform serial ten-fold dilutions of the tissue homogenate in sterile PBS.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates in duplicate or triplicate.
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies on the plates and calculate the CFU per gram of thigh tissue.
-
The efficacy of the treatment is determined by comparing the log10 CFU/gram of tissue in the treated groups to the vehicle-treated control group or the initial bacterial load at the start of treatment.
Mandatory Visualizations
Mechanism of Action: Amoxicillin-Clavulanate
Caption: Mechanism of action of amoxicillin-clavulanate.
Experimental Workflow: Murine Thigh Infection Model
Caption: Experimental workflow for the murine thigh infection model.
Logical Relationship: Host Response and Antibiotic Action
References
- 1. In Vivo Activities of Amoxicillin and Amoxicillin-Clavulanate against Streptococcus pneumoniae: Application to Breakpoint Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 4. Two Pharmacodynamic Models for Assessing the Efficacy of Amoxicillin-Clavulanate against Experimental Respiratory Tract Infections Caused by Strains of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ldh.la.gov [ldh.la.gov]
- 6. Amoxicillin Clavulanate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. noblelifesci.com [noblelifesci.com]
- 8. Amoxicillin–clavulanic acid: Antimicrobial Activity, Susceptibility, Administration and Dosage etc._Chemicalbook [chemicalbook.com]
- 9. urology-textbook.com [urology-textbook.com]
- 10. The efficacy of amoxycillin/clavulanate (Augmentin) in the treatment of severe staphylococcal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and Pharmacodynamic Evaluation of P-873 versus Klebsiella pneumoniae in a Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Amoxicillin and Clavulanic Acid in Human Plasma using UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxicillin (B794), a broad-spectrum, semi-synthetic aminopenicillin, is frequently combined with the β-lactamase inhibitor clavulanic acid to enhance its antibacterial efficacy. The accurate quantification of both compounds in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for the simultaneous determination of amoxicillin and clavulanic acid in human plasma using a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
Principle
This method utilizes UPLC for the rapid and efficient separation of this compound from plasma matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. An internal standard (IS) is used to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Amoxicillin reference standard (≥99.5% purity)
-
Clavulanic acid reference standard (as potassium salt, ≥99.5% purity)
-
Internal Standard (IS): Amoxicillin-d4, Ampicillin, or 4-hydroxytolbutamide[1][2][3]
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X) or protein precipitation reagents (e.g., perchloric acid, acetonitrile)[3][4]
Instrumentation
-
UPLC system (e.g., Waters Acquity UPLC)
-
Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE, Shimadzu LCMS-8040)[3][5]
-
Nitrogen generator
Sample Preparation
Two primary methods for sample preparation are protein precipitation and solid-phase extraction.
Method 1: Protein Precipitation [2][4][6]
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 400 µL of cold acetonitrile (or perchloric acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for UPLC-MS/MS analysis.
Method 2: Solid-Phase Extraction (SPE) [1][3]
-
Condition an SPE cartridge (e.g., Phenomenex Strata-X, 30 mg, 1 cc) with 1.0 mL of methanol followed by 1.0 mL of 1% (v/v) formic acid in water.[3]
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of 1% (v/v) formic acid in water, followed by 1.0 mL of water.[3]
-
Dry the cartridge under nitrogen for 1 minute.
-
Elute the analytes and internal standard with 1.0 mL of the mobile phase.
-
Collect the eluate and inject it into the UPLC-MS/MS system.
UPLC Conditions
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent[3] |
| Mobile Phase A | 0.1% Formic acid in water or 2.0 mM Ammonium Formate in water[2][3] |
| Mobile Phase B | Acetonitrile[2][3] |
| Flow Rate | 0.4 - 0.5 mL/min[2][3] |
| Gradient | Isocratic or Gradient elution can be used. A typical gradient is: 0.0–0.2 min (90% A), 0.2–0.3 min (90–20% A), 0.3–1.0 min (20% A), 1.0–1.1 min (20–90% A), and 1.1–6.5 min (90% A)[2] |
| Column Temperature | 30 - 40°C[3][5] |
| Injection Volume | 5 - 30 µL[5][7] |
| Autosampler Temp. | 4°C[2] |
MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[2][3][8] |
| Capillary Voltage | 3.0 - 4.5 kV[2][3] |
| Source Temperature | 100 - 150°C[3] |
| Desolvation Temp. | 400 - 600°C[2][3] |
| Cone Gas Flow | 110 ± 10 L/h[3] |
| Desolvation Gas Flow | 800 L/h[3] |
| Collision Gas | Argon |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Amoxicillin, Clavulanic Acid, and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Amoxicillin | 363.9 - 364.1 | 223.1[2][8][9] |
| Clavulanic Acid | 198.0 - 198.1 | 135.8 - 135.9[2][8][10] |
| Amoxicillin-d4 (IS) | 368.0 | 227.1[9] |
| Ampicillin (IS) | 347.9 | 304.0[11] |
| 4-hydroxytolbutamide (IS) | 285.0 | 185.8[2][8] |
Data Presentation
The following tables summarize the quantitative data from various validated methods.
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | r² | LLOQ (ng/mL) |
| Amoxicillin | 10 - 15,000[2][8] | ≥ 0.9945[2][8] | 10[2][8] |
| Clavulanic Acid | 20 - 10,000[2][8] | ≥ 0.9959[2][8] | 20[2][8] |
| Amoxicillin | 10.0 - 10,000[3] | ≥ 0.9997[3] | 10.0[3] |
| Clavulanic Acid | 2.5 - 2,500[3] | ≥ 0.9993[3] | 2.5[3] |
| Amoxicillin | 0.0500 µg/mL | - | 0.0500 µg/mL[1] |
| Clavulanic Acid | 0.0250 µg/mL | - | 0.0250 µg/mL[1] |
Table 3: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
| Amoxicillin | LLOQ, LQC, MQC, HQC | ≤ 7.08[2] | ≤ 7.08[2] | -1.26 to 10.9[2] |
| Clavulanic Acid | LLOQ, LQC, MQC, HQC | ≤ 10.7[2] | ≤ 10.7[2] | -4.41 to 8.73[2] |
| Amoxicillin | LLOQ, LQC, MQC, HQC | 1.48 - 5.88[3] | 1.48 - 5.88[3] | 96.1 - 103.2[3] |
| Clavulanic Acid | LLOQ, LQC, MQC, HQC | 1.48 - 5.88[3] | 1.48 - 5.88[3] | 96.1 - 103.2[3] |
Table 4: Recovery and Matrix Effect
| Analyte | Extraction Method | Mean Recovery (%) |
| Amoxicillin | Protein Precipitation | > 85 |
| Clavulanic Acid | Protein Precipitation | > 85 |
| Amoxicillin | Solid-Phase Extraction | 99.6[3] |
| Clavulanic Acid | Solid-Phase Extraction | 98.4[3] |
| Amoxicillin | - | 98.82 - 100.9[4][6] |
| Clavulanic Acid | - | 99.89 - 100.1[4][6] |
Note: The matrix effect should be evaluated during method validation to ensure that endogenous plasma components do not interfere with the quantification of the analytes.
Experimental Workflow Visualization
Caption: UPLC-MS/MS workflow for this compound quantification.
Conclusion
The described UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of this compound in human plasma. The protocol, including two common sample preparation techniques, offers flexibility for different laboratory settings. The presented quantitative data demonstrates that the method meets the stringent requirements for bioanalytical method validation, making it suitable for pharmacokinetic and clinical research applications.
References
- 1. Rapid and Simultaneous Quantitation of this compound in Human Plasma and Urine by Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. zenodo.org [zenodo.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. [Simultaneous determination of this compound in the human plasma by high performance liquid chromatography-mass spectrometry (UPLC/MS)]. | Semantic Scholar [semanticscholar.org]
- 7. wseas.com [wseas.com]
- 8. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 11. researchgate.net [researchgate.net]
Application Note: Procedure for Assessing the Post-Antibiotic Effect (PAE) and Post-β-Lactamase Inhibitor Effect (PLIE) of Amoxicillin-Clavulanic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction The combination of amoxicillin (B794) and clavulanic acid is a widely used antibacterial agent. Amoxicillin, a β-lactam antibiotic, is susceptible to degradation by β-lactamase enzymes produced by resistant bacteria.[1] Clavulanic acid is a β-lactamase inhibitor that protects amoxicillin, thereby extending its antibacterial spectrum.[2] Understanding the pharmacodynamics of this combination is crucial for optimizing dosing regimens. Two key pharmacodynamic parameters are the Post-Antibiotic Effect (PAE) and the Post-β-Lactamase Inhibitor Effect (PLIE).
The PAE refers to the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.[3][4] The PLIE is a related phenomenon, particularly relevant for β-lactam/β-lactamase inhibitor combinations, which measures the continued suppression of bacterial growth after the removal of only the β-lactamase inhibitor.[3][5] This application note provides detailed protocols for determining the PAE and PLIE of amoxicillin-clavulanic acid in vitro.
Key Concepts and Calculations
1. Post-Antibiotic Effect (PAE): The PAE is a measure of the time it takes for a bacterial culture to recover and resume logarithmic growth after the complete removal of the antibiotic. It is calculated using the following formula[6]:
PAE = T - C
Where:
-
T = Time required for the viable count (CFU/mL) of the drug-exposed culture to increase by 1 log₁₀ after drug removal.[6]
-
C = Time required for the viable count of an untreated control culture to increase by 1 log₁₀.[6]
2. Post-β-Lactamase Inhibitor Effect (PLIE): The PLIE is determined to simulate clinical scenarios where clavulanate may be eliminated from the body more rapidly than amoxicillin.[3] It measures the duration of β-lactamase inhibition after the inhibitor has been removed, while the β-lactam antibiotic (amoxicillin) remains. The calculation follows the same principle as the PAE, but the experimental conditions for the regrowth phase differ.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
A prerequisite for PAE testing is to determine the MIC of amoxicillin-clavulanic acid against the test organism, as PAE is typically induced at concentrations relative to the MIC (e.g., 2x to 16x MIC).[3][5]
Methodology (Broth Microdilution):
-
Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Prepare two-fold serial dilutions of amoxicillin-clavulanic acid (maintaining a fixed ratio, e.g., 2:1) in a 96-well microtiter plate.
-
Inoculation: Add the bacterial suspension to each well. Include a positive control (bacteria, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.
Protocol 2: In Vitro PAE Determination (Viable Count Method)
This protocol outlines the standard method for determining the PAE by quantifying bacterial regrowth through colony counts.
Methodology:
-
Inoculum Preparation: Grow the test bacterium to the logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity to a 0.5 McFarland standard and then dilute to achieve a starting concentration of approximately 10⁶ CFU/mL.
-
Exposure Phase:
-
Divide the bacterial suspension into two flasks.
-
Test Culture: Add amoxicillin-clavulanic acid to achieve a final concentration of 2x to 16x the predetermined MIC.[5]
-
Control Culture: Add an equivalent volume of sterile saline or broth.
-
Incubate both flasks at 37°C with shaking for a fixed period, typically 1 to 2 hours.[3][5]
-
-
Drug Removal: After the exposure period, rapidly remove the antibiotic from the test culture by dilution. A 1:1000 dilution in pre-warmed fresh broth is generally sufficient to reduce the drug concentration well below the MIC.[6] The control culture should be diluted in the same manner.
-
Regrowth and Monitoring:
-
Incubate both the diluted test and control cultures at 37°C.
-
At regular intervals (e.g., every 30-60 minutes), withdraw aliquots from both cultures.
-
Perform serial dilutions of the aliquots and plate them onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubate the plates overnight at 37°C and count the colonies (CFU/mL).
-
-
Calculation: Plot the log₁₀ CFU/mL against time for both cultures. Determine the time it takes for the bacterial count in each culture to increase by 1-log₁₀ from the count measured immediately after dilution. Apply the formula PAE = T - C.
Protocol 3: In Vitro PLIE Determination
This protocol is a critical variation for assessing amoxicillin-clavulanic acid, focusing on the persistent inhibitory effect of clavulanate.
Methodology:
-
Inoculum and Exposure: The initial steps are identical to the PAE protocol. Bacteria are exposed to the amoxicillin-clavulanic acid combination (e.g., at 2x MIC) for 1-2 hours.[3]
-
Differential Drug Removal:
-
This step is the key difference from the PAE assay. The goal is to remove only the clavulanate while leaving the amoxicillin.
-
This is achieved by diluting the exposed culture (e.g., 1:1000) into fresh, pre-warmed broth that has been supplemented with amoxicillin alone at the same concentration used during the initial exposure period.[3]
-
A parallel PAE culture (where the drug is diluted into drug-free medium) and a control culture should be run simultaneously for comparison.
-
-
Regrowth and Monitoring: Follow the same procedure as in Protocol 2, performing viable counts at regular intervals for all cultures.
-
Calculation: The PLIE is calculated using the same formula (PLIE = T - C), where 'T' is the time for the PLIE culture (regrowing in the presence of amoxicillin only) to increase by 1-log₁₀. The resulting PLIE value is then compared to the PAE value.
Data Presentation
The following tables summarize representative PAE and PLIE data for amoxicillin-clavulanic acid against various bacterial strains as reported in the literature.
Table 1: PAE and PLIE of Amoxicillin-Clavulanic Acid against Gram-Positive Bacteria
| Bacterial Strain | β-Lactamase Status | Drug Concentration | PAE (hours) | PLIE (hours) | Reference |
| Staphylococcus aureus | Positive | 2x MIC | 1.5 - 2.6 | 3.8 - 4.9 | [3][5] |
| Staphylococcus aureus | Negative | 2x MIC | ~2.0 | Not Applicable | [3][5] |
| Streptococcus pneumoniae | Penicillin-Resistant | 4:1 ratio | 1.5 - 2.2 | Not Reported | [7] |
Table 2: PAE and PLIE of Amoxicillin-Clavulanic Acid against Gram-Negative Bacteria
| Bacterial Strain | β-Lactamase Status | Drug Concentration | PAE (hours) | PLIE (hours) | Reference |
| Haemophilus influenzae | Positive | 2x MIC | 1.7 | 3.3 | [3][5] |
| Moraxella catarrhalis | Positive | 2/1 µg/mL | >2.9 | Not Reported | [3][5] |
| Escherichia coli | Positive | 2x MIC | <1.0 | Not Reported | [3][5] |
| Klebsiella pneumoniae | Positive | 2x MIC | <1.0 | Not Reported | [3][5] |
Note: The duration of the PAE can be influenced by factors such as the bacterial growth rate. For instance, a slower-growing H. influenzae strain showed a longer PAE of >3.32 hours.[3][5]
Visualizations
Caption: A flowchart illustrating the key steps for in vitro PAE determination.
Caption: The logical difference in drug removal for PAE vs. PLIE assessment.
References
- 1. Amoxicillin/clavulanic acid. An update of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. journals.asm.org [journals.asm.org]
- 4. Postantibiotic and post-beta-lactamase inhibitor effect of carbapenems combined with EDTA against Pseudomonas aeruginosa strains producing VIM-metallo beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Postantibiotic and post-beta-lactamase inhibitor effects of amoxicillin plus clavulanate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. [The postantibiotic effect of amoxicillin/clavulanic acid on Streptococcus pneumoniae strains of different serotypes and penicillin sensitivity] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of blaTEM Genes using Single-Strand Conformation Polymorphism (SSCP)-PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of antibiotic resistance is a critical global health challenge. Beta-lactam antibiotics are among the most widely used antibacterial agents, and resistance to these drugs is often mediated by the production of β-lactamase enzymes. The TEM-type β-lactamases are one of the most prevalent families of these enzymes, with numerous variants, some of which confer resistance to extended-spectrum cephalosporins. Rapid and accurate detection of the genes encoding these enzymes, particularly the blaTEM genes, is crucial for clinical diagnostics, epidemiological surveillance, and the development of new therapeutic strategies.
Single-Strand Conformation Polymorphism (SSCP)-PCR is a sensitive and cost-effective molecular technique used to screen for mutations and sequence variations in DNA fragments. The principle of SSCP is based on the fact that the electrophoretic mobility of a single-stranded DNA molecule under non-denaturing conditions is dependent on its unique three-dimensional conformation, which is dictated by its primary nucleotide sequence. A single base change can alter this conformation, leading to a detectable shift in mobility on a polyacrylamide gel. This allows for the differentiation of various gene alleles.
These application notes provide a detailed protocol for the use of SSCP-PCR to detect and differentiate variants of the blaTEM gene.
Principle of SSCP-PCR
The SSCP-PCR method involves three main stages:
-
PCR Amplification: The target region of the blaTEM gene is amplified using specific primers. The optimal size for the PCR product for SSCP analysis is generally between 150 and 400 base pairs to ensure high sensitivity.
-
Denaturation and Renaturation: The double-stranded PCR products are denatured into single strands, typically by heat and a denaturing agent like formamide. The sample is then rapidly cooled on ice to promote the formation of stable, intra-strand secondary structures.
-
Electrophoresis: The single-stranded DNA conformers are separated by electrophoresis on a non-denaturing polyacrylamide gel. The mobility of each strand is determined by its unique folded structure. Different sequences will ideally adopt different conformations and thus migrate at different rates, resulting in distinct band patterns.
Experimental Workflow and Diagrams
Experimental Workflow
The overall workflow for the detection of blaTEM genes using SSCP-PCR is illustrated below.
Principle of Single-Strand Conformation Polymorphism (SSCP)
The following diagram illustrates the underlying principle of SSCP for differentiating between a wild-type and a mutant allele.
Experimental Protocols
DNA Extraction
High-quality genomic DNA is essential for successful PCR amplification. Standard methods for bacterial DNA extraction are suitable.
-
Bacterial Culture: Inoculate a single bacterial colony into 5 mL of Luria-Bertani (LB) broth and incubate overnight at 37°C with shaking.
-
Cell Lysis: Pellet the bacterial cells from 1.5 mL of the overnight culture by centrifugation. Resuspend the pellet in a suitable lysis buffer. Commercial DNA extraction kits (e.g., QIAamp DNA Mini Kit) are recommended for consistency and purity.[1][2]
-
DNA Purification: Follow the manufacturer's protocol for the chosen DNA extraction kit to purify the genomic DNA.
-
Quantification and Quality Control: Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). A 260/280 nm absorbance ratio of ~1.8 is indicative of pure DNA.
PCR Amplification of the blaTEM Gene
The selection of appropriate primers is critical to amplify a fragment of the blaTEM gene that is suitable for SSCP analysis. Shorter amplicons (150-400 bp) generally yield better resolution.
Table 1: PCR Primers for blaTEM Gene Amplification
| Primer Name | Sequence (5' to 3') | Amplicon Size (bp) |
| TEM-F | ATG AGT ATT CAA CAT TTC CG | ~860-1080 |
| TEM-R | CCA ATG CTT AAT CAG TGA GG | |
| TEM-A | AAT TCT TGA AGA CGA AAG GGC | ~445 |
| TEM-B | ACG CTC AGT GGA ACG AAA AC |
Note: The first primer set amplifies a larger region of the gene, which may be less optimal for SSCP. The second set produces a smaller fragment more suitable for SSCP analysis.
PCR Reaction Mixture (25 µL)
| Component | Final Concentration | Volume (µL) |
| 5x PCR Buffer | 1x | 5.0 |
| dNTPs (10 mM each) | 200 µM | 0.5 |
| Forward Primer (10 µM) | 0.4 µM | 1.0 |
| Reverse Primer (10 µM) | 0.4 µM | 1.0 |
| Taq DNA Polymerase (5 U/µL) | 1.25 U | 0.25 |
| Template DNA (50 ng/µL) | 50-100 ng | 1.0-2.0 |
| Nuclease-free water | - | to 25.0 |
Thermocycling Conditions
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 5 min | 1 |
| Denaturation | 95 | 30 sec | 30-35 |
| Annealing | 55-60 | 30 sec | |
| Extension | 72 | 1 min | |
| Final Extension | 72 | 7 min | 1 |
| Hold | 4 | ∞ |
Note: The annealing temperature should be optimized based on the specific primer set used.
Verification of PCR Product: Run 5 µL of the PCR product on a 1.5% agarose (B213101) gel to confirm the amplification of a single band of the expected size.
Single-Strand Conformation Polymorphism (SSCP) Analysis
Sample Preparation
-
Mix 5 µL of the PCR product with 5 µL of SSCP loading buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Denature the mixture at 95°C for 5-10 minutes.
-
Immediately transfer the tubes to ice for at least 5 minutes to prevent re-annealing of the single strands.
Polyacrylamide Gel Electrophoresis (PAGE)
The conditions for SSCP gel electrophoresis need to be carefully controlled as they significantly impact the resolution of the DNA conformers.
Gel Composition (10% Non-denaturing Polyacrylamide Gel)
| Component | Volume for 30 mL |
| 40% Acrylamide/Bis-acrylamide (37.5:1) | 7.5 mL |
| 10x TBE Buffer | 3.0 mL |
| Glycerol (B35011) (optional, 5-10%) | 1.5-3.0 mL |
| Deionized Water | to 30 mL |
| 10% Ammonium Persulfate (APS) | 300 µL |
| TEMED | 30 µL |
Note: The addition of glycerol can sometimes improve the resolution of bands.
Electrophoresis Conditions
-
Assemble the electrophoresis apparatus and pre-run the gel in 0.5x TBE buffer for 10-15 minutes at a constant power or voltage. This helps to equilibrate the gel temperature.
-
Load 5-10 µL of the denatured samples into the wells.
-
Run the gel at a constant power (e.g., 10-20 W) or voltage (e.g., 150-200 V) at a controlled temperature (e.g., 4°C or room temperature). The optimal running temperature and duration should be determined empirically. A common starting point is running the gel at 4°C for 12-16 hours.
Visualization of SSCP Bands
Silver staining is a highly sensitive method for detecting DNA in polyacrylamide gels and is recommended for SSCP analysis.
Silver Staining Protocol
-
Fixation: Gently shake the gel in a solution of 10% ethanol (B145695) and 0.5% acetic acid for 20 minutes.
-
Washing: Rinse the gel with deionized water three times for 5 minutes each.
-
Staining: Submerge the gel in a 0.1% silver nitrate (B79036) solution for 20-30 minutes with gentle agitation.
-
Washing: Briefly rinse the gel with deionized water.
-
Developing: Place the gel in a developing solution (e.g., 1.5% sodium hydroxide, 0.1% formaldehyde) until the bands appear.
-
Stopping: Stop the reaction by adding a 5% acetic acid solution.
-
Documentation: Photograph the gel using a gel documentation system.
Data Presentation and Interpretation
Different blaTEM alleles will produce distinct banding patterns on the SSCP gel. A known wild-type or reference strain should always be included as a control. Samples exhibiting a different migration pattern from the control are presumed to have a sequence variation. It is important to note that each denatured PCR product will produce two single strands, which may or may not resolve from each other, leading to one or two bands per allele.
Table 2: Comparison of SSCP-PCR with other Molecular Methods for Gene Variant Detection
| Feature | SSCP-PCR | DNA Sequencing (Sanger) | Real-Time PCR (qPCR) |
| Principle | Conformational change of ssDNA | Dideoxy chain termination | Real-time fluorescence detection |
| Primary Use | Screening for unknown mutations/variants | Definitive identification of sequence | Quantification of gene copy number |
| Sensitivity | High (can detect single base changes)[3][4] | Very High (gold standard) | High |
| Specificity | Moderate to High (dependent on optimization) | Very High | Very High (probe-based) |
| Throughput | Moderate to High | Low to Moderate | High |
| Cost | Low | High | Moderate |
| Time to Result | Moderate | Slow | Fast |
Note: The sensitivity of SSCP for detecting mutations can range from 70% to over 95%, depending on factors such as fragment size, GC content, and electrophoretic conditions.[4] A study on rifampicin (B610482) resistance in M. tuberculosis reported a sensitivity of 76% and a specificity of 100% for SSCP compared to conventional methods.[5]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No PCR product | Poor DNA quality, incorrect annealing temperature, expired reagents. | Re-extract DNA, optimize annealing temperature using gradient PCR, use fresh reagents. |
| Multiple bands in PCR | Non-specific primer binding. | Increase annealing temperature, redesign primers. |
| Smeared bands on SSCP gel | Gel overheating, poor sample denaturation, high DNA concentration. | Run the gel at a lower temperature, ensure complete denaturation, load less PCR product. |
| No difference in band patterns | SSCP conditions not optimal for detecting the specific mutation. | Vary the gel concentration, running temperature, and add glycerol to the gel. Use a smaller PCR fragment. |
| Faint bands | Insufficient PCR product, inefficient staining. | Increase PCR cycle number, ensure fresh staining solutions and adequate staining time. |
Conclusion
SSCP-PCR is a valuable tool for the rapid screening of blaTEM gene variants in bacterial populations. Its relative simplicity, low cost, and high sensitivity make it suitable for epidemiological studies and for identifying novel resistance determinants. While SSCP can effectively flag potential variants, it is important to note that definitive characterization of any novel banding pattern requires subsequent DNA sequencing. By following the detailed protocols and optimization guidelines presented in these application notes, researchers can effectively implement SSCP-PCR in their workflow to investigate the diversity and evolution of blaTEM-mediated antibiotic resistance.
References
- 1. Molecular detection of blaTEM-encoding genes in multidrug-resistant Escherichia coli from cloacal swabs of ducks in Indonesia farms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular identification of blaTEM gene of extended-spectrum beta-lactamase-producing Escherichia coli from healthy pigs in Malang district, East Java, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitivity and applications of the PCR Single-Strand Conformation Polymorphism method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Amoxicillin/Clavulanic Acid Penetration into Cerebrospinal Fluid Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxicillin (B794), a broad-spectrum β-lactam antibiotic, is frequently combined with the β-lactamase inhibitor clavulanic acid to enhance its efficacy against resistant bacteria. The ability of this combination to penetrate the central nervous system (CNS) is a critical factor in treating bacterial infections of the brain and meninges. The blood-brain barrier (BBB) and the blood-cerebrospinal fluid barrier (BCSFB) tightly regulate the passage of substances, including antibiotics, into the cerebrospinal fluid (CSF). Understanding the pharmacokinetics of amoxicillin and clavulanic acid in the CSF is therefore essential for optimizing dosing regimens and ensuring therapeutic success. Animal models provide a crucial platform for investigating the mechanisms of drug transport across these barriers and for determining the concentration profiles of these drugs in the CNS.
These application notes provide a detailed overview of various animal models and experimental protocols used to study the penetration of amoxicillin/clavulanic acid into the CSF.
Animal Models for CSF Penetration Studies
Several animal models have been utilized to investigate the pharmacokinetics of antibiotics in the CSF. The choice of model often depends on the specific research question, the volume of CSF required, and the technical expertise available.
-
Rabbits: Rabbits are a commonly used model due to their larger size compared to rodents, which facilitates the collection of serial CSF samples. Their anatomical features are also well-characterized, making surgical procedures for CSF collection relatively straightforward.
-
Rats: Rats are a cost-effective and widely available model for pharmacokinetic studies. While the smaller volume of CSF can be a limitation, established techniques allow for successful collection.
-
Mice: Mice are valuable for studies involving genetic modifications to investigate the role of specific transporters in drug penetration. However, CSF collection is technically challenging due to their small size.
-
Non-Human Primates (Rhesus Monkeys): Non-human primates offer a model that is phylogenetically closer to humans, providing valuable translational data. However, their use is associated with significant ethical and logistical considerations.
Quantitative Data on Amoxicillin/Clavulanic Acid Penetration
The following tables summarize the available quantitative data on the penetration of this compound into the CSF from various studies. It is important to note that much of the existing data in animal models focuses on plasma pharmacokinetics or CSF penetration under conditions of meningeal inflammation. Data for healthy, non-inflamed meninges in common laboratory animal models is limited in the published literature.
Table 1: Pharmacokinetic Parameters of Amoxicillin in Plasma and CSF of Rabbits
| Administration Route | Dose (mg/kg) | Cmax Plasma (µg/mL) | Tmax Plasma (h) | AUC0–6h Plasma (µg·h/mL) | CSF Concentration Data | Reference |
| Oral | 50 (Amoxicillin) / 12.5 (Clavulanic Acid) | 3.49 ± 0.2 | Not Reported | 14.74 ± 0.9 | Not directly measured, but antibacterial activity in CSF was assessed.[1] | [1] |
| Oral (with 1,8-cineole) | 50 (Amoxicillin) / 12.5 (Clavulanic Acid) / 10 (1,8-cineole) | 5.79 ± 0.2 | Not Reported | 22.30 ± 0.4 | Not directly measured, but antibacterial activity in CSF was assessed.[1] | [1] |
| Intravenous Bolus (Trauma Model) | Not specified | Not Reported | Not Reported | Not Reported | No significant difference in CSF/plasma ratio between traumatized and control groups.[2] | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Plasma of Other Animal Models
| Animal Model | Administration Route | Dose (mg/kg) | Drug | Cmax Plasma (µg/mL) | Tmax Plasma (h) | T½ Plasma (h) | Reference |
| Goats | Intravenous | 20 | Amoxicillin | Not Reported | Not Reported | 1.13 ± 0.19 | [3] |
| Goats | Intravenous | 5 | Clavulanic Acid | Not Reported | Not Reported | 0.85 ± 0.09 | [3] |
| Cats | Oral | ~26 | Amoxicillin | Not Reported | Not Reported | 1.51 ± 0.21 | [4] |
| Cats | Oral | ~6 | Clavulanic Acid | Not Reported | Not Reported | 0.61 ± 0.16 | [4] |
Note: These studies did not investigate CSF penetration.
Table 3: Human Data on Amoxicillin/Clavulanic Acid CSF Penetration (with Inflamed Meninges)
| Administration Route | Dose | Drug | Mean Peak CSF Concentration (µg/mL) | CSF/Plasma Penetration (%) | Reference |
| Intravenous | 2.0 g Amoxicillin / 0.2 g Clavulanic Acid | Amoxicillin | 2.25 | 5.8 | [1][5] |
| Intravenous | 2.0 g Amoxicillin / 0.2 g Clavulanic Acid | Clavulanic Acid | 0.25 | 8.4 | [1][5] |
This data is provided for context but is not from animal models.
Experimental Protocols
Protocol 1: Oral Administration of Amoxicillin/Clavulanic Acid and Plasma/CSF Collection in Rabbits
This protocol is adapted from a study investigating the effect of 1,8-cineole on amoxicillin bioavailability.[1]
1. Animal Model:
-
Species: New Zealand White rabbits
-
Weight: 2.0-2.5 kg
-
Housing: Housed individually in standard rabbit cages with free access to food and water.
2. Drug Formulation and Administration:
-
Drug: Amoxicillin/Clavulanic acid combination (e.g., 50 mg/kg amoxicillin and 12.5 mg/kg clavulanic acid).
-
Administration: Administer the drug suspension orally via gavage.
3. Blood Sampling:
-
Collect blood samples from the marginal ear vein at predetermined time points (e.g., 0, 1, 2, 3, and 6 hours post-administration).
-
Collect blood into heparinized tubes.
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -20°C until analysis.
4. Cerebrospinal Fluid (CSF) Sampling:
-
Anesthetize the rabbits (e.g., with an intramuscular injection of ketamine and xylazine).
-
Place the rabbit in a stereotaxic frame with the head flexed downwards.
-
Aseptically prepare the area over the cisterna magna.
-
Insert a 23-gauge needle attached to a syringe into the cisterna magna to collect CSF.
-
Collect CSF samples at specified time points (e.g., 2, 4, and 6 hours post-administration).
-
Centrifuge the CSF samples to remove any cellular debris.
-
Store CSF samples at -80°C until analysis.
5. Sample Analysis:
-
Determine the concentrations of this compound in plasma and CSF samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS/MS).
Protocol 2: Intravenous Administration of Amoxicillin/Clavulanic Acid and Serial CSF Sampling in Rabbits
This protocol provides a general framework for intravenous administration and serial CSF sampling.
1. Animal Model:
-
As described in Protocol 1.
2. Surgical Preparation (optional, for serial sampling):
-
For chronic studies, a cisternal catheter can be surgically implanted to allow for repeated, stress-free CSF collection from conscious animals.
3. Drug Formulation and Administration:
-
Drug: Sterile, injectable formulation of amoxicillin/clavulanic acid.
-
Administration: Administer the drug intravenously as a bolus injection or a controlled infusion via the marginal ear vein.
4. Blood and CSF Sampling:
-
Follow the procedures outlined in Protocol 1 for blood and CSF collection at appropriate time intervals to characterize the pharmacokinetic profile.
Visualization of Experimental Workflow and Potential Mechanisms
Experimental Workflow
Caption: A generalized workflow for studying amoxicillin/clavulanic acid CSF penetration in animal models.
Potential Mechanisms of Blood-Brain Barrier Transport
The transport of this compound across the blood-brain barrier is a complex process that may involve both passive diffusion and carrier-mediated transport.
Caption: Potential transport mechanisms for this compound across the blood-brain barrier.
Discussion of Transport Mechanisms:
-
Amoxicillin: As a hydrophilic molecule, the passive diffusion of amoxicillin across the lipid-rich BBB is expected to be low. However, studies suggest that its penetration can be enhanced in the presence of meningeal inflammation, which disrupts the integrity of the barrier.[1] Carrier-mediated transport systems, such as Peptide Transporters (PEPTs) which are known to transport other β-lactam antibiotics, may play a role in the influx of amoxicillin into the CNS. Conversely, Organic Anion Transporters (OATs) present on the BBB can actively efflux amoxicillin, thereby limiting its accumulation in the CSF.
-
Clavulanic Acid: Clavulanic acid is also a relatively polar molecule, but some evidence suggests it may have better CNS penetration than amoxicillin.[1] The exact mechanisms of its transport are not fully elucidated but may involve passive diffusion and potentially other unidentified transporters.
Conclusion
The study of amoxicillin/clavulanic acid penetration into the CSF is crucial for the effective treatment of CNS infections. Animal models, particularly rabbits and rodents, provide valuable platforms for conducting these pharmacokinetic studies. While existing literature provides some insights, there is a clear need for more comprehensive studies in healthy animal models to establish baseline pharmacokinetic parameters for both this compound in the CSF. The protocols and information provided in these application notes offer a foundation for researchers to design and execute robust experiments to further elucidate the CNS disposition of this important antibiotic combination.
References
- 1. Penetration of Drugs through the Blood-Cerebrospinal Fluid/Blood-Brain Barrier for Treatment of Central Nervous System Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of amoxicillin/clavulanic acid combination after intravenous and intramuscular administration to pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distribution of this compound in infected animals and efficacy against experimental infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Population Pharmacokinetics of Intravenous Amoxicillin Combined With Clavulanic Acid in Healthy and Critically Ill Dogs [frontiersin.org]
Application Notes and Protocols: Spectrophotometric Assay for Beta-Lactamase Activity in the Presence of Clavulanic Acid
Audience: Researchers, scientists, and drug development professionals.
Principle of the Assay
Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics like penicillins and cephalosporins.[1] These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic ineffective.[2][3] The detection and quantification of beta-lactamase activity are crucial for studying antibiotic resistance and for the development of beta-lactamase inhibitors.[1][4]
This application note describes a spectrophotometric assay for measuring beta-lactamase activity using the chromogenic cephalosporin, nitrocefin (B1678963).[1] In its intact form, nitrocefin is a yellow compound with a maximum absorbance (λmax) around 390 nm.[2][5] When beta-lactamase is present, it catalyzes the hydrolysis of the beta-lactam ring in nitrocefin.[2] This reaction leads to a distinct color change to red, with the hydrolyzed product exhibiting a new maximum absorbance at approximately 486 nm.[2][5][6] The rate of this color change is directly proportional to the beta-lactamase activity and can be quantified by monitoring the increase in absorbance at 486-490 nm.[1][7]
Clavulanic acid is a potent "suicide inhibitor" of many beta-lactamase enzymes.[8] Structurally similar to beta-lactam antibiotics, it binds to the active site of the enzyme.[8] Unlike a typical substrate, the bound clavulanic acid undergoes a chemical rearrangement, leading to the formation of a stable, covalent bond that irreversibly inactivates the enzyme.[8] This assay can be adapted to determine the inhibitory potency of clavulanic acid by measuring the reduction in the rate of nitrocefin hydrolysis in its presence. The concentration of clavulanic acid required to reduce enzyme activity by 50% is known as the IC50 value.[8][9]
Caption: Principle of the chromogenic nitrocefin assay for beta-lactamase activity.
Quantitative Data Summary
The following tables summarize key quantitative parameters for nitrocefin and the inhibitory activity of clavulanic acid against various beta-lactamases.
Table 1: Quantitative Parameters of Nitrocefin
| Parameter | Value | Notes |
|---|---|---|
| λmax (Intact) | ~390 nm | The peak absorbance of the intact, yellow form.[2][5] |
| λmax (Hydrolyzed) | ~486 nm | The peak absorbance of the hydrolyzed, red form.[2][5][10] |
| Molar Extinction Coefficient (Δε) at 486 nm | 20,500 M⁻¹cm⁻¹ | Crucial for calculating the rate of hydrolysis using the Beer-Lambert law.[2][10] |
| Molecular Weight | 516.50 g/mol | The molecular weight of nitrocefin.[2] |
| Typical Working Concentration | 50-100 µM | This range is commonly used to avoid substrate inhibition.[2] |
Table 2: IC50 Values of Clavulanic Acid against Specific Beta-Lactamases
| Beta-Lactamase Enzyme | IC50 (µM) | Notes |
|---|---|---|
| OXA-405 | 6 | Data are the mean of three independent experiments.[11] |
| OXA-163 | 6 | Data are the mean of three independent experiments.[11] |
| OXA-48 | 6 | Data are the mean of three independent experiments.[11] |
| Class A Enzymes (general) | 0.008 - 0.12 | IC50 values for clavulanic acid against three different class A enzymes.[12] |
| TEM-1 | 0.13 | - |
| P99 | 205.1 | - |
Note: IC50 values are dependent on the specific enzyme and assay conditions.[5]
Experimental Protocols
Precise and consistent methodologies are essential for obtaining reproducible results.[2] These protocols are designed for use with a 96-well microplate reader but can be adapted for cuvette-based spectrophotometers.
Protocol 1: Spectrophotometric Assay for Beta-Lactamase Activity
Objective: To quantify the enzymatic activity of a beta-lactamase sample using nitrocefin.
Materials:
-
Purified beta-lactamase enzyme or bacterial lysate
-
Nitrocefin[1]
-
Dimethyl sulfoxide (B87167) (DMSO)[10]
-
Phosphate-buffered saline (PBS), 0.1 M, pH 7.0[1]
-
96-well clear, flat-bottom microplate[9]
-
Microplate reader capable of measuring absorbance at 490 nm[7]
-
Multichannel pipette
Reagent Preparation:
-
Nitrocefin Stock Solution (10 mg/mL): Dissolve 10 mg of nitrocefin powder in 1.0 mL of DMSO.[6][13] Vortex until fully dissolved.[6] Store in small aliquots at -20°C, protected from light.[1][13] This solution is stable for up to 2 months.[1]
-
Nitrocefin Working Solution (100 µM or ~50 µg/mL): Shortly before use, dilute the stock solution in 0.1 M PBS (pH 7.0) to the desired final concentration. For example, to prepare 1 mL of 100 µM solution, dilute approximately 1 µL of the 10 mg/mL stock solution into 1 mL of PBS. The working solution should be yellow; a red tint indicates degradation, and the solution should be discarded.[6][13]
Procedure:
-
Assay Setup: Add the following to the wells of a 96-well plate:
-
Reaction Initiation: To initiate the reaction, add 50 µL of the nitrocefin working solution to each well, bringing the total volume to 100 µL.[1]
-
Kinetic Measurement: Immediately place the plate in a microplate reader.[9] Measure the increase in absorbance at 490 nm over time.[7] Readings should be taken at regular intervals (e.g., every 60 seconds) for a duration of 10-30 minutes at 25°C.[2]
-
Data Analysis:
-
Subtract the absorbance of the blank from all sample readings.
-
Plot absorbance (490 nm) versus time for each sample.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/min).
-
Calculate the beta-lactamase activity using the Beer-Lambert law: Activity (µmol/min/mL) = (V₀ * Total Assay Volume (mL)) / (Δε * Path Length (cm) * Enzyme Volume (mL))
-
V₀: Initial velocity in Abs/min
-
Δε: Molar extinction coefficient of hydrolyzed nitrocefin (20,500 M⁻¹cm⁻¹)[2]
-
Path Length: Typically determined by the microplate reader or can be calculated based on the volume in the well. For a standard 96-well plate with 100 µL, it is approximately 0.29 cm.
-
-
Protocol 2: Determination of the IC50 of Clavulanic Acid
Objective: To determine the concentration of clavulanic acid required to inhibit 50% of the beta-lactamase activity.
Materials:
-
Same materials as in Protocol 3.1
-
Potassium clavulanate[8]
Reagent Preparation:
-
Clavulanic Acid Stock Solution: Prepare a high-concentration stock solution of potassium clavulanate in 0.1 M PBS (pH 7.0). The exact concentration will depend on the expected IC50.
-
Clavulanic Acid Dilution Series: Prepare a serial dilution of the clavulanic acid stock solution in PBS to create a range of concentrations.[9] This series should span several orders of magnitude around the expected IC50.
Caption: Experimental workflow for determining the IC50 of clavulanic acid.
Procedure:
-
Enzyme-Inhibitor Pre-incubation:
-
In a 96-well plate, add a fixed concentration of the beta-lactamase enzyme to each well (e.g., 25 µL).
-
Add varying concentrations of clavulanic acid to the wells (e.g., 25 µL from the dilution series).[9]
-
Include control wells:
-
100% Activity Control: Enzyme + PBS (no inhibitor).
-
Blank Control: PBS only (no enzyme or inhibitor).
-
-
Bring the volume in each well to 50 µL with PBS.
-
Pre-incubate the plate for a defined period (e.g., 5-15 minutes) at a constant temperature (e.g., 25°C).[8] This allows for the time-dependent inhibition to occur.[8]
-
-
Reaction Initiation: Add 50 µL of the nitrocefin working solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the rate of hydrolysis (V₀) for each inhibitor concentration as described in Protocol 3.1.
-
Data Analysis:
-
Calculate the percentage of inhibition for each clavulanic acid concentration relative to the 100% activity control (no inhibitor): % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the clavulanic acid concentration.[8]
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of clavulanic acid that produces 50% inhibition.[8]
-
Caption: Mechanism of "suicide" inhibition of beta-lactamase by clavulanic acid.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. nitrocefin.com [nitrocefin.com]
- 6. store.p212121.com [store.p212121.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. nugi-zentrum.de [nugi-zentrum.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. toku-e.com [toku-e.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Clavulanic Acid Instability in Aqueous Solutions
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to manage the inherent instability of clavulanic acid in aqueous solutions for laboratory use.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of clavulanic acid instability in aqueous solutions?
A1: The primary cause of clavulanic acid degradation in aqueous solutions is the susceptibility of its β-lactam ring to hydrolysis.[1] This process is significantly influenced by factors such as pH, temperature, and exposure to light.[1][2]
Q2: What is the optimal pH for clavulanic acid stability in an aqueous solution?
A2: Clavulanic acid exhibits maximum stability in a slightly acidic to neutral pH range, typically between 6.0 and 7.2.[1][2] Both highly acidic and alkaline conditions lead to rapid degradation.[2]
Q3: How should I store clavulanic acid solutions for short-term and long-term use?
A3: For short-term storage (up to 24 hours), solutions should be kept at 2-8°C.[2] For longer-term storage, it is recommended to aliquot the solution and freeze it at -20°C or below.[2] It is crucial to avoid repeated freeze-thaw cycles.[1]
Q4: Can I use tap water to prepare my clavulanic acid solution?
A4: It is not recommended. Tap water may contain metal ions and have a pH outside the optimal range, both of which can catalyze the degradation of clavulanic acid.[2][3] Always use sterile, purified water (e.g., HPLC grade) or a recommended buffer like phosphate-buffered saline (PBS) within the optimal pH range.[2]
Q5: My clavulanic acid solution turned yellow/brown. Is it still usable?
A5: A yellow or brown discoloration indicates degradation of the clavulanic acid.[2] For the most accurate and reproducible experimental results, it is always best to use freshly prepared, colorless solutions.[2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Clavulanic acid fails to dissolve completely. | - Inappropriate solvent.- Incorrect pH of the solution. | - Use sterile, purified water or a buffer with a pH between 6.0 and 7.2.[2]- For non-aqueous applications, consider dimethyl sulfoxide (B87167) (DMSO) or ethanol, though solubility may be limited.[2] |
| A freshly prepared solution quickly turns yellow or brown. | - Degradation due to light or temperature exposure. | - Prepare solutions on ice and store them in amber vials or containers wrapped in aluminum foil to protect from light.[2]- Use freshly prepared solutions whenever possible.[2] |
| Inconsistent experimental results. | - Degradation of clavulanic acid during the experiment, leading to a lower effective concentration. | - Ensure the experimental buffer is maintained within the optimal pH range of 6.0-7.2.[2]- Control the temperature of the experiment; lower temperatures generally slow degradation.[4]- Be mindful of incompatible reagents, such as certain buffer salts and metal ions, that can accelerate degradation.[2][3] |
| Rapid loss of activity in a solution-based assay. | - Inappropriate pH of the buffer or medium.- High storage or experimental temperature. | - Verify and adjust the solution's pH to the optimal range (6.0-7.2).[1]- Store stock solutions at 2-8°C for short-term use or frozen at -20°C for long-term storage.[1] |
Data Presentation
Table 1: Effect of pH on Clavulanic Acid Stability
| pH Range | Stability | Notes |
| < 4.0 | Low | Significant degradation occurs. |
| 4.0 - 5.0 | Moderate | Degradation is present. |
| 6.0 - 7.2 | High | Maximal stability is observed.[1][2] |
| > 8.0 | Low | Rapid degradation, approximately 10 times faster than in acidic conditions.[2] |
Table 2: Effect of Temperature on Clavulanic Acid Stability in Aqueous Solution
| Temperature | Stability | Notes |
| -80°C | Very Good (long-term) | Minimal degradation observed over 42 hours.[4] |
| -20°C | Good (long-term) | Recommended for long-term storage; avoid freeze-thaw cycles.[1][2] |
| 2-8°C | Good (short-term) | Recommended for solutions for up to 24 hours.[2][5] At 8°C, up to 12.9% degradation was observed after 7 days.[5] |
| 20-25°C (Room Temp) | Poor | Significant degradation occurs within hours.[2][6] |
| 35-37°C | Very Poor | Rapid degradation; about 50% degradation after 7 hours at 35°C.[5][6] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Clavulanic Acid Stock Solution
Objective: To prepare a stock solution of clavulanic acid with enhanced stability for laboratory use.
Materials:
-
Potassium clavulanate powder
-
Sterile, cold (4°C) purified water or phosphate (B84403) buffer (pH 6.8)
-
Sterile conical tubes
-
Vortex mixer
-
Dilute, sterile HCl or NaOH for pH adjustment
-
0.22 µm syringe filter
-
Sterile, light-protected storage containers (e.g., amber vials)
Methodology:
-
In a sterile conical tube, accurately weigh the desired amount of potassium clavulanate powder.
-
Add a small volume of cold (4°C) sterile purified water or phosphate buffer (pH 6.8) to the powder.
-
Gently vortex or swirl the tube until the powder is completely dissolved.
-
Adjust the solution to the final desired concentration with cold, sterile purified water or buffer.
-
Verify the pH of the solution. If necessary, adjust to pH 6.8 using dilute, sterile HCl or NaOH.[2]
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile, light-protected container.
-
Use the solution immediately for optimal performance.
-
For storage, aliquot into single-use volumes. Store at 2-8°C for no longer than 24 hours or at -20°C or below for long-term storage.[2]
Protocol 2: Quantification of Clavulanic Acid Degradation by HPLC
Objective: To determine the degradation rate of clavulanic acid in an aqueous solution under specific conditions.
Materials:
-
Potassium clavulanate reference standard
-
HPLC-grade water
-
Buffer salts (e.g., phosphate or citrate) for desired pH
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Volumetric flasks, pipettes, and autosampler vials
-
Temperature-controlled incubator or water bath
-
pH meter
Methodology:
-
Buffer Preparation: Prepare a buffer solution at the desired pH (e.g., pH 6.2 phosphate buffer) and filter it through a 0.45 µm filter.[1]
-
Stock Solution Preparation: Accurately weigh and dissolve the potassium clavulanate reference standard in the prepared buffer to a known concentration (e.g., 100 µg/mL).[1]
-
Stability Study Setup: Aliquot the stock solution into several autosampler vials and place them in a temperature-controlled environment set to the desired study temperature (e.g., 25°C).[1]
-
HPLC Analysis:
-
Set up the HPLC system. A typical method might use a C18 column with a mobile phase of methanol (B129727) and a pH 4.4 buffer (e.g., sodium phosphate) at a ratio of 1:19, with UV detection at 220 nm.[7]
-
Inject samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quantify the peak area corresponding to clavulanic acid at each time point.
-
-
Data Analysis: Plot the concentration of clavulanic acid versus time to determine the degradation kinetics.
Visualizations
Caption: Workflow for preparing a stabilized clavulanic acid solution.
Caption: Factors leading to the degradation of clavulanic acid.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation Kinetics of Clavulanic Acid in Fermentation Broths at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uspnf.com [uspnf.com]
Optimizing amoxicillin/clavulanic acid dosing regimens for patients with renal impairment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing amoxicillin (B794)/clavulanic acid dosing regimens for patients with renal impairment.
Frequently Asked Questions (FAQs)
Q1: Why is dose adjustment of amoxicillin/clavulanic acid necessary for patients with renal impairment?
A1: Both amoxicillin and clavulanic acid are primarily eliminated from the body by the kidneys.[1][2] In patients with impaired renal function, the clearance of these drugs is reduced, leading to their accumulation in the body.[2] This accumulation can increase the risk of adverse effects, including potential central nervous system toxicity from clavulanic acid.[1] Therefore, dose adjustments are crucial to maintain therapeutic efficacy while minimizing the risk of toxicity.[2][3]
Q2: What are the general recommendations for oral amoxicillin/clavulanic acid dose adjustment based on creatinine (B1669602) clearance (CrCl)?
A2: Dose adjustments for oral amoxicillin/clavulanic acid are based on the patient's glomerular filtration rate (GFR) or creatinine clearance (CrCl). It is important to note that the 875 mg tablet should not be used in patients with a CrCl <30 mL/min.[4][5][6][7][8] For patients with a CrCl between 10 and 30 mL/min, the recommended dose is 250-500 mg every 12 hours.[4][5][6][8] For patients with a CrCl <10 mL/min, the dose should be reduced to 250-500 mg every 24 hours.[4][5][6][8][9]
Q3: How should amoxicillin/clavulanic acid be dosed in patients undergoing hemodialysis?
A3: Both this compound are significantly removed by hemodialysis.[9][10][11] Therefore, patients on hemodialysis should receive a dose of 250-500 mg every 24 hours.[4][5][6][9][12] Crucially, an additional dose should be administered both during and at the end of each dialysis session to maintain therapeutic drug levels.[4][5][6][9][12]
Q4: Are there specific dosing recommendations for the intravenous (IV) formulation in renal impairment?
A4: Yes, for the IV formulation, no dose adjustment is needed if the CrCl is >30 mL/min. For a CrCl of 10-30 mL/min, the recommended dose is 500mg/100mg IV every 8 hours. If the CrCl is <10 mL/min, the dose should be adjusted to 500mg/100mg IV every 12 hours. For patients on hemodialysis, the recommended IV dose is 500mg/100mg every 8 hours, as the drug is cleared by dialysis.[13]
Q5: How does renal impairment affect the pharmacokinetics of this compound differently?
A5: The clearance of amoxicillin is more significantly affected by renal impairment than that of clavulanic acid.[2][14] This leads to a higher ratio of amoxicillin to clavulanic acid in the plasma of patients with renal dysfunction.[2][14] For instance, in individuals with normal renal function (GFR >75 ml/min), the amoxicillin to clavulanic acid ratio is approximately 4.9:1, whereas in patients on hemodialysis, this ratio can increase to about 14.7:1.[2][14]
Troubleshooting Guides for Experimental Studies
Issue 1: High variability in pharmacokinetic data from subjects with renal impairment.
-
Possible Cause: Inconsistent classification of renal impairment severity.
-
Troubleshooting Steps:
-
Ensure consistent and accurate estimation of creatinine clearance for subject stratification. The Cockcroft-Gault or MDRD equations are commonly used.[15]
-
Standardize the timing of blood sample collection in relation to drug administration and, for dialysis patients, in relation to the dialysis session.
-
Account for potential co-morbidities, such as hepatic impairment, which can also affect drug clearance.[11]
-
Issue 2: Difficulty in establishing a therapeutic window in a preclinical model of renal impairment.
-
Possible Cause: The animal model may not accurately reflect the changes in drug metabolism and excretion seen in humans with chronic kidney disease.
-
Troubleshooting Steps:
-
Validate the animal model by comparing the pharmacokinetic profiles of this compound with known human data in renal impairment.
-
Consider using a step-wise dose-finding study design to carefully titrate the dose and identify a therapeutic range that balances efficacy and toxicity.
-
Monitor relevant biomarkers of efficacy and toxicity in the animal model.
-
Issue 3: Inaccurate quantification of this compound in plasma samples.
-
Possible Cause: Suboptimal sample preparation or analytical methodology.
-
Troubleshooting Steps:
-
Optimize the protein precipitation step. Acetonitrile (B52724) is commonly used for this purpose.[16]
-
Ensure the stability of both analytes in plasma samples, especially clavulanic acid which can be unstable. Samples should be processed and stored appropriately (e.g., at -80°C).
-
Use a validated and sensitive analytical method, such as HPLC-MS/MS, for simultaneous quantification.[16][17] The use of an appropriate internal standard is critical for accuracy.[16]
-
Data Presentation
Table 1: Recommended Oral Amoxicillin/Clavulanic Acid Dosing in Renal Impairment
| Creatinine Clearance (mL/min) | Recommended Dose | Special Considerations |
| >30 | No dosage adjustment necessary | |
| 10-30 | 250-500 mg every 12 hours | Do not use the 875 mg tablet.[4][5][6] |
| <10 | 250-500 mg every 24 hours | Do not use the 875 mg tablet.[4][5][6][9] |
| Hemodialysis | 250-500 mg every 24 hours | Administer an additional dose during and at the end of dialysis.[4][5][6][9][12] |
| Peritoneal Dialysis | Follow recommendations for CrCl <10 mL/min | Supplemental doses are generally not necessary as with hemodialysis.[9] |
Table 2: Pharmacokinetic Parameters of Amoxicillin in Renal Impairment and Hemodialysis
| Parameter | Normal Renal Function (approx.) | End-Stage Renal Disease (Non-Dialysis Day) | During Hemodialysis |
| Half-life (t½) | ~1.3 hours | 13.6 hours[9][11] | 2.3 hours[9][11] |
| Total Serum Clearance | High | 14.4 mL/min[11] | 91.5 mL/min[11] |
| Fractional Drug Removal during 4h HD | N/A | N/A | 64%[9][10][11] |
Table 3: Pharmacokinetic Parameters of Clavulanic Acid in Renal Impairment and Hemodialysis
| Parameter | Normal Renal Function (approx.) | End-Stage Renal Disease (Non-Dialysis Day) | During Hemodialysis |
| Half-life (t½) | ~1 hour | 3.05 hours[9][11] | 1.19 hours[9][11] |
| Total Serum Clearance | High | 43.6 mL/min[11] | 136 mL/min[11] |
| Fractional Drug Removal during 4h HD | N/A | N/A | 65%[9][10][11] |
Experimental Protocols
Protocol 1: Pharmacokinetic Study Design in Patients with Renal Impairment
This protocol outlines a general approach for a clinical study to evaluate the pharmacokinetics of amoxicillin/clavulanic acid in this patient population, based on FDA guidance.[18][19]
-
Subject Recruitment and Stratification:
-
Drug Administration:
-
Pharmacokinetic Sampling:
-
Collect serial blood samples at predefined time points (e.g., pre-dose, and at multiple intervals post-dose) to adequately characterize the concentration-time profile. Sampling should extend to at least 3 times the expected half-life of the drug in each group.[22]
-
For hemodialysis patients, collect samples before, during, and after the dialysis session.
-
-
Bioanalytical Method:
-
Data Analysis:
-
Calculate key pharmacokinetic parameters for both this compound for each cohort.
-
Analyze the relationship between renal function (e.g., CrCl) and drug clearance.
-
Protocol 2: Sample Preparation and Analysis of this compound in Human Plasma by HPLC-MS/MS
This is a representative protocol for the bioanalysis of this compound.
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL plasma sample, add an internal standard.
-
Add 400 µL of cold acetonitrile to precipitate plasma proteins.[16]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source, typically in negative ion mode for both analytes.[16]
-
Monitor the specific precursor-to-product ion transitions for amoxicillin, clavulanic acid, and the internal standard in multiple reaction monitoring (MRM) mode for quantification.
-
Mandatory Visualizations
Caption: Workflow for Amoxicillin/Clavulanic Acid Dose Adjustment in Renal Impairment.
Caption: Experimental Workflow for a Pharmacokinetic Study in Renal Impairment.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. globalrph.com [globalrph.com]
- 5. Augmentin, Augmentin XR (amoxacillin/clavulanate) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. Augmentin Dosage Guide - Drugs.com [drugs.com]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. droracle.ai [droracle.ai]
- 11. Pharmacokinetics of amoxycillin and clavulanic acid in haemodialysis patients following intravenous administration of Augmentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Renal dosing and insufficiency: Drug dosing considerations - Sunnybrook Health Sciences Centre [sunnybrook.ca]
- 14. researchgate.net [researchgate.net]
- 15. unmc.edu [unmc.edu]
- 16. Simultaneous determination of this compound in human plasma by HPLC-ESI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. fda.gov [fda.gov]
- 19. fda.gov [fda.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Design and conduct considerations for studies in patients with impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 12 Questions to Help Guide Renal Impairment PK Study Design - Celerion [celerion.com]
- 23. mdpi.com [mdpi.com]
- 24. Simultaneous determination of this compound in human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize gastrointestinal side effects of amoxicillin-clavulanic acid in clinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amoxicillin-clavulanic acid. The focus is on strategies to minimize the gastrointestinal (GI) side effects commonly encountered in clinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects associated with amoxicillin-clavulanic acid?
The most frequently reported GI side effects are diarrhea, nausea, vomiting, and abdominal pain.[1] The addition of clavulanic acid to amoxicillin (B794) increases the incidence of these side effects compared to amoxicillin alone.[1][2] Diarrhea is the most common of these, and its incidence can be influenced by the dosage and formulation of the medication.[3]
Q2: What is the underlying mechanism of amoxicillin-clavulanic acid-induced gastrointestinal side effects?
The GI side effects of amoxicillin-clavulanic acid are believed to be multifactorial:
-
Gut Microbiota Disruption (Dysbiosis): The broad-spectrum antibiotic activity of amoxicillin-clavulanic acid significantly alters the composition and diversity of the gut microbiota.[4][5] This can lead to a decrease in beneficial bacteria, such as butyrate-producing Clostridium clusters, and an overgrowth of potentially pathogenic organisms like Clostridium difficile.[4] This imbalance can disrupt normal gut function and lead to diarrhea.
-
Direct Effect of Clavulanic Acid on Gut Motility: Clavulanic acid itself has been shown to have a prokinetic effect, meaning it can increase the contractions and movement of the small intestine.[1][6] This increased motility can contribute to the development of diarrhea.[7][8] Studies in children have shown that amoxicillin-clavulanate can induce phase III-type contractions in the duodenum, which are the strong, propulsive contractions that occur during fasting.[1][6]
-
Alterations in Bile Acid Metabolism: The disruption of the gut microbiota can interfere with the normal metabolism of bile acids, which can also contribute to diarrhea.[8]
Troubleshooting Guides
Issue: High Incidence of Diarrhea in a Clinical Trial Cohort
Possible Cause: Standard dosing regimen or formulation may not be optimal for the study population.
Troubleshooting Steps:
-
Review Dosing Regimen: Clinical data suggests that a twice-daily (b.i.d.) dosing regimen of amoxicillin-clavulanic acid is associated with a lower incidence of diarrhea compared to a three-times-daily (t.i.d.) regimen.[9] This is particularly relevant in pediatric populations.
-
Evaluate Formulation: Different formulations of amoxicillin-clavulanic acid with varying ratios of the two components are available. Formulations with a higher amoxicillin-to-clavulanate ratio may be better tolerated. For instance, a 7:1 ratio formulation has been developed to allow for twice-daily dosing and may improve tolerability.[10]
-
Administer with Food: Administering amoxicillin-clavulanic acid at the start of a meal can help reduce gastrointestinal upset.[1]
-
Consider Probiotic Co-administration: The use of probiotics has been shown to significantly reduce the incidence of antibiotic-associated diarrhea (AAD).
Issue: Subject Complaints of Nausea and Abdominal Pain
Possible Cause: Gastrointestinal irritation from the medication.
Troubleshooting Steps:
-
Confirm Administration with Food: Ensure subjects are taking the medication with a meal or snack as this can mitigate GI irritation.[1]
-
Assess for Other Contributing Factors: Rule out other potential causes of nausea and abdominal pain in the study population.
-
Monitor Severity: If symptoms are severe or persistent, consider dose adjustment or discontinuation of the study drug for the affected subject, as per the clinical trial protocol.
Data Presentation
Table 1: Efficacy of Probiotics in Reducing Amoxicillin-Clavulanic Acid-Associated Diarrhea
| Probiotic Intervention | Study Population | Reduction in Diarrhea Incidence | Relative Risk (95% CI) | Reference |
| Saccharomyces boulardii CNCM I-745 | Healthy Adults | Fewer adverse events and better tolerability | Meta-analysis RR: 0.47 (0.35 - 0.63) | [11] |
| Various Probiotics (Meta-analysis) | Adults | 38% reduction | 0.62 (0.51 - 0.74) | [12][13] |
| Various Probiotics (Meta-analysis) | Adults | 40% reduction | 0.60 (0.43 - 0.82) | [4][6] |
| Multi-strain Probiotics | Adults | Superior protection compared to single or dual strains | 0.40 (vs. 0.9 for dual and 0.6 for single) | [4][6] |
| Lactobacillus rhamnosus GG and Saccharomyces boulardii | Outpatients | 51% reduction | 0.49 (0.36 - 0.66) | [14] |
Table 2: Comparison of Dosing Regimens on the Incidence of Diarrhea in Pediatric Patients
| Dosing Regimen | Study Population | Incidence of Diarrhea | Key Findings | Reference |
| Twice-daily (b.i.d.) vs. Three-times-daily (t.i.d.) | Children with Acute Otitis Media | b.i.d.: 6.7% vs. t.i.d.: 10.3% | Lower incidence of diarrhea with twice-daily dosing. | [9] |
| Twice-daily vs. Three-times-daily | Children with Acute Otitis Media | No statistically significant difference in adverse effects, though tended to be more common in the b.i.d. group in one study. | Both regimens were well-tolerated with comparable efficacy. | [15] |
Experimental Protocols
Protocol: A Randomized, Double-Blind, Placebo-Controlled Trial to Evaluate the Efficacy of a Multi-Strain Probiotic in Preventing Amoxicillin-Clavulanic Acid-Associated Diarrhea
-
Objective: To determine if the co-administration of a multi-strain probiotic reduces the incidence of diarrhea in adult subjects receiving amoxicillin-clavulanic acid.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants:
-
Inclusion Criteria: Adults (18-65 years) prescribed a 7-10 day course of oral amoxicillin-clavulanic acid (e.g., 875 mg/125 mg twice daily) for a bacterial infection.
-
Exclusion Criteria: History of inflammatory bowel disease, celiac disease, or other chronic gastrointestinal disorders; use of probiotics or other antibiotics within the past 30 days; immunosuppression; pregnancy or breastfeeding.
-
-
Intervention:
-
Active Group: Participants will receive one capsule of a multi-strain probiotic (containing a combination of Lactobacillus and Bifidobacterium species, ≥10^9 CFU/capsule) twice daily for the duration of the antibiotic treatment and for 7 days following the completion of the antibiotic course.
-
Placebo Group: Participants will receive a matching placebo capsule on the same schedule.
-
-
Primary Outcome: The incidence of antibiotic-associated diarrhea (AAD), defined as three or more loose or watery stools in a 24-hour period.
-
Secondary Outcomes: Severity and duration of diarrhea, incidence of other GI side effects (nausea, vomiting, abdominal pain), and changes in the gut microbiota composition (assessed by 16S rRNA gene sequencing of stool samples collected at baseline, end of antibiotic treatment, and at follow-up).
-
Data Collection: Subjects will complete a daily diary to record stool frequency and consistency, as well as any other GI symptoms. Stool samples will be collected at specified time points.
-
Statistical Analysis: The primary outcome will be analyzed using a chi-square test or Fisher's exact test. Secondary outcomes will be analyzed using appropriate statistical tests for continuous and categorical data.
Mandatory Visualizations
Caption: Workflow for a randomized controlled trial investigating the effect of probiotics on amoxicillin-clavulanic acid-induced gastrointestinal side effects.
Caption: A simplified diagram illustrating the proposed mechanisms leading to gastrointestinal side effects following amoxicillin-clavulanic acid administration.
References
- 1. nemours.elsevierpure.com [nemours.elsevierpure.com]
- 2. scribd.com [scribd.com]
- 3. The varying effects of antibiotics on gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 8. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 9. medium.com [medium.com]
- 10. GitHub - seflless/diagrams: Generate Flowcharts, Network Sequence Diagrams, GraphViz Dot Diagrams, and Railroad Diagrams [github.com]
- 11. Antibiotic treatment using amoxicillin-clavulanic acid impairs gut mycobiota development through modification of the bacterial ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Probiotics for the Prevention of Antibiotic-associated Diarrhea in Adults: A Meta-Analysis of Randomized Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 15. Evaluation of amoxicillin clavulanate twice daily versus thrice daily in the treatment of otitis media in children. Danish-Swedish Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the bioavailability of high-dose amoxicillin in combination formulations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the bioavailability of high-dose amoxicillin (B794) in combination formulations.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.
Dissolution & Formulation Issues
Question: Why am I observing high variability in my amoxicillin dissolution results between replicate units?
Answer: High variability in dissolution testing can stem from several factors related to the formulation, testing apparatus, and analytical method.[1][2]
-
Potential Causes:
-
Formulation Inhomogeneity: Uneven distribution of amoxicillin or excipients within the dosage form.
-
"Coning" Effect: Formation of a stagnant cone of undissolved powder at the bottom of the vessel, which can be influenced by the tablet's settling position.[1]
-
Gas Bubbles: Adherence of air bubbles to the tablet or capsule surface, reducing the effective surface area for dissolution.[3]
-
Inadequate Degassing: Insufficient removal of dissolved gases from the dissolution medium can lead to bubble formation.[3]
-
Vessel and Apparatus Geometry: Minor imperfections or variations in the dissolution vessels or paddle/basket alignment can alter hydrodynamics.[2]
-
Chemical Instability: Amoxicillin can degrade in certain dissolution media, especially at neutral or alkaline pH.[3]
-
-
Solutions:
-
Formulation Optimization: Ensure uniform mixing during granulation and compression. Consider the use of superdisintegrants like croscarmellose sodium to promote rapid tablet breakdown.[4]
-
Modified Apparatus: To mitigate coning, one study suggested placing a small metal strip aligned to the vessel wall to alter the settling position of the tablet and improve the spread of disintegrated material.[1]
-
Thorough Degassing: Ensure the dissolution medium is properly degassed according to USP guidelines.[3]
-
Apparatus Calibration: Regularly verify the calibration and alignment of the dissolution apparatus.
-
Media Selection: Use a dissolution medium where amoxicillin is stable for the duration of the test. For quality control, water is often used.[5][6]
-
Question: My high-dose amoxicillin tablet formulation is failing to meet the dissolution specifications. What formulation strategies can I employ?
Answer: For high-dose formulations, achieving complete and rapid dissolution can be challenging due to the high proportion of the active pharmaceutical ingredient (API).
-
Potential Causes:
-
Poor API Wettability/Solubility: Amoxicillin has pH-dependent solubility.[7]
-
Insufficient Disintegration: The tablet may not be breaking apart quickly enough to release the drug particles.
-
Over-compression: High compression forces can lead to very hard tablets with low porosity, hindering water penetration.
-
-
Solutions:
-
Excipient Selection:
-
Fillers/Binders: Microcrystalline cellulose (B213188) (e.g., Avicel® PH-102) is a good choice for direct compression as it possesses good compressibility and disintegration properties.[4]
-
Superdisintegrants: Incorporate a superdisintegrant like croscarmellose sodium at an appropriate concentration to facilitate rapid tablet breakup.[4]
-
-
Direct Compression: This method can be advantageous for moisture-sensitive drugs like amoxicillin and can optimize tablet disintegration.[4]
-
Optimization of Compression Force: Evaluate a range of compression forces to find a balance between tablet hardness and disintegration/dissolution time.
-
Particle Size Reduction: Micronization of the amoxicillin API can increase the surface area available for dissolution.
-
In Vitro Permeability Assay Problems
Question: I am seeing inconsistent and low apparent permeability (Papp) values for amoxicillin in my Caco-2 cell assays. What could be the cause?
Answer: Inconsistent and low Papp values in Caco-2 assays for amoxicillin can be due to experimental variability and the inherent transport mechanism of the drug.
-
Potential Causes:
-
Monolayer Integrity: The Caco-2 cell monolayer may not be fully confluent or may have compromised tight junctions, leading to inconsistent results.[8]
-
Transporter Saturation: Amoxicillin is a substrate for the high-capacity, low-affinity proton-coupled peptide transporter PEPT1.[9][10] At high concentrations, this transport mechanism can become saturated, leading to non-linear absorption kinetics and seemingly lower permeability.[11][12]
-
Efflux Transporters: Although amoxicillin is primarily an influx substrate, unexpected efflux activity in the Caco-2 model could lower the net transport.
-
Low Post-Assay Recovery: Amoxicillin may be binding to the plate or apparatus, or it could be degrading in the assay buffer.[13]
-
-
Solutions:
-
Verify Monolayer Integrity: Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the transport study. Only use monolayers with TEER values above a validated threshold (e.g., >250 Ω·cm²).[14]
-
Use a Range of Concentrations: Test amoxicillin at multiple concentrations to assess for saturable transport.
-
Include Controls: Run well-characterized high and low permeability compounds (e.g., propranolol (B1214883) and mannitol, respectively) in every assay to ensure the system is performing as expected.
-
Assess Recovery: Quantify the amount of drug in both the donor and receiver compartments, as well as the cell monolayer itself, at the end of the experiment to calculate mass balance and identify potential binding or degradation issues.[13]
-
In Vivo Pharmacokinetic Study Discrepancies
Question: The in vivo bioavailability of our high-dose amoxicillin formulation is lower than predicted by our in vitro dissolution and permeability data. Why might this be?
Answer: Discrepancies between in vitro and in vivo results for high-dose amoxicillin are not uncommon and can be attributed to the complex physiology of the gastrointestinal tract.
-
Potential Causes:
-
Saturable Absorption: As seen in vitro, the PEPT1 transporter responsible for amoxicillin absorption in the small intestine is saturable. At high doses, this transport mechanism becomes a rate-limiting step, leading to decreased fractional absorption.[11][12]
-
"Absorption Window": Amoxicillin is primarily absorbed in the upper parts of the small intestine (duodenum and jejunum). If a high-dose tablet dissolves slowly and passes this "absorption window" before complete drug release, the overall bioavailability will be reduced.[11]
-
Gastrointestinal Motility and pH: The transit time and local pH environment can affect the amount of drug that dissolves and is presented to the absorptive surfaces.
-
Interaction with Clavulanic Acid: Some studies suggest a possible interaction between amoxicillin and clavulanic acid that might slightly decrease the bioavailability of clavulanic acid, although the effect on amoxicillin is generally considered minimal.[11][15]
-
-
Solutions:
-
Formulation Re-design: Consider an extended-release formulation for high-dose amoxicillin. This can release the drug more slowly over a longer period, potentially avoiding saturation of the PEPT1 transporter.[16]
-
Bioenhancers: Investigate the co-administration of bioenhancers. For example, piperine (B192125) has been shown in some studies to increase the permeation of amoxicillin.[9][17]
-
Animal Model Selection: Ensure the chosen animal model (e.g., rat) has a gastrointestinal physiology that is relevant for predicting human absorption of amoxicillin.
-
PK/PD Modeling: Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to better understand the relationship between dose, plasma concentration, and efficacy, which can help in optimizing dosing regimens.[18]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEPT1 transporter in amoxicillin absorption? A1: The proton-coupled oligopeptide transporter 1 (PEPT1) is a key transporter located on the apical membrane of intestinal epithelial cells. It is a high-capacity, low-affinity transporter that facilitates the absorption of di- and tripeptides from the diet.[10][19] Amoxicillin, being structurally similar to a tripeptide, is a substrate for PEPT1, and this transporter-mediated uptake is the primary mechanism for its oral absorption.[9][20]
Q2: How does clavulanic acid affect the bioavailability of amoxicillin? A2: Clavulanic acid is a β-lactamase inhibitor combined with amoxicillin to protect it from degradation by resistant bacteria. Pharmacokinetically, the co-administration of clavulanic acid has been shown to have little to no significant impact on the bioavailability of amoxicillin.[15][21] The two compounds are absorbed independently.[22]
Q3: What is the Biopharmaceutics Classification System (BCS) class of amoxicillin and what are its implications? A3: Amoxicillin is classified as a BCS Class III drug, which means it has high solubility but low permeability.[9]
-
High Solubility: Amoxicillin dissolves readily in the aqueous environment of the gastrointestinal tract.
-
Low Permeability: Its ability to passively diffuse across the intestinal cell membrane is limited. This is why its absorption is highly dependent on the PEPT1 transporter. The main challenge for BCS Class III drugs like amoxicillin is overcoming the low permeability barrier to improve oral bioavailability.[23][24]
Q4: Why are extended-release formulations beneficial for high-dose amoxicillin? A4: Extended-release (ER) formulations are designed to release the drug over a prolonged period. For high-dose amoxicillin, this is advantageous because it can prevent the saturation of the PEPT1 transporters in the small intestine.[16] By delivering the drug more slowly, a higher fraction of the total dose can be absorbed, leading to improved overall bioavailability and sustained therapeutic plasma concentrations.[16]
Data Presentation
Table 1: Pharmacokinetic Parameters of Different Amoxicillin Formulations
| Formulation | Dose (Amoxicillin) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| Oral Suspension | 250 mg | 4.4 ± 0.8 | 1.5 ± 0.4 | 12.1 ± 2.1 | [15] |
| Oral Suspension | 500 mg | 7.5 ± 1.5 | 1.7 ± 0.4 | 22.9 ± 3.8 | [21] |
| Capsule | 500 mg | 6.5 ± 1.4 | 1.8 ± 0.5 | 20.8 ± 3.5 | [21] |
| Extended-Release Tablet | 875 mg | ~9.0 | ~3.0 | Not Reported | [16] |
| Oral Suspension (in combination) | 250 mg | 4.5 ± 0.9 | 1.4 ± 0.3 | 12.8 ± 2.3 | [25] |
Note: Values are presented as mean ± standard deviation where available. Data is compiled from different studies and direct comparison should be made with caution.
Experimental Protocols
Detailed Methodology for USP Dissolution Test (Apparatus 2)
This protocol is based on the USP monograph for amoxicillin tablets for oral suspension.[6]
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of deaerated water.
-
Temperature: Maintain the medium at 37 ± 0.5 °C.
-
Paddle Speed: Set the rotation speed to 75 rpm.
-
Procedure: a. Place one tablet in each of the six dissolution vessels. b. Immediately start the apparatus and run for the specified time (e.g., 30 minutes). c. At the end of the time point, withdraw a sample from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall. d. Filter the samples promptly through a suitable filter (e.g., 0.45 µm).
-
Analysis: a. Prepare a standard solution of USP Amoxicillin RS of known concentration in the dissolution medium. b. Analyze the filtered samples and the standard solution by a validated HPLC-UV method at a wavelength of 230 nm.[26] c. Calculate the percentage of the labeled amount of amoxicillin dissolved.
Detailed Methodology for Caco-2 Permeability Assay
This protocol provides a general framework for conducting a Caco-2 permeability assay.[27][28][29]
-
Cell Culture and Seeding: a. Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C and 5% CO₂.[29] b. Seed the Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., 12-well Transwell® plates) at a density of approximately 6 x 10⁴ cells/cm².[29] c. Culture the cells on the inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.[29]
-
Monolayer Integrity Test: a. Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter. Ensure values are above the laboratory's validated threshold.[14]
-
Transport Experiment (Apical to Basolateral - A→B): a. Wash the cell monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at 37°C.[29] b. Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.[29] c. Remove the buffer and add the test compound solution (e.g., amoxicillin at a known concentration) to the apical (donor) compartment. d. Add fresh transport buffer to the basolateral (receiver) compartment. e. Incubate the plate for a set time (e.g., 2 hours) at 37°C with gentle shaking. f. At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.
-
Analysis: a. Quantify the concentration of amoxicillin in the samples using a validated LC-MS/MS method. b. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the rate of drug transport (amount of drug in the receiver compartment per unit time).
- A is the surface area of the membrane.
- C₀ is the initial concentration of the drug in the donor compartment.[29]
Mandatory Visualization
References
- 1. Cause of high variability in drug dissolution testing and its impact on setting tolerances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. latamjpharm.org [latamjpharm.org]
- 5. uspbpep.com [uspbpep.com]
- 6. Amoxicillin Tablets for Oral Suspension [drugfuture.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 11. New formulations of amoxicillin/clavulanic acid: a pharmacokinetic and pharmacodynamic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epistemonikos.org [epistemonikos.org]
- 13. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. storage.imrpress.com [storage.imrpress.com]
- 16. Extended release amoxicillin/clavulanate: optimizing a product for respiratory infections based on pharmacodynamic principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The role and pathophysiological relevance of membrane transporter PepT1 in intestinal inflammation and inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Intestinal Transport of [beta]-Lactam Antibiotics: Analysis of the Affinity at the H+/Peptide Symporter (PEPT1), the Uptake into Caco-2 Cell Monolayers and the Transepithelial Flux - ProQuest [proquest.com]
- 21. journals.asm.org [journals.asm.org]
- 22. Amoxycillin/clavulanic acid: a review of its antibacterial activity, pharmacokinetics and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Self-emulsifying drug delivery systems: A versatile approach to enhance the oral delivery of BCS class III drug via hydrophobic ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ojs2.sbmu.ac.ir [ojs2.sbmu.ac.ir]
- 26. usp.org [usp.org]
- 27. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 28. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 29. benchchem.com [benchchem.com]
Troubleshooting poor peak resolution in chromatographic analysis of amoxicillin and clavulanate
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of amoxicillin (B794) and clavulanate, with a specific focus on addressing poor peak resolution.
Troubleshooting Guides
Poor Peak Resolution: A Step-by-Step Troubleshooting Workflow
Poor peak resolution in the HPLC analysis of amoxicillin and clavulanate can stem from various factors related to the mobile phase, column, or sample preparation. This guide provides a systematic approach to identify and resolve the root cause of the issue.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting poor peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak resolution between amoxicillin and clavulanate?
A1: Poor peak resolution is often due to overlapping peaks, which can be caused by several factors:
-
Suboptimal Mobile Phase pH: The ionization states of both amoxicillin (pKa ≈ 2.4, 7.4, 9.6) and clavulanic acid (pKa ≈ 2.7) are highly dependent on the mobile phase pH.[1] If the pH is too close to the pKa of either compound, peak shape can deteriorate, leading to poor resolution.
-
Incorrect Mobile Phase Composition: The type and concentration of the organic modifier (e.g., methanol (B129727) or acetonitrile) in the mobile phase significantly affect the retention times and selectivity of the separation.
-
Column Degradation: Loss of stationary phase, column voids, or contamination of the column or inlet frit can lead to peak broadening and tailing, thereby reducing resolution.
-
Inappropriate Flow Rate: A flow rate that is too high can decrease resolution by not allowing sufficient time for partitioning between the mobile and stationary phases.
-
Sample Overload: Injecting a sample that is too concentrated can lead to broad, asymmetric peaks.
Q2: How does mobile phase pH affect the resolution of amoxicillin and clavulanate?
A2: Mobile phase pH is a critical parameter for achieving good resolution between amoxicillin and clavulanate. Since both are ionizable compounds, their retention on a reversed-phase column is heavily influenced by their charge. To achieve optimal separation, the pH of the mobile phase should be controlled to ensure that both compounds are in a consistent and preferably neutral state. A pH of around 4.4 to 5.0 is often effective for their separation.[2][3]
The Relationship Between pH, pKa, and Analyte Ionization
Caption: Impact of mobile phase pH on analyte ionization and retention.
Q3: What are some recommended mobile phase compositions for the analysis of amoxicillin and clavulanate?
A3: A common approach for the reversed-phase HPLC separation of amoxicillin and clavulanate involves using a buffered aqueous solution with an organic modifier. Phosphate (B84403) buffers are frequently used to maintain a stable pH.
| Buffer Component | Organic Modifier | Typical Ratio (Aqueous:Organic) | pH | Resulting Resolution (Rs) |
| Monobasic Sodium Phosphate | Methanol | 95:5 | 4.4 | > 3.5[4] |
| Monobasic Sodium Phosphate | Methanol | 91:9 | 4.4 | 3.88 |
| Disodium Hydrogen Phosphate | Methanol | 90:10 | 5.0 | Good Separation[3] |
| Phosphate Buffer | Acetonitrile | 99:1 (starting) | 5.0 | Good for related substances |
Q4: My peaks are tailing. What should I do?
A4: Peak tailing for amoxicillin and clavulanate is often caused by secondary interactions with the stationary phase or issues with the column. Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Lowering the pH can help to protonate residual silanol (B1196071) groups on the silica-based column, reducing their interaction with the analytes.
-
Increase Buffer Strength: A higher buffer concentration can sometimes help to mask active sites on the stationary phase.
-
Use an End-capped Column: These columns have fewer accessible silanol groups, which minimizes tailing for polar compounds.
-
Check for Column Contamination: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Reduce Sample Concentration: Overloading the column can lead to peak tailing. Try diluting your sample.
Q5: I am observing peak fronting. What is the likely cause?
A5: Peak fronting is less common than tailing for these analytes but can occur. The most common causes are:
-
Sample Overload: Injecting too much of the sample can saturate the column. Reduce the injection volume or dilute the sample.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the peak to front. Whenever possible, dissolve the sample in the mobile phase.
Q6: What causes split peaks and how can I fix them?
A6: Split peaks can be caused by a few issues:
-
Partially Blocked Column Inlet Frit: Particulates from the sample or mobile phase can clog the frit, causing the sample to be distributed unevenly onto the column. Try back-flushing the column or replacing the frit.
-
Column Void: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak. This usually requires column replacement.
-
Sample Solvent/Mobile Phase Mismatch: A significant mismatch can sometimes lead to peak splitting, especially for early eluting peaks. Ensure your sample is dissolved in a solvent compatible with the mobile phase.
Experimental Protocols
Protocol 1: Isocratic HPLC Method for Amoxicillin and Clavulanate
This protocol is based on a commonly cited method for the simultaneous determination of amoxicillin and clavulanate in pharmaceutical formulations.
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.
-
Column: C18, 4.6 mm x 150-250 mm, 5 µm particle size.
-
Mobile Phase:
-
Buffer Preparation: Dissolve 7.8 g of monobasic sodium phosphate in 900 mL of HPLC-grade water. Adjust the pH to 4.4 with phosphoric acid or 10 N sodium hydroxide, and then dilute to 1000 mL with water.
-
Mobile Phase Composition: Mix the prepared buffer and methanol in a ratio of 95:5 (v/v). Filter and degas the mobile phase before use.
-
-
Detection Wavelength: 220 nm.[5]
-
Injection Volume: 20 µL.[5]
-
Column Temperature: Ambient or controlled at 30 °C.
-
Standard Solution Preparation: Prepare a standard solution containing known concentrations of USP Amoxicillin RS and USP Clavulanate Lithium RS in water.
-
Sample Preparation: Accurately weigh and dissolve the sample in water to obtain a nominal concentration similar to the standard solution. Filter the sample solution through a 0.45 µm filter before injection.
System Suitability:
-
Resolution: The resolution between the amoxicillin and clavulanate peaks should be not less than 3.5.[4]
-
Tailing Factor: The tailing factor for each peak should be not more than 1.5.[4]
-
Relative Standard Deviation (RSD): The RSD for replicate injections should be not more than 2.0%.[4]
References
Technical Support Center: Enhancing the Stability of Reconstituted Amoxicillin-Clavulanic Acid for Injection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with reconstituted amoxicillin-clavulanic acid for injection.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of reconstituted amoxicillin-clavulanic acid.
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of clavulanic acid observed in stability studies. | Inappropriate pH of the reconstitution medium. Clavulanic acid is highly susceptible to degradation at acidic and alkaline pH. Its maximum stability is observed around a neutral pH.[1][2] | Ensure the pH of the reconstitution diluent is maintained in the neutral range (around pH 6.0-7.0).[1][2] Consider using a buffered solution to maintain a stable pH throughout the experiment. |
| Elevated storage temperature. Higher temperatures significantly accelerate the degradation of both amoxicillin (B794) and, more so, clavulanic acid.[3][4][5][6] | Reconstituted solutions should be stored at refrigerated temperatures (2-8°C) immediately after preparation and during storage to minimize degradation.[3][5][7] | |
| Presence of metallic ions. Metallic ions can catalyze the degradation of amoxicillin.[1][2] | Avoid using containers or equipment with exposed metal surfaces that can leach ions into the solution.[1][2] Opt for plastic or glass containers.[1][2] | |
| Inconsistent or non-reproducible HPLC results. | Inadequate sample preparation. Improper dilution, filtration, or derivatization (if applicable) can lead to variability in analytical results. | Follow a validated sample preparation protocol. For clavulanic acid analysis, a derivatization step with imidazole (B134444) to form a UV-absorbing product is a common and reliable method.[8] |
| Column degradation. The accumulation of protein precipitates or other matrix components on the HPLC column can affect its performance over time. | Consider using ultrafiltration to remove proteins from samples before injection to prolong column life.[8] | |
| Co-elution of degradation products. Degradation products may interfere with the peaks of the active ingredients, leading to inaccurate quantification. | Utilize a stability-indicating HPLC method that effectively separates amoxicillin and clavulanic acid from their degradation products.[9][10] An alkali blanking procedure can help detect any underlying co-eluting peaks.[8] | |
| Visible changes in the reconstituted solution (e.g., color change, precipitation). | pH shift or degradation. Changes in the solution's appearance, such as discoloration, can be an indicator of chemical degradation and pH changes.[6][11] | Monitor the pH of the solution over time. Any visible change should prompt a re-evaluation of the storage conditions and formulation components. |
| Concentration-dependent instability. At higher concentrations, the rate of degradation, particularly of amoxicillin, can increase.[12] | If high concentrations are necessary, carefully evaluate the stability at the specific concentration and consider adjusting the pH to optimize stability.[12][13] |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for the stability of reconstituted amoxicillin-clavulanic acid?
Amoxicillin is most stable in acidic conditions, while clavulanic acid exhibits maximum stability at a neutral pH (around 6.0-7.0).[1][2] Since the overall stability of the combination is largely dictated by the less stable clavulanic acid, maintaining a neutral pH is crucial for enhancing the stability of the reconstituted product.[1]
2. How does temperature affect the stability of the reconstituted solution?
Temperature is a critical factor influencing the stability of reconstituted amoxicillin-clavulanic acid. Elevated temperatures significantly accelerate the degradation of both components, with clavulanic acid being particularly sensitive.[3][4][5][6] Studies have shown that storage at room temperature leads to a rapid loss of potency, especially for clavulanic acid.[3][5] Therefore, it is imperative to store reconstituted solutions at refrigerated temperatures (2-8°C).[3][5][7]
3. What type of diluent should be used for reconstitution?
The type of water used for reconstitution (e.g., distilled, treated tap water, or mineral water) does not appear to have a significant detrimental effect on the stability of this compound, provided the solution is stored under appropriate temperature conditions.[7][14] However, it is essential to ensure the diluent does not alter the pH of the final solution to a range that promotes degradation. For intravenous administration, compatible infusion fluids include 0.9% sodium chloride, Hartmann's, and Ringer's solution.[15]
4. How long is the reconstituted solution stable?
The stability of the reconstituted solution is dependent on storage conditions. When refrigerated at 2-8°C, the reconstituted oral suspension is generally stable for up to 7 days.[3][15] However, at room temperature, the stability is significantly reduced, with some studies indicating stability for only up to 5 days.[3] For intravenous solutions, the stability after reconstitution and dilution is often much shorter, typically a few hours at room temperature.[15] It is crucial to refer to the specific product information for recommended storage times.[15]
5. Can reconstituted this compound be stored in separate containers before administration?
Yes, preparing and storing this compound in separate containers can significantly enhance their stability, particularly for continuous infusion therapy.[16] This approach mitigates the catalytic effect that clavulanic acid can have on amoxicillin degradation in solution.[17] Studies have shown that when stored separately at 4°C, amoxicillin can retain 90% of its initial concentration for over 80 hours, and clavulanic acid for over 150 hours.[16]
Data Presentation
Table 1: Effect of pH on the Stability of this compound
| pH | Amoxicillin Stability | Clavulanic Acid Stability | Reference |
| Acidic (e.g., 3.0) | More stable | Significantly less stable | [1][2] |
| Neutral (e.g., 7.0) | Less stable than acidic pH | Most stable | [1][2] |
| Alkaline (e.g., 10.0) | Less stable | Significantly less stable | [1][2] |
Table 2: Effect of Temperature on the Shelf-Life (t90) of this compound
| Temperature | Amoxicillin Shelf-Life (t90) | Clavulanic Acid Shelf-Life (t90) | Reference |
| 4°C | 7.8 - 10 hours (in co-amoxiclav) | Not specified in this study | [18][19] |
| 4°C | 80.3 hours (stored separately) | 152 hours (stored separately) | [16] |
| Ambient (23-25°C) | 5.9 - 8.8 hours (in co-amoxiclav) | Not specified in this study | [18][19] |
| 25°C | 24.8 hours (stored separately) | 26 hours (stored separately) | [16] |
| 37°C | 3.5 - 4.5 hours (in co-amoxiclav) | Not specified in this study | [18][19] |
| 37°C | 9 hours (stored separately) | 6.4 hours (stored separately) | [16] |
Experimental Protocols
Key Experiment: Stability-Indicating HPLC Method for Simultaneous Quantification of this compound
This protocol outlines a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the stability of this compound in a reconstituted formulation.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a UV detector. A photodiode array detector is recommended for stress studies to evaluate peak purity.[9][10]
-
Column: A C18 column (e.g., Inertsil C18, 250 × 4.0 mm, 4 µm) is commonly used.[9][10]
-
Mobile Phase: A mixture of a buffer solution (e.g., pH 5.0 buffer) and an organic modifier like methanol (B129727) or acetonitrile. A common composition is a 95:5 (v/v) ratio of buffer to methanol.[9]
-
Flow Rate: Typically around 1 ml/minute.[9]
-
Detection Wavelength: 220 nm is a suitable wavelength for the simultaneous detection of both this compound.[9][10]
-
Injection Volume: 20 µl.[10]
2. Preparation of Standard and Sample Solutions:
-
Standard Solutions: Prepare stock solutions of this compound reference standards in a suitable solvent. Further dilute to create a series of calibration standards covering the expected concentration range of the samples.
-
Sample Solutions: Reconstitute the amoxicillin-clavulanic acid formulation according to the experimental design. At specified time points, withdraw an aliquot of the sample, dilute it to fall within the calibration range, and filter it through a 0.45 µm filter before injection.
3. Forced Degradation Studies (for Method Validation):
To ensure the method is stability-indicating, subject the drug product to stress conditions as per ICH guidelines, including:
-
Acid and Alkaline Hydrolysis: Treat the sample with acid (e.g., 0.1N HCl) and base (e.g., 0.1N NaOH).
-
Oxidation: Expose the sample to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Heat the sample solution.
-
Photolysis: Expose the sample to UV light.
Analyze the stressed samples to confirm that the degradation products are well-resolved from the parent drug peaks.[9][10]
4. Data Analysis:
-
Construct calibration curves by plotting the peak area against the concentration for the standard solutions.
-
Determine the concentration of this compound in the test samples by interpolating their peak areas from the respective calibration curves.
-
Calculate the percentage of the initial concentration remaining at each time point to assess the stability.
Visualizations
References
- 1. The stability of amoxicillin trihydrate and potassium clavulanate combination in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. japsonline.com [japsonline.com]
- 4. Effect of Temperature of Water Used For Reconstitution On Stability Of Antibiotic Dry Suspension [jmchemsci.com]
- 5. Insufficient Stability of Clavulanic Acid in Widely Used Child-Appropriate Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ripublication.com [ripublication.com]
- 8. Assay of this compound, the components of Augmentin, in biological fluids with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of this compound in Injection [scirp.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. associationofanaesthetists-publications.onlinelibrary.wiley.com [associationofanaesthetists-publications.onlinelibrary.wiley.com]
- 12. dovepress.com [dovepress.com]
- 13. An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Amoxicillin with clavulanic acid - SA Neonatal Medication Guidelines | SA Health [sahealth.sa.gov.au]
- 16. Stability of this compound in Separate Containers for Administration via a Y-Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stability of this compound in Separate Containers for Administration via a Y-Site - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suitability of Amoxicillin–Clavulanic Acid for Administration via Prolonged Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Mitigating the catalytic effect of clavulanic acid on amoxicillin degradation in vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with amoxicillin (B794) and clavulanic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the catalytic effect of clavulanic acid on amoxicillin degradation in your in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why does amoxicillin degrade faster in the presence of clavulanic acid?
A1: Clavulanic acid can act as a catalyst in the hydrolysis of amoxicillin.[1][2] This interaction is concentration-dependent and leads to an accelerated degradation of amoxicillin beyond its inherent instability in aqueous solutions.[1] While clavulanic acid inhibits β-lactamase enzymes, it can also contribute to the degradation of the β-lactam ring of amoxicillin through other chemical mechanisms.
Q2: What are the primary factors that influence the stability of amoxicillin-clavulanic acid solutions?
A2: The main factors are pH, temperature, and the composition of the buffer system.[3][4] Both amoxicillin and clavulanic acid have specific pH ranges for optimal stability. Temperature significantly impacts the degradation rate, with higher temperatures leading to faster degradation.[5] Additionally, certain buffer salts, like citrate (B86180) and phosphate (B84403), have been shown to catalyze the degradation of both compounds.[3][4]
Q3: What is the optimal pH for the stability of an amoxicillin-clavulanic acid solution?
A3: The optimal pH for the combination is a compromise. Amoxicillin is most stable in a slightly acidic environment, while clavulanic acid's stability is maximal at a neutral pH of around 6.0 to 7.2. For the combination, a pH in the range of 6.0-7.0 is generally recommended to balance the stability of both components.
Q4: Can I use common buffer systems like phosphate or citrate buffers for my experiments?
A4: It is not recommended. Both phosphate and citrate buffers have been reported to have a marked catalytic effect on the degradation of this compound.[3][4] It is advisable to use a non-catalytic buffer system for your in-vitro studies.
Q5: Are there any recommended stabilizers to add to my in-vitro solution?
A5: Yes, maintaining a specific ionic strength with sodium chloride has been shown to have a significant stabilizing effect on amoxicillin in the presence of clavulanic acid.[6] One study reported that maintaining an ionic strength of 0.5 with sodium chloride increased the shelf-life of amoxicillin substantially.[6]
Troubleshooting Guide
Issue 1: Rapid degradation of amoxicillin observed even at low temperatures.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Buffer System | Switch from phosphate or citrate buffers to a non-catalytic buffer such as Tromethamine (Tris) buffer. | Reduced catalytic degradation of amoxicillin. |
| Incorrect pH of the Solution | Measure and adjust the pH of your solution to the optimal range of 6.0-7.0 using a calibrated pH meter. | Slower degradation rate of both this compound. |
| High Concentration of Amoxicillin | Amoxicillin can undergo autocatalytic degradation at high concentrations.[3] If experimentally feasible, consider using lower concentrations. | Reduced rate of amoxicillin self-degradation. |
Issue 2: Inconsistent results between experimental repeats.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable pH | Ensure consistent pH across all samples by preparing a fresh buffer for each experiment and verifying the pH after the addition of all components. | Improved reproducibility of degradation kinetics. |
| Inconsistent Ionic Strength | Maintain a constant ionic strength in your solutions by adding an inert salt like NaCl. A concentration to achieve an ionic strength of 0.5 is a good starting point.[6] | More consistent and potentially slower degradation rates. |
| Temperature Fluctuations | Use a calibrated and stable incubator or water bath to maintain a constant temperature throughout the experiment. | Consistent and predictable degradation profiles. |
Data Presentation
Table 1: Effect of pH on the Stability of this compound
| pH | Amoxicillin Half-life (t½) at 25°C | Clavulanic Acid Half-life (t½) at 25°C | Reference |
| 5.0 | Longer | Shorter | General Trend |
| 6.5 | Approx. 22.8 hours | Approx. 4.0 hours | [3] |
| 8.0 | Shorter | Shorter | General Trend |
Table 2: Effect of Temperature on the Shelf-Life (t₉₀) of this compound in Solution
| Temperature | Amoxicillin Shelf-life (t₉₀) | Clavulanic Acid Shelf-life (t₉₀) | Reference |
| 4°C | 80.3 hours | 152 hours | [2] |
| 25°C | 24.8 hours | 26 hours | [2] |
| 37°C | 9 hours | 6.4 hours | [2] |
Experimental Protocols
Protocol 1: In-Vitro Stability Testing of Amoxicillin-Clavulanic Acid
-
Preparation of Solutions:
-
Prepare a stock solution of your chosen non-catalytic buffer (e.g., Tris-HCl) at the desired pH (e.g., 6.5).
-
To stabilize the solution, add sodium chloride to the buffer to achieve a final ionic strength of 0.5.
-
Accurately weigh and dissolve amoxicillin and potassium clavulanate in the prepared buffer to achieve the desired final concentrations.
-
-
Incubation:
-
Aliquot the solution into multiple sealed, inert containers (e.g., glass vials).
-
Place the containers in a temperature-controlled environment (e.g., incubator or water bath) set to the desired experimental temperature.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from one of the containers.
-
Immediately quench any further degradation by diluting the sample in the mobile phase for HPLC analysis and storing it at a low temperature (e.g., 4°C) until analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constants (k), half-lives (t½), and shelf-lives (t₉₀).
-
Protocol 2: Stability-Indicating HPLC Method
This protocol is a general guideline and may require optimization for your specific equipment and experimental conditions.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a suitable buffer (e.g., pH 5.0 buffer) and an organic modifier like methanol (B129727) or acetonitrile. A common ratio is 95:5 (v/v) buffer to organic modifier.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 220 nm.
-
Injection Volume: 20 µL.[7]
-
-
Standard Preparation:
-
Prepare individual stock solutions of this compound of known concentrations in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range in your samples.
-
-
Sample Preparation:
-
Dilute the samples collected from the stability study (Protocol 1) with the mobile phase to fall within the calibration range.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak areas for this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples using the calibration curve.
-
Visualizations
References
- 1. gerpac.eu [gerpac.eu]
- 2. Stability of this compound in Separate Containers for Administration via a Y-Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of amoxicillin and clavulanate degradation alone and in combination in aqueous solution under frozen conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Adjusting for Pharmacokinetic Variability of Amoxicillin and Clavulanic Acid in Pediatric Populations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during pharmacokinetic studies of amoxicillin (B794) and clavulanic acid in pediatric populations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the high pharmacokinetic variability of amoxicillin and clavulanic acid in children?
A1: The significant variability in the pharmacokinetics of this compound in pediatric populations is multifactorial. Key contributing factors include:
-
Age-related physiological changes: Organ function, particularly renal clearance, matures throughout infancy and childhood. Neonates and young infants have lower glomerular filtration rates, leading to slower drug elimination and longer half-lives compared to older children and adults.[1][2] Body composition also changes with age, affecting the volume of distribution of water-soluble drugs like amoxicillin.[2]
-
Body weight: Dosing in pediatrics is typically based on body weight (mg/kg) to account for size differences.[1][3]
-
Genetic factors: Polymorphisms in genes encoding drug transporters can influence drug disposition.
-
Disease state: Conditions such as renal impairment can significantly alter drug clearance.[1] Underlying illnesses can also affect drug absorption and distribution.
-
Drug formulation and administration: The oral absorption of amoxicillin can be influenced by the formulation (e.g., suspension, chewable tablets) and co-administration with food.[4]
Q2: How does the oral bioavailability of this compound differ between children and adults?
A2: The oral bioavailability of amoxicillin is generally good in both adults and children. However, factors specific to pediatric populations can influence absorption. For instance, gastric pH is higher in neonates and infants, which can affect the stability and dissolution of acid-labile drugs.[2] Gastric emptying time and intestinal motility also differ in younger age groups, potentially altering the rate and extent of drug absorption.[2] Studies have reported an oral bioavailability of amoxicillin in children to be around 58.7% to 62.7%.[5][6] Clavulanic acid is also well-absorbed orally, but its bioavailability can be more variable.[7]
Q3: What are the recommended dosing regimens for amoxicillin-clavulanic acid in different pediatric age groups?
A3: Dosing recommendations for amoxicillin-clavulanic acid in children are based on the amoxicillin component and vary with age, weight, and the severity of the infection. It is crucial to use the correct formulation to ensure the appropriate ratio of amoxicillin to clavulanic acid.[8]
Table 1: General Pediatric Dosing Recommendations for Amoxicillin-Clavulanate (based on the amoxicillin component)
| Age Group | Indication | Recommended Dosage |
| Neonates and Infants < 3 months | General Dosing | 30 mg/kg/day divided every 12 hours[9] |
| Infants and Children ≥ 3 months (<40 kg) | Mild to Moderate Infections | 20-45 mg/kg/day divided every 8 or 12 hours[9][10] |
| Severe Infections (e.g., otitis media, pneumonia) | 80-90 mg/kg/day divided every 12 hours[9] | |
| Children ≥ 40 kg | - | Adult dosing recommendations apply[10] |
Note: These are general recommendations. Clinicians should consult specific guidelines for different infections and individual patient characteristics.
Troubleshooting Guides
Guide 1: Bioanalytical Method for this compound in Plasma
This guide addresses common issues encountered during the quantification of this compound in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Table 2: Troubleshooting Common Issues in Bioanalysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape or resolution | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Optimize mobile phase pH (typically 3.2-5.5 for clavulanic acid).[11]- Use a new column or a guard column.- Dilute the sample. |
| Low signal intensity/sensitivity | - Suboptimal ionization in MS- Low UV absorbance of clavulanic acid- Analyte degradation | - For MS, optimize source parameters (e.g., temperature, voltages).[11]- For UV, consider derivatization of clavulanic acid to enhance its chromophore.[11]- Ensure proper sample handling and storage (-70°C or -80°C) to prevent degradation.[5][11][12] |
| High variability in results | - Inconsistent sample preparation- Matrix effects (ion suppression or enhancement in MS) | - Automate liquid handling for precision.- Improve sample clean-up using solid-phase extraction (SPE).[13]- Use a stable isotope-labeled internal standard to correct for matrix effects. |
| No detectable peak for clavulanic acid | - Instability of clavulanic acid in biological matrix | - Collect and process samples on ice and analyze them immediately.[11]- Use a stabilizing agent in collection tubes.[11] |
Guide 2: Pediatric Pharmacokinetic Study Design and Execution
This guide provides troubleshooting for common challenges in designing and conducting pediatric pharmacokinetic studies for this compound.
Table 3: Troubleshooting Pediatric Pharmacokinetic Studies
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty in obtaining sufficient blood volume | - Ethical and practical limitations of blood draws in children | - Employ a sparse sampling design, collecting fewer blood samples per individual.[14]- Utilize scavenged samples (residual blood from routine clinical tests).[15] |
| High inter-individual variability in pharmacokinetic parameters | - Developmental changes in drug metabolism and excretion | - Stratify the study population into well-defined age groups (e.g., neonates, infants, young children).- Record detailed demographic and clinical data for each participant to identify potential covariates. |
| Inaccurate dosing administration | - Difficulty in administering precise volumes of oral suspensions to children | - Use calibrated oral syringes for accurate dosing.- Provide clear instructions and training to caregivers on proper administration techniques. |
| Pre-analytical sample handling errors | - Degradation of clavulanic acid due to improper storage | - Process blood samples promptly after collection (centrifuge to separate plasma).- Immediately freeze plasma samples at -70°C or lower until analysis.[5][12] |
Experimental Protocols
Protocol 1: Blood Sampling and Plasma Processing for Pharmacokinetic Analysis
-
Blood Collection:
-
Collect venous blood samples (typically 0.5-2 mL) into tubes containing EDTA as an anticoagulant.[16]
-
For sparse sampling designs, recommended time points often include a pre-dose sample (t=0), and post-dose samples at 2-3 hours and 6-8 hours.[14] More intensive sampling may include points at 0.5, 1, 1.5, 2, 4, and 6 hours post-dose.[4]
-
-
Plasma Separation:
-
Within 30 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
-
Plasma Storage:
Protocol 2: Quantification of this compound in Plasma by UPLC-MS/MS
This protocol provides a general workflow. Specific parameters will need to be optimized for individual instruments and assays.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of plasma, add an internal standard (e.g., amoxicillin-d4).[13]
-
Precipitate proteins by adding a precipitating agent like acetonitrile (B52724) or perchloric acid, followed by vortexing and centrifugation.[17]
-
Condition an SPE cartridge (e.g., Strata-X) with methanol (B129727) and water.[13]
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes from the cartridge using an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Separation:
-
Use a C18 reversed-phase column (e.g., UPLC BEH C18).[18]
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).
-
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source, typically in negative ion mode for both analytes.
-
Monitor the specific precursor-to-product ion transitions for amoxicillin, clavulanic acid, and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Data Presentation
Table 4: Summary of Pharmacokinetic Parameters of Amoxicillin in Pediatric Populations (Oral Administration)
| Age Group | Dose (mg/kg) | Cmax (mg/L) | Tmax (h) | Half-life (h) | Reference(s) |
| 2-5 years | 9.11 (mean) | 3.5 (mean) | 1.32 (mean) | - | [19] |
| 6-10 years | 12.35 (mean) | 4.0 (mean) | 1.43 (mean) | - | [19] |
| 3-14 years | 20 | 7.2 (mean) | 1-1.5 | 1.4 (mean) | [20] |
Table 5: Summary of Pharmacokinetic Parameters of Clavulanic Acid in Pediatric Populations (Oral Administration)
| Age Group | Dose (mg/kg) | Cmax (mg/L) | Tmax (h) | Half-life (h) | Reference(s) |
| 2-5 years | 2.34 (mean) | 1.2 (mean) | 1.39 (mean) | - | [19] |
| 6-10 years | 3.14 (mean) | 1.3 (mean) | 1.23 (mean) | - | [19] |
| 3-14 years | 5 | 2.0 (mean) | 1-1.5 | 1.0 (mean) | [20] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Mandatory Visualizations
Caption: Experimental workflow for a pediatric pharmacokinetic study of this compound.
Caption: Logical flow for pediatric dosing adjustment of amoxicillin-clavulanic acid.
References
- 1. pexacy.com [pexacy.com]
- 2. Pharmacokinetics in Children - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]
- 3. stanfordchildrens.org [stanfordchildrens.org]
- 4. academic.oup.com [academic.oup.com]
- 5. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of Clavulanic Acid in the Pediatric Population: A Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amoxicillin + Clavulanate | Johns Hopkins ABX Guide [hopkinsguides.com]
- 9. Amoxicillin-clavulanate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. drugs.com [drugs.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. zenodo.org [zenodo.org]
- 14. ETD | High dose oral amoxicillin attains pharmacokinetic efficacy endpoints in young infants (0-59 days) with suspected sepsis - a population pharmacokinetic pilot study | ID: sx61dm55s | Tesis y Disertaciones Electrónicas de Emory [etd.library.emory.edu]
- 15. Frontiers | The Pharmacokinetics of Beta-Lactam Antibiotics Using Scavenged Samples in Pediatric Intensive Care Patients: The EXPAT Kids Study Protocol [frontiersin.org]
- 16. Comparing Pharmacokinetics of Amoxicillin Given Twice or Three Times per Day to Children Older than 3 Months with Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous determination of this compound in human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetic study of a paediatric formulation of amoxycillin and clavulanic acid in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of a syrup formulation of amoxycillin-potassium clavulanate in children - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Continuous Infusion of Amoxicillin and Clavulanic Acid
This technical support center provides researchers, scientists, and drug development professionals with essential information for establishing a continuous infusion method for amoxicillin (B794) and clavulanic acid. The content includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for administering amoxicillin/clavulanic acid via continuous infusion?
A1: Amoxicillin is a time-dependent antibiotic, meaning its antibacterial efficacy is maximized when the free drug concentration remains above the minimum inhibitory concentration (MIC) for an extended period.[1][2] Continuous infusion helps maintain stable plasma concentrations above the MIC, which can be crucial for optimal dosing and may improve clinical success rates, especially for infections caused by less susceptible pathogens.[1][2][3]
Q2: What are the main challenges associated with the continuous infusion of amoxicillin/clavulanic acid?
A2: The primary challenge is the limited chemical stability of both amoxicillin and, particularly, clavulanic acid in aqueous solutions at room and body temperatures.[1][4][5] Amoxicillin degradation is dependent on time, temperature, and concentration.[1] This instability can lead to a significant loss of potency during a 24-hour infusion period, potentially compromising therapeutic efficacy. Logistical issues such as the need for dedicated infusion pumps and IV lines can also be a consideration.[2][6]
Q3: Which intravenous fluids are compatible with amoxicillin/clavulanic acid?
A3: Intravenous infusions of amoxicillin/clavulanic acid are compatible with a range of fluids, including Water for Injections, 0.9% Sodium Chloride, and Ringer's solution.[7][8][9] Dextrose-containing solutions should be avoided as they can lead to lower stability.[1][9] It is also recommended not to mix amoxicillin/clavulanic acid with blood products, proteinaceous fluids, intravenous lipid emulsions, or aminoglycosides in the same container or giving set.[7]
Q4: Can amoxicillin and clavulanic acid be prepared in separate containers for continuous infusion?
A4: Yes, preparing and storing this compound in separate containers significantly improves their stability, making 24-hour continuous infusion feasible.[4][5] When stored separately at 25°C, amoxicillin retains 90% of its initial concentration for approximately 24.8 hours, and clavulanic acid for 26 hours.[4] This method allows for co-administration at a Y-site.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation or Cloudiness in Solution | - High Concentration: Amoxicillin has limited water solubility, especially at high concentrations (>150 mg/mL).[1]- Incompatible Diluent: Use of dextrose or other incompatible solutions.[1][9]- Temperature Fluctuation: Lower temperatures can decrease solubility. | - Ensure amoxicillin concentration does not exceed recommended levels. A concentration of 25 mg/mL is suggested for optimal stability.[1]- Reconstitute and dilute only with compatible fluids like 0.9% NaCl or Water for Injection.[7][8]- Maintain a consistent storage and administration temperature. |
| Discoloration of the Infusion Solution (e.g., yellowing) | - Degradation: Chemical degradation of amoxicillin or clavulanic acid, often accelerated by higher temperatures or prolonged storage. | - This indicates significant degradation. The solution should be discarded. - Prepare fresh solutions and adhere strictly to recommended stability times (see Tables 1 and 2).- If possible, keep the infusion solution refrigerated (4-8°C) until administration and minimize exposure to room temperature.[1] |
| Loss of Potency (Confirmed by Assay) | - Exceeded Stability Time: The infusion duration has surpassed the known stability of the drug combination at the given temperature and concentration.[1][8]- Inappropriate Storage: Storage at elevated temperatures (e.g., room temperature for extended periods or 37°C) significantly accelerates degradation.[4][8] | - Shorten the infusion duration per bag. For example, at room temperature, a combined solution may only be stable for 6-8 hours.[8] Consider replacing the infusion bag more frequently.- For infusions longer than 8-12 hours, refrigeration of the solution is critical.[1]- Consider the two-bag method, infusing this compound from separate containers via a Y-site to achieve 24-hour stability.[4][5] |
| IV Line Occlusion | - Crystalluria/Precipitation: High concentrations of amoxicillin can lead to the formation of crystals, especially if the solution is cooled.[7]- Incompatibility: Mixing with incompatible drugs at a Y-site. | - Maintain adequate fluid intake and urinary output during high-dose administration to reduce the risk of crystalluria.[7]- Use a lower concentration of amoxicillin for the infusion.- Check Y-site compatibility with all other co-administered medications.[9] |
Quantitative Data Summary
Table 1: Stability of Combined Amoxicillin/Clavulanic Acid in Various Infusion Fluids
| Temperature | Infusion Fluid | Time to 90% Amoxicillin Potency (t₉₀) | Citation |
| 4°C | Water for Injection (WFI) | 10.0 hours | [8] |
| 4°C | 0.9% NaCl | 8.7 hours | [8] |
| 4°C | Ringer's Solution | 7.8 hours | [8] |
| Ambient (23-25°C) | WFI | 8.8 hours | [8] |
| Ambient (23-25°C) | 0.9% NaCl | 7.2 hours | [8] |
| Ambient (23-25°C) | Ringer's Solution | 5.9 hours | [8] |
| 37°C | WFI | 4.5 hours | [8] |
| 37°C | 0.9% NaCl | 3.8 hours | [8] |
| 37°C | Ringer's Solution | 3.5 hours | [8] |
Table 2: Stability of this compound in Separate Containers (in 0.9% NaCl)
| Temperature | Component | Time to 90% Potency (t₉₀) | Citation |
| 4°C | Amoxicillin | 80.3 hours | [4][5] |
| 4°C | Clavulanic Acid | 152.0 hours | [4][5] |
| 25°C | Amoxicillin | 24.8 hours | [4][5] |
| 25°C | Clavulanic Acid | 26.0 hours | [4][5] |
| 37°C | Amoxicillin | 9.0 hours | [4][5] |
| 37°C | Clavulanic Acid | 6.4 hours | [4][5] |
Experimental Protocols
Protocol 1: Continuous Infusion Using a Single Combined Solution
This protocol is suitable for shorter-duration infusions where stability is manageable.
-
Reconstitution:
-
Dilution:
-
Immediately withdraw the reconstituted solution.
-
Further dilute in a polyolefin infusion bag containing a compatible intravenous fluid (e.g., 100mL of 0.9% Sodium Chloride) to the desired final concentration.[8][10] For improved stability, a final concentration of 25 mg/mL for amoxicillin is recommended.[1]
-
-
Storage and Administration:
-
If not for immediate use, store the infusion bag at 4-8°C.[1]
-
Administer via a calibrated infusion pump over the desired period (e.g., 8 hours).
-
The infusion must be completed within the stability times indicated in Table 1. For example, if using 0.9% NaCl at room temperature, the infusion should be completed within approximately 7 hours.[8]
-
Protocol 2: Continuous Infusion Using Separate this compound Solutions (Y-Site Administration)
This protocol is recommended for achieving a stable 24-hour continuous infusion.
-
Reconstitution and Dilution (Amoxicillin):
-
Aseptically reconstitute the required dose of amoxicillin with WFI.
-
Further dilute in an infusion bag with 0.9% NaCl to the final desired volume for a 24-hour infusion.
-
Store the prepared amoxicillin solution at 4°C until use. It is stable for up to 80.3 hours.[4]
-
-
Reconstitution and Dilution (Clavulanic Acid):
-
Aseptically reconstitute the required dose of potassium clavulanate with WFI.
-
Further dilute in a separate infusion bag with 0.9% NaCl to the final desired volume for a 24-hour infusion.
-
Store the prepared clavulanic acid solution at 4°C until use. It is stable for up to 152 hours.[4]
-
-
Administration:
-
At room temperature (25°C), both solutions are stable for approximately 24 hours.[4]
-
Connect each infusion bag to a separate channel of a multi-channel infusion pump.
-
Connect the two lines to the patient's intravenous catheter via a Y-site connector.
-
Set the infusion rates for each pump to deliver the total volume over 24 hours.
-
Visualizations
Caption: Workflow for preparing a single-bag continuous infusion.
Caption: Decision tree for troubleshooting common stability issues.
References
- 1. Overcoming stability challenges during continuous intravenous administration of high-dose amoxicillin using portable elastomeric pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous versus intermittent infusion of β-lactams in patients with sepsis and septic shock: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Stability of this compound in Separate Containers for Administration via a Y-Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. litfl.com [litfl.com]
- 7. medsafe.govt.nz [medsafe.govt.nz]
- 8. Suitability of Amoxicillin–Clavulanic Acid for Administration via Prolonged Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amoxicillin-Clavulanate | CHEO ED Outreach [outreach.cheo.on.ca]
- 10. Co-amoxiclav Intravenous for Adults | Medinfo Galway [medinfogalway.ie]
- 11. sivuh.ie [sivuh.ie]
Refinement of breakpoints for amoxicillin-clavulanate against resistant S. pneumoniae strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of amoxicillin-clavulanate breakpoints against resistant Streptococcus pneumoniae strains.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing higher than expected Minimum Inhibitory Concentrations (MICs) for amoxicillin-clavulanate against our S. pneumoniae isolates. What could be the underlying reasons and how can we troubleshoot this?
A1: Several factors could contribute to elevated amoxicillin-clavulanate MICs for S. pneumoniae. Here’s a troubleshooting guide:
-
Verify Experimental Technique:
-
Inoculum Preparation: Ensure the inoculum density is standardized, typically to a 0.5 McFarland standard, to yield approximately 5 x 10^5 CFU/mL in the final test. An overly dense inoculum can lead to falsely elevated MICs.
-
Media and Incubation: Use appropriate testing media (e.g., cation-adjusted Mueller-Hinton broth with 2-5% lysed horse blood) and incubate at 35°C ± 2°C in an atmosphere of 5% CO2 for 20-24 hours. Suboptimal conditions can affect bacterial growth and antibiotic activity.
-
Amoxicillin-Clavulanate Reagent: Confirm the correct 2:1 ratio of amoxicillin (B794) to clavulanic acid is being used for testing. Ensure the reagent has been stored correctly and has not expired, as clavulanate is particularly labile.
-
-
Investigate Resistance Mechanisms:
-
PBP Alterations: The primary mechanism of β-lactam resistance in S. pneumoniae involves alterations in penicillin-binding proteins (PBPs), which reduce their affinity for amoxicillin.[1][2] Consider sequencing key PBP genes (pbp1a, pbp2b, pbp2x) to identify mutations associated with resistance.
-
Efflux Pumps: While less common for β-lactams in pneumococci, efflux mechanisms can contribute to reduced susceptibility.[3]
-
-
Strain Identification and Characterization:
-
Confirm the purity of your isolates and verify their identification as S. pneumoniae. Contamination with other species can lead to erroneous results.
-
Characterize the serotype of your isolates, as certain serotypes are more frequently associated with resistance.[1]
-
Q2: How do we choose between CLSI and EUCAST breakpoints for our study on amoxicillin-clavulanate against S. pneumoniae?
A2: The choice between Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoints depends on the geographical location of your study, the intended audience for your data, and specific research goals.
-
Geographical and Regulatory Context: CLSI guidelines are predominantly used in North America, while EUCAST guidelines are standard across Europe.[4] Aligning with the local standard is crucial if your research has clinical implications.
-
Breakpoint Differences: EUCAST breakpoints for amoxicillin-clavulanate against S. pneumoniae can be more restrictive than CLSI's, which may lead to a higher reported resistance rate.[4][5] Be aware of these differences when comparing datasets that use different standards.
-
PK/PD Considerations: Both organizations base their breakpoints on pharmacokinetic/pharmacodynamic (PK/PD) principles, but their methodologies and resulting values can differ.[6] It is essential to clearly state which guideline is being followed in your methodology and to interpret the results within that specific framework.
Q3: Our team is designing a study to evaluate a new amoxicillin-clavulanate formulation. What are the key PK/PD parameters we should consider for S. pneumoniae?
A3: For β-lactam antibiotics like amoxicillin, the most critical pharmacodynamic parameter for predicting efficacy against S. pneumoniae is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC).[7][8]
-
Target %fT>MIC: For penicillins against S. pneumoniae, a target of 40-50% fT>MIC is generally associated with bacteriological cure.[7][8][9]
-
Modeling and Simulation: Monte Carlo simulations are valuable tools for predicting the probability of target attainment (PTA) for a given dosing regimen against a population of isolates with a known MIC distribution.[10] A cumulative fraction of response (CFR) of over 90% is often considered optimal.[10]
-
High-Dose Regimens: For strains with elevated MICs (e.g., ≥2 µg/mL), standard dosage regimens may be insufficient to achieve the target %fT>MIC.[1] Higher doses or pharmacokinetically enhanced formulations may be necessary to provide adequate coverage.[7][9][11][12]
Data Presentation
Table 1: Amoxicillin-Clavulanate Breakpoints for S. pneumoniae (Non-Meningitis Isolates)
| Guideline | Susceptible (S) | Intermediate (I) | Resistant (R) |
| CLSI (Oral) | ≤2 µg/mL | 4 µg/mL | ≥8 µg/mL |
| EUCAST (Standard Dose) | ≤0.5 µg/mL | >0.5 µg/mL | - |
| EUCAST (High Dose) | ≤1 µg/mL | >1 µg/mL | - |
Note: Breakpoints are expressed as the amoxicillin concentration in a 2:1 ratio with clavulanic acid. EUCAST categorizes isolates as Susceptible (S), Susceptible, Increased Exposure (I), and Resistant (R). For simplicity in this table, 'I' under EUCAST would fall into the ">" categories shown.
Table 2: Pharmacodynamic Targets for Amoxicillin against S. pneumoniae
| Parameter | Target for Bacteriological Efficacy | Key Considerations |
| %fT>MIC | 40-50% of the dosing interval | The primary driver of efficacy for β-lactams.[7][8][9] |
| Probability of Target Attainment (PTA) | >90% | Assesses the likelihood that a specific dosing regimen will achieve the target %fT>MIC.[10] |
| Cumulative Fraction of Response (CFR) | >90% | Integrates PTA with the MIC distribution of a bacterial population to predict the overall success rate of a regimen.[10] |
Experimental Protocols
1. Antimicrobial Susceptibility Testing (AST) by Broth Microdilution
This protocol outlines the standardized method for determining the MIC of amoxicillin-clavulanate against S. pneumoniae.
-
Isolate Preparation:
-
Subculture the S. pneumoniae isolate on a suitable agar (B569324) plate (e.g., blood agar) and incubate for 18-24 hours at 35°C ± 2°C in 5% CO2.
-
Select several morphologically similar colonies and suspend them in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
-
Inoculum Preparation:
-
Within 15 minutes of standardization, dilute the suspension in cation-adjusted Mueller-Hinton broth supplemented with 2-5% lysed horse blood to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of amoxicillin-clavulanate (in a 2:1 ratio) in the supplemented broth within the microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C in 5% CO2 for 20-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of amoxicillin-clavulanate that completely inhibits visible growth of the organism.
-
2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Workflow
This protocol provides a high-level overview of the steps involved in PK/PD modeling to evaluate amoxicillin-clavulanate breakpoints.
-
Pharmacokinetic (PK) Model Development:
-
Gather plasma concentration-time data for amoxicillin from human or animal studies for the dosage regimens of interest.
-
Develop a PK model (e.g., a one- or two-compartment model) to describe the absorption, distribution, metabolism, and excretion of the drug.
-
-
Pharmacodynamic (PD) Data Collection:
-
Determine the MIC distribution for a large, representative collection of clinical S. pneumoniae isolates using a standardized AST method.
-
-
Monte Carlo Simulation:
-
Integrate the PK model and the MIC distribution into a simulation framework.
-
Run a large number of virtual patient simulations (e.g., 10,000) to generate a population PK profile.
-
For each simulated patient and each MIC value, calculate the %fT>MIC.
-
-
Analysis and Interpretation:
-
Calculate the Probability of Target Attainment (PTA) for each MIC value.
-
Calculate the Cumulative Fraction of Response (CFR) by integrating the PTA across the entire MIC distribution of the target pathogen population.
-
Evaluate whether the CFR exceeds the desired threshold (typically ≥90%) to determine the likely clinical efficacy of the dosing regimen.[10]
-
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. Amoxicillin-resistant Streptococcus pneumoniae can be resensitized by targeting the mevalonate pathway as indicated by sCRilecs-seq | eLife [elifesciences.org]
- 3. In vitro development of resistance to five quinolones and amoxicillin-clavulanate in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Does the adoption of EUCAST susceptibility breakpoints affect the selection of antimicrobials to treat acute community-acquired respiratory tract infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Antibacterial Effects of Amoxicillin-Clavulanate against Streptococcus pneumoniae and Haemophilus influenzae Strains for Which MICs Are High, in an In Vitro Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of High-Dose Amoxicillin-Clavulanate against Experimental Respiratory Tract Infections Caused by Strains of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thaiscience.info [thaiscience.info]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Development of Child-Appropriate Formulations with Stable Clavulanic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of child-appropriate formulations containing stable clavulanic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing pediatric formulations of clavulanic acid?
A1: The main challenges include:
-
Inherent Instability: Clavulanic acid is highly susceptible to degradation, particularly in aqueous environments. Its β-lactam ring is prone to hydrolysis.[1]
-
Hygroscopicity: Potassium clavulanate, the commonly used salt, is extremely hygroscopic, meaning it readily absorbs moisture from the environment, which accelerates its degradation.[1][2]
-
Taste-Masking: Clavulanic acid has a bitter taste, which is a significant hurdle for pediatric compliance. Effective taste-masking is crucial for developing a palatable formulation.[3][4]
-
Dose Flexibility: Pediatric formulations often require flexible dosing based on age and weight, necessitating dosage forms like oral suspensions or dispersible tablets.[5][6]
-
Excipient Compatibility: The choice of excipients is critical as some can negatively impact the stability of clavulanic acid.[5][7]
Q2: What are the main degradation pathways for clavulanic acid?
A2: Clavulanic acid degradation is primarily driven by hydrolysis of its β-lactam ring.[1] This process is significantly influenced by pH, temperature, and the presence of moisture.[7][8] Degradation can lead to the formation of various byproducts, including pyrazines, which can cause discoloration (yellowing or browning) of the formulation.[9][10] In some cases, interactions with other substances, like amoxicillin, can catalyze degradation.[11]
Q3: How do temperature and pH affect the stability of clavulanic acid?
A3: Temperature and pH are critical factors influencing clavulanic acid stability.
-
Temperature: Elevated temperatures significantly accelerate the degradation of clavulanic acid.[7][8] For reconstituted oral suspensions, storage at refrigerated temperatures (2-8°C) is essential to maintain stability.[12][13] Degradation is much more rapid at room temperature.[12][14]
-
pH: Clavulanic acid exhibits maximum stability in a slightly acidic to neutral pH range, typically between 6.0 and 7.2.[7][15] Degradation accelerates in both highly acidic and alkaline conditions.[16]
Troubleshooting Guide
Issue 1: Rapid degradation of clavulanic acid in a liquid formulation.
| Possible Cause | Troubleshooting Action |
| Inappropriate pH | Verify and adjust the pH of the formulation to be within the optimal range of 6.0-7.2. Use a suitable buffering system to maintain pH stability.[7] |
| High Storage Temperature | Ensure the formulation is stored at the recommended refrigerated temperature (2-8°C).[12][13] Avoid exposure to higher ambient temperatures, even for short periods. |
| Presence of Destabilizing Excipients | Review the formulation for excipients known to be incompatible with clavulanic acid. Consider replacing them with more suitable alternatives. Certain salts can increase instability.[7] |
| Excessive Water Activity | For powders for reconstitution, ensure low moisture content in the final product. For liquid formulations, consider non-aqueous or low-water-content systems if feasible. |
| Exposure to Light | Protect the formulation from light by using amber-colored containers or light-resistant packaging, as light can contribute to degradation.[7] |
Issue 2: Poor taste-masking and low palatability.
| Possible Cause | Troubleshooting Action |
| Insufficient Sweetener or Flavoring Agent | Optimize the concentration and combination of sweeteners and flavoring agents. Children often have different taste preferences than adults.[17][18] |
| Direct Contact of Drug with Taste Buds | Employ taste-masking technologies such as microencapsulation with polymers to create a physical barrier between the drug and taste receptors.[19] |
| Unpleasant Mouthfeel | Optimize the viscosity and texture of the formulation. For suspensions, ensure appropriate particle size distribution to avoid a gritty texture. |
| Inappropriate Taste-Masking Technique | Explore different taste-masking strategies like complexation with ion-exchange resins or the use of lipid-based systems.[19] |
Data Presentation
Table 1: Effect of Temperature on Clavulanic Acid Degradation in Reconstituted Oral Suspensions (7-day study)
| Temperature | Degradation (%) | Reference |
| 2-8°C | ~10-13% | [12] |
| 20°C | ~40% | [12] |
| 23°C (24h) | 15.4% | [12][20] |
| 27-29°C | ~45-72% | [12][14] |
| 28°C (24h) | 21.7% | [12][20] |
Table 2: Influence of pH on Clavulanic Acid Stability
| pH | Stability | Reference |
| < 4.0 | Lower Stability | [16] |
| 4.0 - 6.0 | Moderate Stability | [16] |
| 6.0 - 7.2 | Optimal Stability | [7][15] |
| > 7.2 | Lower Stability | [16] |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of a Powder for Oral Suspension
Objective: To evaluate the chemical stability of clavulanic acid in a powder for oral suspension under accelerated conditions to predict its shelf-life.
Materials:
-
Final powder formulation containing potassium clavulanate.
-
Controlled environment chambers (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
-
HPLC system with a UV detector.
-
C18 reversed-phase HPLC column.
-
Potassium clavulanate reference standard.
-
Appropriate mobile phase and diluents.
Methodology:
-
Package the powder formulation in its intended final packaging.
-
Place the packaged samples in a controlled environment chamber at 40°C and 75% relative humidity.
-
Withdraw samples at predetermined time points (e.g., 0, 1, 2, 3, and 6 months).
-
At each time point, reconstitute the powder according to the intended instructions.
-
Immediately after reconstitution, prepare a sample solution of a known concentration in the appropriate diluent.
-
Analyze the sample solution by a validated stability-indicating HPLC method to determine the concentration of clavulanic acid.[21][22]
-
Calculate the percentage of clavulanic acid remaining compared to the initial concentration.
-
Monitor for the appearance of degradation products and any changes in physical properties (e.g., color, odor, caking).
Protocol 2: In-Vitro Taste Assessment using a Taste-Sensing System (Electronic Tongue)
Objective: To quantitatively evaluate the bitterness of the formulation and the effectiveness of the taste-masking strategy.
Materials:
-
Taste-sensing system (Electronic Tongue).
-
Sensors appropriate for detecting bitterness.
-
Reference solutions (e.g., quinine (B1679958) hydrochloride for bitterness).
-
The developed pediatric formulation.
-
Placebo formulation (without the active pharmaceutical ingredient).
Methodology:
-
Calibrate the taste-sensing system according to the manufacturer's instructions using standard taste solutions.
-
Prepare samples of the pediatric formulation and the placebo formulation.
-
Introduce the sensor array into the placebo formulation to obtain a baseline reading.
-
Rinse the sensors thoroughly with purified water.
-
Introduce the sensor array into the active formulation and record the sensor output.
-
The difference in sensor output between the active formulation and the placebo is indicative of the drug's bitterness.
-
Compare the results of different taste-masked formulations to assess the effectiveness of each strategy.
Visualizations
Caption: Degradation pathway of clavulanic acid.
Caption: Pediatric formulation development workflow.
Caption: Troubleshooting clavulanic acid stability.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. internationaljournalssrg.org [internationaljournalssrg.org]
- 4. pharmtech.com [pharmtech.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Paediatric Formulation: Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Degradation Kinetics of Clavulanic Acid in Fermentation Broths at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Degradation of Clavulanic Acid in Aqueous Alkaline Solution : Isolation and Structural Investigation of Degradation Products [jstage.jst.go.jp]
- 11. gerpac.eu [gerpac.eu]
- 12. Insufficient Stability of Clavulanic Acid in Widely Used Child-Appropriate Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ripublication.com [ripublication.com]
- 14. japsonline.com [japsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Taste Masking of Bitter Drugs for Paediatric Dosage Forms [zimlab.in]
- 18. Pediatric Prescribers’ Knowledge of the Ew Meds™ List and Taste Masking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Strategies for beating the bitter taste of pharmaceutical formulations towards better therapeutic outcomes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00191E [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Stability-Indicating HPLC Methods for Amoxicillin and Clavulanic Acid Analysis
A detailed comparison of validated high-performance liquid chromatography (HPLC) methods for the simultaneous determination of amoxicillin (B794) and clavulanic acid is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of various methodologies, supported by experimental data, to assist in the selection and implementation of a suitable stability-indicating assay.
The combination of amoxicillin, a broad-spectrum penicillin antibiotic, and clavulanic acid, a β-lactamase inhibitor, is a widely used therapeutic agent. Ensuring the stability and quality of this combination product is critical. Stability-indicating analytical methods are essential for accurately quantifying the active pharmaceutical ingredients (APIs) in the presence of their degradation products, which may form under various environmental conditions. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose.
This guide compares key chromatographic parameters and validation data from several published stability-indicating HPLC methods.
Comparison of Chromatographic Conditions
A variety of HPLC methods have been developed and validated for the simultaneous analysis of amoxicillin and clavulanic acid. The choice of column, mobile phase, and detection wavelength are critical parameters that influence the separation and quantification of these compounds. A summary of different chromatographic conditions is presented in Table 1.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil C18 (250 x 4.0 mm, 4 µm)[1][2][3][4] | C18 (25 cm x 4.6 mm, 5 µm)[5] | Reversed phase C8[6] |
| Mobile Phase | 95:5 (v/v) mixture of pH 5.0 buffer and methanol[1][2][3][4] | 20:80 (v/v) mixture of methanol (B129727) and water containing disodium (B8443419) hydrogen phosphate (B84403) (pH 5.5)[5] | Acetonitrile-phosphate solution-tetramethyl ammonium (B1175870) chloride solution[6] |
| Flow Rate | 1.0 mL/min[1][2][3][4][5] | 1.0 mL/min[5] | Not Specified |
| Detection | UV at 220 nm[1][2][3][4][5][7] | UV at 220 nm[5] | UV at 220 nm[6] |
| Run Time | < 10 minutes[6] | 15 minutes[5] | < 7 minutes[7] |
Method Validation Parameters
The validation of an analytical method ensures its reliability for the intended application. Key validation parameters for the HPLC methods are summarized in Table 2, demonstrating their linearity, sensitivity, and accuracy.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (Amoxicillin) | 79.51 to 315.32 µg/mL[1][2][3][4] | Not Specified | 0.625-20 mg/l[6] |
| Linearity Range (Clavulanic Acid) | 17.82 to 67.90 µg/mL[1][2][3][4] | Linear[5] | 0.3125-10 mg/l[6] |
| LOD (Amoxicillin) | 3.98 µg/mL[3] | Not Specified | Not Specified |
| LOQ (Amoxicillin) | 12.06 µg/mL[3] | Not Specified | 0.625 mg/l[6] |
| LOD (Clavulanic Acid) | 7.13 µg/mL[3] | 0.0021 µg/mL[5] | Not Specified |
| LOQ (Clavulanic Acid) | 21.62 µg/mL[3] | 0.0065 µg/mL[5] | 0.3125 mg/l[6] |
| Accuracy (% Recovery) | Not Specified | 98.16% to 101.12%[5] | 91% to 102%[6] |
| Precision (%RSD) | < 2% | < 2% | < 15% (Intra- and Inter-day)[6] |
Forced Degradation Studies
Forced degradation studies are crucial for establishing the stability-indicating nature of an analytical method. These studies involve subjecting the drug substances to various stress conditions to generate potential degradation products. The method's ability to separate the intact APIs from these degradants is then evaluated.
A summary of the percentage degradation of this compound under different stress conditions from a reported study is presented in Table 3.[3]
| Stress Condition | % Degradation (Amoxicillin) | % Degradation (Clavulanic Acid) |
| Acid Hydrolysis | 6.65[3] | 23.21[3] |
| Base Hydrolysis | 6.21[3] | 14.41[3] |
| Oxidation | 5.01[3] | 0.00[3] |
| Thermal Degradation | 13.12[3] | 17.80[3] |
| Photolytic Degradation | 8.59[3] | 10.21[3] |
Experimental Protocols
Chromatographic System and Conditions (Method 1)
-
HPLC System: A binary HPLC system equipped with a UV detector. A photodiode array detector was utilized for stress studies.[1][3]
-
Mobile Phase: A 95:5 (v/v) mixture of a pH 5.0 buffer and methanol.[1][2][3][4]
-
Injection Volume: 20 µL.[5]
-
Elution Order: Clavulanic acid elutes before amoxicillin.[1][2][3][4]
Forced Degradation Study Protocol
The stability-indicating capability of the method was demonstrated by subjecting the drug substances to stress conditions as per ICH guidelines.[1][4]
-
Acid Hydrolysis: The drug solution was treated with acid to induce degradation.
-
Alkaline Hydrolysis: The drug solution was exposed to a basic solution to force degradation.
-
Oxidative Degradation: The drug solution was treated with an oxidizing agent.
-
Thermal Degradation: The drug substance was exposed to high temperatures.
-
Photolytic Degradation: The drug solution was exposed to UV light to induce degradation.
The resulting solutions were then analyzed by the HPLC method to assess the separation of the parent peaks from any degradation products. Peak purity was also evaluated to ensure no co-eluting peaks were present at the retention times of this compound.[3]
Visualizing the Workflow
To better understand the logical flow of the method validation process, the following diagrams are provided.
Caption: Workflow for the validation of a stability-indicating HPLC method.
Caption: Experimental workflow for forced degradation studies.
References
- 1. Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of this compound in Injection [scirp.org]
- 2. [PDF] METHOD DEVELOPMENT AND VALIDATION FOR this compound BY RP – HPLC METHOD | Semantic Scholar [semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous determination of this compound in human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative In Vitro Efficacy Analysis of Amoxicillin-Clavulanate and Piperacillin-Tazobactam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two widely utilized beta-lactam/beta-lactamase inhibitor combinations: amoxicillin-clavulanate and piperacillin-tazobactam (B1260346). The following sections present a synthesis of experimental data, detailed methodologies for key assays, and visual representations of their mechanisms of action to aid in research and development.
Executive Summary
Both amoxicillin-clavulanate and piperacillin-tazobactam are crucial in combating bacterial infections, particularly those caused by beta-lactamase-producing strains. Their in vitro efficacy, however, varies depending on the bacterial species and the specific resistance mechanisms at play. Piperacillin-tazobactam generally exhibits a broader spectrum of activity, especially against Gram-negative bacteria, including Pseudomonas aeruginosa.[1] Amoxicillin-clavulanate remains a potent option for many common pathogens. This guide delves into the specifics of their comparative performance in a laboratory setting.
Mechanism of Action
Amoxicillin (B794) and piperacillin (B28561) are beta-lactam antibiotics that function by inhibiting the synthesis of the bacterial cell wall.[1][2] They specifically target penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2] This inhibition leads to a compromised cell wall and, ultimately, bacterial cell lysis.
Many bacteria have developed resistance to beta-lactam antibiotics by producing beta-lactamase enzymes, which hydrolyze the beta-lactam ring, inactivating the antibiotic.[3] Clavulanate and tazobactam (B1681243) are beta-lactamase inhibitors that have minimal intrinsic antibacterial activity.[4][5] They bind to and inactivate beta-lactamase enzymes, thereby protecting amoxicillin and piperacillin from degradation and restoring their efficacy against resistant bacteria.[4][5]
References
A Comparative Guide to Amoxicillin Potency Assays: Microbiological vs. HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of two common analytical methods for determining the potency of amoxicillin (B794): the microbiological assay and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate assay is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. This document presents supporting experimental data, detailed methodologies, and logical workflows to aid in the informed selection and implementation of these techniques in a laboratory setting.
Comparative Analysis of Performance
The potency of amoxicillin can be reliably determined by both microbiological and HPLC assays. While HPLC offers greater specificity and precision, the microbiological assay provides a direct measure of biological activity. A strong correlation is often observed between the two methods. For instance, studies comparing the potency of amoxicillin in various formulations have reported correlation coefficients between microbiological and HPLC assays to be as high as 0.996 to 0.998, indicating a strong agreement between the two techniques.[1] The choice of method often depends on the specific application, available resources, and regulatory requirements.
The following table summarizes key validation parameters for both methods, in line with FDA and ICH guidelines, to provide an objective comparison of their performance.[2][3][4][5][6][7][8][9]
| Validation Parameter | Microbiological Assay | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the inhibition of microbial growth by the antibiotic. | Separates amoxicillin from other components and quantifies it based on its physicochemical properties. |
| Specificity | Measures biological activity, but can be susceptible to interference from other antimicrobial substances. | Highly specific for the amoxicillin molecule, capable of separating it from degradation products and impurities.[6][7] |
| Linearity | Good linearity is achievable within a defined concentration range (e.g., r=0.9974).[1] | Excellent linearity is consistently reported, often with a correlation coefficient (r²) ≥ 0.999.[10][11] |
| Accuracy (% Recovery) | Typically within 98-102%. | High accuracy, with recovery rates commonly between 98.0% and 101.5%. |
| Precision (%RSD) | Repeatability and intermediate precision RSDs are generally < 5%.[12] | High precision, with Relative Standard Deviation (%RSD) for repeatability and intermediate precision typically ≤ 2%.[13][14] |
| Limit of Detection (LOD) | Dependent on the susceptibility of the test organism. | Can be very low, for example, 0.2 µg/mL.[15] |
| Limit of Quantitation (LOQ) | Dependent on the susceptibility of the test organism. | Can be very low, for example, 0.7 µg/mL.[15] |
| Analysis Time | Longer, typically requires an incubation period of 18-24 hours.[5] | Rapid, with analysis times often under 15 minutes per sample.[15] |
| Throughput | Lower throughput due to manual steps and incubation time. | High throughput is achievable with the use of autosamplers. |
| Cost & Complexity | Lower initial equipment cost, but can be labor-intensive. | Higher initial equipment cost, but can be automated for lower long-term labor costs. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of these assays. Below are representative experimental protocols for both the microbiological and HPLC analysis of amoxicillin.
Microbiological Assay: Cylinder-Plate Method
The agar (B569324) diffusion or cylinder-plate method is a widely used microbiological assay for antibiotic potency. It is based on the diffusion of the antibiotic from a cylinder through a solidified agar layer, resulting in a zone of inhibition of microbial growth. The diameter of this zone is proportional to the concentration of the antibiotic.
1. Materials and Reagents:
-
Test Organism: Micrococcus luteus (ATCC 9341) or Staphylococcus aureus (ATCC 29737)
-
Culture Medium: Mueller-Hinton Agar
-
Reference Standard: USP Amoxicillin RS
-
Phosphate (B84403) Buffer: 1% Potassium Phosphate Buffer, pH 6.0
-
Petri Dishes: Glass or plastic, 100 mm in diameter
-
Cylinders: Stainless steel, with specified dimensions (e.g., 8 mm outer diameter, 6 mm inner diameter, 10 mm height)[7]
-
Incubator: Maintained at 32-37°C
2. Procedure:
-
Preparation of Inoculum: A suspension of the test organism is prepared and standardized to a specific turbidity.
-
Preparation of Agar Plates: The Mueller-Hinton agar is prepared, sterilized, and cooled to 45-50°C. The standardized inoculum is added to the molten agar, mixed well, and poured into Petri dishes to a uniform thickness.
-
Preparation of Standard and Sample Solutions: Stock solutions of the amoxicillin reference standard and the test sample are prepared in phosphate buffer. A series of dilutions are made to obtain standard solutions of known concentrations. The sample solution is diluted to a concentration expected to be in the middle of the standard curve.
-
Assay Procedure:
-
Sterile cylinders are placed on the surface of the inoculated agar plates.
-
The cylinders are filled with the standard and sample solutions.
-
The plates are incubated at 32-37°C for 18-24 hours.[5]
-
-
Data Analysis: The diameters of the zones of inhibition are measured. A standard curve is plotted with the logarithm of the concentration versus the zone diameter. The potency of the sample is determined by interpolating from the standard curve.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a highly specific and precise method for the quantification of amoxicillin. It separates amoxicillin from related substances based on their polarity.
1. Materials and Reagents:
-
HPLC System: A liquid chromatograph equipped with a UV detector.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[13][14][16]
-
Mobile Phase: A mixture of a phosphate buffer and an organic solvent like methanol (B129727) or acetonitrile. A common mobile phase is a mixture of potassium dihydrogen phosphate buffer and methanol (e.g., 95:5 v/v).[13] The pH of the buffer is typically adjusted to around 5.0.
-
Reference Standard: USP Amoxicillin RS
-
Solvents: HPLC-grade water, methanol, and acetonitrile.
2. Chromatographic Conditions:
-
Injection Volume: 20 µL
-
Detection Wavelength: 230 nm or 283 nm.[13]
-
Column Temperature: Ambient
3. Procedure:
-
Preparation of Standard and Sample Solutions:
-
A stock solution of the amoxicillin reference standard is prepared by dissolving an accurately weighed amount in the mobile phase or a suitable diluent.
-
The sample is prepared by dissolving or diluting it in the same solvent to achieve a concentration within the linear range of the assay.
-
-
Analysis:
-
The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.
-
Equal volumes of the standard and sample solutions are injected into the chromatograph.
-
-
Data Analysis: The peak area of amoxicillin in the chromatograms of the sample and standard are measured. The concentration of amoxicillin in the sample is calculated by comparing its peak area to that of the standard.
Workflow and Logical Relationships
The following diagrams illustrate the workflows for the cross-validation of amoxicillin potency assays and the individual experimental processes.
Caption: Cross-validation workflow for amoxicillin potency assays.
References
- 1. drugfuture.com [drugfuture.com]
- 2. Antibiotic Potency Assays – Chromak Research Laboratory [chromakresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. pharmastate.academy [pharmastate.academy]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. uspnf.com [uspnf.com]
- 8. Principles and Methods of Different Microbiological Assay | Pharmaguideline [pharmaguideline.com]
- 9. raiselabequip.com [raiselabequip.com]
- 10. researchgate.net [researchgate.net]
- 11. PLA 3.0 – Software for Biostatistical Analysis: Turbidimetric assays with PLA 3.0 [bioassay.de]
- 12. Multiparameter Flow Cytometric Analysis of Antibiotic Effects on Membrane Potential, Membrane Permeability, and Bacterial Counts of Staphylococcus aureus and Micrococcus luteus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacy180.com [pharmacy180.com]
- 14. uspbpep.com [uspbpep.com]
- 15. jocpr.com [jocpr.com]
- 16. A turbidimetric method for the assay of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different amoxicillin/clavulanic acid ratios against ESBL-producing E. coli
For Researchers, Scientists, and Drug Development Professionals
The emergence of extended-spectrum β-lactamase (ESBL)-producing Escherichia coli poses a significant challenge to antimicrobial therapy. The combination of amoxicillin (B794) and the β-lactamase inhibitor clavulanic acid remains a therapeutic option, but its effectiveness is influenced by the ratio of the two components. This guide provides a head-to-head comparison of different amoxicillin/clavulanic acid ratios against ESBL-producing E. coli, supported by experimental data to inform research and development.
Executive Summary
The in-vitro efficacy of amoxicillin/clavulanic acid against ESBL-producing E. coli is critically dependent on the concentration of clavulanic acid. Studies have shown that a fixed concentration of clavulanate may be more relevant than a fixed ratio of amoxicillin to clavulanate, particularly for resistant strains. While various ratios from 2:1 to 16:1 are available, their performance against ESBL producers differs significantly. Higher concentrations of clavulanic acid appear to be more effective at inhibiting ESBL enzymes, thereby restoring the activity of amoxicillin. This guide synthesizes available data to compare these different formulations.
Data Presentation: In-Vitro Efficacy of Different Amoxicillin/Clavulanic Acid Formulations
The following tables summarize quantitative data from various studies, comparing the in-vitro activity of different amoxicillin/clavulanic acid ratios and fixed concentrations against ESBL-producing E. coli.
Table 1: Comparison of Fixed Ratio (2:1) vs. Fixed Clavulanate Concentrations Against ESBL-Producing E. coli
| Testing Method | Amoxicillin/Clavulanate Formulation | Susceptibility Rate (%) | Intermediate Rate (%) | Resistance Rate (%) | Reference |
| Broth Microdilution (CLSI) | 2:1 ratio | 90 | 10 | 0 | [1] |
| Broth Microdilution (EUCAST) | Fixed 2 mg/L Clavulanate | Not specified | Not specified | 55 | [1] |
| Broth Microdilution (EUCAST) | Fixed 4 mg/L Clavulanate | 95 | Not specified | Not specified | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) Data for Amoxicillin/Clavulanic Acid Against ESBL-Producing E. coli
| Amoxicillin/Clavulanate Formulation | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes | Reference |
| Not Specified | 2 | 8 | High MICs (8 µg/mL) were associated with therapeutic failure. | [2] |
| 2:1 ratio | 16 | 32 | Tested against trimethoprim-resistant E. coli. | [3] |
Table 3: Bacteriological Efficacy of Different Ratios in a Rat Respiratory Tract Infection Model (Data for S. pneumoniae and H. influenzae for comparative purposes) *[4]
| Amoxicillin/Clavulanate Ratio (Dosing Regimen) | Efficacy Against Strains with Amoxicillin MICs up to 8/4 µg/mL |
| 16:1 (2000/125 mg, twice daily) | Effective |
| 8:1 (1000/125 mg, three times daily) | Compared in the study |
| 7:1 (875/125 mg, three times daily) | Compared in the study |
| 7:1 (875/125 mg, twice daily) | Compared in the study |
| 4:1 (500/125 mg, three times daily) | Compared in the study |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key experiments cited in this guide.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Bacterial Isolate Preparation: ESBL-producing E. coli isolates are cultured on an appropriate agar (B569324) medium (e.g., MacConkey agar) and incubated at 35°C ± 2°C for 18-24 hours.
-
Inoculum Preparation: A standardized inoculum is prepared by suspending several colonies in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). This suspension is then diluted to a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Antimicrobial Preparation: Stock solutions of amoxicillin and clavulanic acid are prepared. For fixed ratio testing (e.g., 2:1), serial dilutions are made maintaining this ratio. For fixed concentration testing, serial dilutions of amoxicillin are prepared in a broth containing a constant concentration of clavulanic acid (e.g., 2 mg/L or 4 mg/L).
-
Assay Performance: The diluted bacterial suspension and the antimicrobial dilutions are added to the wells of a microtiter plate.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Double-Disk Synergy Test (DDST) for ESBL Detection
This method is a phenotypic test used to detect the production of ESBLs.
-
Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared as described above.
-
Inoculation: A sterile cotton swab is dipped into the suspension and used to inoculate the entire surface of a Mueller-Hinton agar plate.
-
Disk Placement: A disk containing amoxicillin/clavulanic acid (e.g., 20/10 µg) is placed in the center of the agar plate. Disks containing third-generation cephalosporins (e.g., ceftazidime, cefotaxime, ceftriaxone) and aztreonam (B1666516) are placed 20-30 mm (center to center) from the amoxicillin/clavulanic acid disk.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-18 hours.
-
Interpretation: A positive result for ESBL production is indicated by an enhancement of the zone of inhibition of any of the cephalosporin (B10832234) or aztreonam disks towards the amoxicillin/clavulanic acid disk, creating a "keyhole" or "champagne cork" appearance.[3]
Mandatory Visualization
Signaling Pathway of β-Lactamase Inhibition by Clavulanic Acid
Caption: Mechanism of this compound action against ESBL-producing E. coli.
Experimental Workflow for MIC Determination
References
- 1. academic.oup.com [academic.oup.com]
- 2. Oral Amoxicillin-Clavulanic Acid Treatment in Urinary Tract Infections Caused by Extended-Spectrum Beta-Lactamase–Producing Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative in vitro activities of amoxicillin-clavulanic acid, cefuroxime, cephalexin, and cephalothin against trimethoprim-resistant Escherichia coli isolated from stools of children attending day-care centers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative analysis of amoxicillin-clavulanate resistance mechanisms in clinical isolates
A comprehensive comparison of the primary mechanisms governing resistance to amoxicillin-clavulanate in clinical bacterial isolates reveals a multifaceted interplay of enzymatic degradation, target protein modification, and altered drug transport. This guide provides a detailed analysis of these mechanisms, supported by quantitative data, experimental protocols, and visual representations of the underlying molecular pathways.
Comparative Analysis of Resistance Mechanisms
The primary mechanisms conferring resistance to amoxicillin-clavulanate can be broadly categorized into three groups:
-
Enzymatic Degradation by β-Lactamases: This is the most prevalent mechanism. While clavulanate inhibits many β-lactamases, certain variants or overexpression of these enzymes can overcome this inhibition.
-
Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs, the molecular targets of β-lactam antibiotics, can reduce the binding affinity of amoxicillin (B794), rendering it less effective.
-
Reduced Drug Accumulation: This involves two main strategies: decreased influx of the drug due to loss or modification of outer membrane porins, and active efflux of the drug from the cell by efflux pumps.
The following tables summarize the key characteristics and prevalence of these mechanisms in clinically significant bacteria.
Table 1: Comparison of β-Lactamase-Mediated Resistance Mechanisms
| β-Lactamase Type | Class | Common Genes | Mechanism of Resistance to Amoxicillin-Clavulanate | Prevalence in Resistant Isolates (e.g., E. coli) |
| TEM | A | blaTEM | Hyperproduction of TEM-1, or mutations leading to inhibitor-resistant TEMs (IRTs).[1][2] | High (often the most common mechanism).[1][2] |
| SHV | A | blaSHV | Hyperproduction or mutations leading to inhibitor-resistant variants. | Variable, less common than TEM for this specific resistance. |
| CTX-M | A | blaCTX-M | Often associated with extended-spectrum β-lactamase (ESBL) activity, but can contribute to resistance, especially when co-expressed with other mechanisms. | Increasing prevalence worldwide. |
| OXA | D | blaOXA | Intrinsically less susceptible to clavulanate inhibition. | Significant, particularly OXA-1.[3] |
| AmpC | C | blaAmpC | Hyperproduction of chromosomal or plasmid-mediated AmpC enzymes.[1] Not well inhibited by clavulanate. | Common, can be a major contributor to resistance. |
Table 2: Comparison of Non-β-Lactamase-Mediated Resistance Mechanisms
| Mechanism | Key Genes/Proteins | Mode of Action | Affected Bacteria | Prevalence |
| PBP Alterations | ftsI (PBP3), pbp1a, pbp2x, pbp2b | Amino acid substitutions in the transpeptidase domain reduce the binding affinity of amoxicillin.[4][5][6] | Haemophilus influenzae, Streptococcus pneumoniae[4][5][6] | Common in β-lactamase-negative, ampicillin-resistant (BLNAR) H. influenzae and penicillin-resistant S. pneumoniae.[6] |
| Efflux Pump Overexpression | AcrAB-TolC, MexAB-OprM | Actively transport amoxicillin and sometimes clavulanate out of the bacterial cell, reducing intracellular concentration.[7] | Gram-negative bacteria (e.g., E. coli, P. aeruginosa) | Often a contributing factor, works synergistically with other mechanisms.[8] |
| Porin Loss/Modification | OmpF, OmpC, OprD | Reduced expression or mutations in porin channels decrease the influx of amoxicillin into the periplasmic space. | Gram-negative bacteria | Contributes to resistance, particularly when combined with β-lactamase production. |
Experimental Protocols
Detailed methodologies are crucial for the accurate identification and characterization of amoxicillin-clavulanate resistance mechanisms.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Amoxicillin and clavulanate potassium analytical standards
-
Bacterial inoculum standardized to 0.5 McFarland
-
Multichannel pipette
Procedure:
-
Prepare Antibiotic Stock Solutions: Dissolve amoxicillin and clavulanate in an appropriate solvent to create high-concentration stock solutions. Clavulanate is often maintained at a fixed concentration (e.g., 2 µg/mL) while amoxicillin is serially diluted.
-
Prepare Antibiotic Dilutions: In a 96-well plate, perform serial twofold dilutions of amoxicillin in CAMHB. Add a fixed concentration of clavulanate to each well. The standard ratio for testing is 2:1 amoxicillin to clavulanate.
-
Prepare Bacterial Inoculum: Culture the clinical isolate on an appropriate agar (B569324) plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of amoxicillin (in the presence of the fixed clavulanate concentration) that completely inhibits visible growth of the organism.
PCR for Detection of β-Lactamase Genes (e.g., blaTEM, blaSHV, blaCTX-M)
This protocol outlines the amplification of specific β-lactamase genes from bacterial DNA.
Materials:
-
DNA extraction kit
-
Thermocycler
-
Taq DNA polymerase, dNTPs, PCR buffer
-
Forward and reverse primers for target genes (blaTEM, blaSHV, blaCTX-M, etc.)
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
DNA Extraction: Extract genomic DNA from the clinical isolate using a commercial kit or a standard boiling lysis method.
-
PCR Reaction Setup: Prepare a master mix for each primer set containing PCR buffer, dNTPs, Taq polymerase, and sterile water. Aliquot the master mix into PCR tubes.
-
Add Template DNA and Primers: Add the extracted DNA template and the specific forward and reverse primers to the respective PCR tubes.
-
PCR Amplification: Perform PCR using a thermocycler with the following general conditions (optimization may be required for specific primer sets):
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 50-60°C for 30 seconds (temperature depends on primers)
-
Extension: 72°C for 1 minute/kb of expected product size
-
-
Final extension: 72°C for 5-10 minutes
-
-
Gel Electrophoresis: Mix the PCR products with loading dye and run on a 1-1.5% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe). Include a DNA ladder to determine the size of the amplicons.
-
Visualization: Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the specific β-lactamase gene.
DNA Sequencing of β-Lactamase Genes
Sequencing of the amplified PCR product is essential for identifying specific variants of β-lactamase genes, such as inhibitor-resistant TEMs (IRTs).
Procedure:
-
PCR Product Purification: Purify the PCR product from the previous step to remove primers, dNTPs, and polymerase. This can be done using a commercial PCR purification kit.
-
Sequencing Reaction: Send the purified PCR product and the corresponding sequencing primers (either the forward or reverse PCR primer) to a sequencing facility. The facility will perform Sanger sequencing.
-
Sequence Analysis: The resulting DNA sequence is analyzed using bioinformatics tools. Align the obtained sequence with known β-lactamase gene sequences from databases (e.g., NCBI, Lahey Clinic database) to identify the specific allele and any mutations that may confer resistance.
Isoelectric Focusing (IEF) of β-Lactamases
IEF separates proteins based on their isoelectric point (pI) and can be used to identify different β-lactamase enzymes produced by a clinical isolate.
Materials:
-
Isoelectric focusing unit
-
Polyacrylamide gels with a pre-cast pH gradient
-
Bacterial cell lysate
-
Nitrocefin (a chromogenic cephalosporin)
Procedure:
-
Sample Preparation: Grow the bacterial isolate in broth and prepare a crude cell lysate by sonication or enzymatic lysis.
-
Gel Loading: Apply the cell lysate to the polyacrylamide IEF gel.
-
Focusing: Run the isoelectric focusing according to the manufacturer's instructions. An electric field is applied, causing the proteins to migrate through the pH gradient until they reach their pI, where their net charge is zero.
-
Enzyme Detection: Overlay the gel with a solution of nitrocefin. β-lactamase activity will hydrolyze the nitrocefin, resulting in a color change (yellow to red).
-
pI Determination: The pI of the β-lactamase is determined by comparing its position on the gel to known pI standards run in parallel. Different β-lactamases have characteristic pI values.
Analysis of PBP Alterations
This involves PCR amplification and sequencing of the genes encoding PBPs.
Procedure:
-
Primer Design: Design primers to amplify the conserved regions of the target PBP genes (e.g., pbp1a, pbp2x, pbp2b in S. pneumoniae).
-
PCR and Sequencing: Perform PCR amplification of the PBP genes from the clinical isolate's DNA, followed by purification and Sanger sequencing of the amplicons, as described for β-lactamase genes.
-
Sequence Comparison: Align the obtained nucleotide and deduced amino acid sequences with those from a susceptible reference strain. Identify mutations, particularly in the regions encoding the transpeptidase domain, that are known to be associated with reduced β-lactam affinity.
Efflux Pump Activity Assay using Ethidium Bromide
This assay qualitatively or semi-quantitatively assesses the activity of efflux pumps.
Materials:
-
Fluorometer or fluorescence microplate reader
-
Ethidium bromide (EtBr)
-
Glucose
-
Efflux pump inhibitor (EPI) like Carbonyl cyanide m-chlorophenylhydrazone (CCCP) - optional
-
Bacterial cells
Procedure:
-
Cell Preparation: Grow the bacterial culture to the mid-logarithmic phase, then harvest and wash the cells with a suitable buffer (e.g., phosphate-buffered saline).
-
Loading with EtBr: Resuspend the cells in buffer containing EtBr and incubate to allow the dye to accumulate inside the cells.
-
Initiating Efflux: Add glucose to energize the cells and initiate the active efflux of EtBr.
-
Fluorescence Measurement: Monitor the fluorescence of the cell suspension over time. As EtBr is pumped out of the cells and is no longer intercalated with DNA, the fluorescence will decrease. A faster rate of fluorescence decay indicates higher efflux pump activity.
-
(Optional) Inhibition: In a parallel experiment, add an EPI along with glucose. Inhibition of efflux will result in a slower decrease in fluorescence compared to the control without the inhibitor.
Visualizations
The following diagrams illustrate key pathways and workflows related to amoxicillin-clavulanate resistance.
Caption: Overview of Amoxicillin-Clavulanate Action and Resistance.
Caption: Workflow for Investigating Resistance Mechanisms.
References
- 1. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 2. Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ableweb.org [ableweb.org]
- 4. Screening for β-lactamases [bio-protocol.org]
- 5. Beta-lactamases: determination of their isoelectric points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
Validation of Animal Models for Predicting Clinical Outcomes of Amoxicillin-Clavulanate Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used animal models for predicting the clinical efficacy of amoxicillin-clavulanate. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in selecting and designing preclinical studies that are more predictive of human clinical outcomes.
Introduction to Amoxicillin-Clavulanate and the Role of Animal Models
Amoxicillin-clavulanate is a widely prescribed antibiotic combination comprising a β-lactam antibiotic (amoxicillin) and a β-lactamase inhibitor (clavulanic acid). Clavulanic acid protects amoxicillin (B794) from degradation by β-lactamase enzymes produced by many resistant bacteria, thereby extending its spectrum of activity. Animal models are indispensable tools in the preclinical evaluation of such antimicrobial agents, providing critical data on efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) before advancing to human trials. The predictive value of these models is paramount for successful drug development.
Comparative Efficacy of Amoxicillin-Clavulanate in Animal Models
Two of the most utilized and well-characterized animal models for assessing the in vivo efficacy of amoxicillin-clavulanate are the murine thigh infection model and the rodent respiratory tract infection model. These models are particularly relevant for studying infections caused by common pathogens such as Streptococcus pneumoniae and Staphylococcus aureus.
Murine Thigh Infection Model
The neutropenic murine thigh infection model is a standardized and reproducible model for evaluating the efficacy of antibiotics against localized soft tissue infections.[1] It is particularly useful for studying the relationship between drug exposure (PK/PD parameters) and antibacterial effect.
Table 1: Efficacy of Amoxicillin-Clavulanate in the Murine Thigh Infection Model against Streptococcus pneumoniae
| Bacterial Strain (Penicillin MIC) | Treatment Regimen (Amoxicillin/Clavulanate) | Change in Bacterial Load (log10 CFU/thigh) at 24h | Survival Rate after 4 days | Reference |
| Penicillin-Susceptible (≤ 1 mg/L) | 7/1.75 mg/kg every 8h | -1.6 to -4.1 | 100% | [2][3] |
| Penicillin-Intermediate (2 mg/L) | 7/1.75 mg/kg every 8h | -1.6 to -4.1 | 100% | [2][3] |
| Penicillin-Resistant (4-5.6 mg/L) | 7/1.75 mg/kg every 8h | +0.6 to +2.3 | 0-20% | [2][3] |
Rodent Respiratory Tract Infection Model
The rat and mouse lung infection models are designed to mimic human respiratory tract infections, such as pneumonia. These models are crucial for evaluating the efficacy of antibiotics at the primary site of infection for respiratory pathogens.
Table 2: Efficacy of Amoxicillin-Clavulanate in Rodent Respiratory Tract Infection Models against Streptococcus pneumoniae
| Animal Model | Bacterial Strain (Amoxicillin MIC) | Simulated Human Dosage (Amoxicillin/Clavulanate) | Change in Bacterial Load (log10 CFU/lungs) | Reference |
| Rat | 2 µg/ml | 45/6.4 mg/kg/day | Significant reduction | [4][5] |
| Rat | 2 µg/ml | 90/6.4 mg/kg/day | Greater significant reduction | [4][5] |
| Rat | 4 µg/ml | 45/6.4 mg/kg/day | Marginal efficacy | [4][5] |
| Rat | 4 µg/ml | 90/6.4 mg/kg/day | Significant reduction | [4][5] |
| Rat | 8 µg/ml | 45/6.4 mg/kg/day & 90/6.4 mg/kg/day | No reduction | [4][5] |
Correlation with Human Clinical Outcomes
A critical aspect of validating an animal model is its ability to predict clinical success in humans. By comparing the outcomes in animal models with results from clinical trials, we can assess the translational value of these preclinical studies.
Table 3: Comparison of Amoxicillin-Clavulanate Efficacy in Animal Models and Human Clinical Trials
| Infection Type | Pathogen | Animal Model Outcome | Human Clinical Trial Outcome | Reference |
| Respiratory Tract Infection | Streptococcus pneumoniae (including penicillin-resistant strains) | High-dose regimens show efficacy against strains with MICs up to 4 µg/ml.[4][5] | High-dose amoxicillin-clavulanate (e.g., 2000/125 mg) demonstrates high clinical success rates (92.3-98.2%) against S. pneumoniae, including penicillin-resistant strains.[2][3][6] | [2][3][4][5][6] |
| Skin and Soft Tissue Infection | Staphylococcus aureus (β-lactamase producing) | Effective in reducing bacterial load and promoting lesion resolution. | High clinical response rates (e.g., 94%) in skin and soft tissue infections caused by β-lactamase-producing S. aureus.[7] | [7] |
| Urinary Tract Infection | ESBL-producing E. coli and Klebsiella spp. | Not directly evaluated in the provided animal models. | Oral amoxicillin-clavulanate treatment resulted in an 89.1% microbiological cure rate in patients with UTIs caused by ESBL-producing organisms susceptible to the combination.[8] | [8] |
Pharmacokinetic/Pharmacodynamic (PK/PD) Comparison
The predictive power of an animal model is significantly enhanced when the pharmacokinetic profile of the drug in the animal mimics that in humans. The key PK/PD parameter for β-lactam antibiotics like amoxicillin is the time that the free drug concentration remains above the minimum inhibitory concentration (T>MIC).
Table 4: Comparison of Key Pharmacokinetic Parameters of Amoxicillin
| Species | Dosage | Cmax (mg/L) | T1/2 (h) | Protein Binding (%) |
| Mouse (renally impaired) | 7 mg/kg (subcutaneous) | ~12.0 | ~1.1 | ~20 |
| Rat | 20 mg/kg (intravenous) | ~8.2 | ~0.22 | ~20 |
| Human | 500 mg (oral) | ~10.9 | ~1.1 | ~20 |
| Human | 1000 mg (intravenous) | ~105 | ~1.0 | ~20 |
Note: Data is compiled from multiple sources and represents approximate values for comparison.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Murine Thigh Infection Model Protocol
This protocol is adapted from studies evaluating the efficacy of amoxicillin-clavulanate against Streptococcus pneumoniae.[2][3]
-
Animal Preparation:
-
Use specific pathogen-free, female ICR mice, 6-8 weeks old.
-
Induce neutropenia by administering two intraperitoneal injections of cyclophosphamide (B585) (150 mg/kg 4 days prior and 100 mg/kg 1 day prior to infection). This renders the mice more susceptible to infection, mimicking an immunocompromised state.[1]
-
-
Bacterial Inoculum Preparation:
-
Grow the desired bacterial strain (e.g., S. pneumoniae) in appropriate broth to mid-log phase.
-
Wash and dilute the bacterial suspension in saline to achieve a final concentration of approximately 10^7 CFU/mL.
-
-
Infection:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial inoculum into the posterior thigh muscle of each hind limb.
-
-
Treatment:
-
Initiate treatment 2 hours post-infection.
-
Administer amoxicillin-clavulanate subcutaneously at the desired dosage and frequency (e.g., 7 mg/kg amoxicillin and 1.75 mg/kg clavulanate every 8 hours).
-
-
Outcome Assessment:
-
Bacterial Load: At 24 hours post-infection, euthanize a subset of mice. Aseptically remove the thighs, homogenize the tissue, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar (B569324) plates.
-
Survival: Monitor a separate cohort of mice for a defined period (e.g., 4 days) and record mortality.
-
Rat Respiratory Tract Infection Model Protocol
This protocol is based on studies investigating amoxicillin-clavulanate efficacy against S. pneumoniae in a lung infection model.[4][5]
-
Animal Preparation:
-
Use specific pathogen-free, male Sprague-Dawley rats.
-
-
Bacterial Inoculum Preparation:
-
Prepare the bacterial suspension of S. pneumoniae as described for the murine thigh model.
-
-
Infection:
-
Anesthetize the rats.
-
Intrabronchially instill a defined volume of the bacterial suspension (e.g., 0.1 mL of ~10^8 CFU/mL) to establish a lung infection.
-
-
Treatment:
-
Initiate treatment at a specified time post-infection.
-
Administer amoxicillin-clavulanate via a route that simulates human exposure. For example, use computer-controlled intravenous infusion to mimic the plasma concentration-time profile observed in humans after oral dosing.
-
-
Outcome Assessment:
-
After a defined treatment duration (e.g., 3 days), euthanize the rats.
-
Aseptically remove the lungs, homogenize the tissue, and perform serial dilutions to determine the bacterial load (CFU/g of lung tissue).
-
Mandatory Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of amoxicillin-clavulanate and the general workflow of an in vivo efficacy study.
References
- 1. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 2. Outcome of treatment of respiratory tract infections due to Streptococcus pneumoniae, including drug-resistant strains, with pharmacokinetically enhanced amoxycillin/clavulanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of a new pharmacokinetically enhanced formulation of amoxicillin/clavulanate (2000/125 mg) in adults with community-acquired pneumonia caused by Streptococcus pneumoniae, including penicillin-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Efficacy of High-Dose Amoxicillin-Clavulanate against Experimental Respiratory Tract Infections Caused by Strains of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Double-Blind, Randomized Study of the Efficacy and Safety of Oral Pharmacokinetically Enhanced Amoxicillin-Clavulanate (2,000/125 Milligrams) versus Those of Amoxicillin-Clavulanate (875/125 Milligrams), Both Given Twice Daily for 7 Days, in Treatment of Bacterial Community-Acquired Pneumonia in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Oral Amoxicillin-Clavulanic Acid Treatment in Urinary Tract Infections Caused by Extended-Spectrum Beta-Lactamase–Producing Organisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Validation of Amoxicillin-Clavulanic Acid MIC Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the methodologies and performance of Minimum Inhibitory Concentration (MIC) testing for amoxicillin-clavulanic acid, a critical combination antimicrobial agent. The data and protocols presented are synthesized from established guidelines and comparative studies to assist researchers and drug development professionals in designing and evaluating inter-laboratory validation studies. This document emphasizes the importance of standardized procedures to ensure reproducible and comparable results across different laboratories, a cornerstone of antimicrobial susceptibility testing.
Key Performance Data: A Tale of Two Standards
The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are the two major international bodies that provide guidelines for antimicrobial susceptibility testing. While both aim to standardize testing, significant discrepancies exist in their methodologies and interpretive criteria for amoxicillin-clavulanic acid, leading to variations in MIC results and clinical interpretation.
A prospective observational study involving 13 Spanish hospitals highlighted these differences when testing 264 clinical isolates of Enterobacteriaceae. The study found a low concordance (kappa index of 0.24) between the results obtained using CLSI and EUCAST methodologies.[1][2] According to CLSI criteria, 19.7% of the isolates were resistant, whereas EUCAST guidelines classified 53.4% as resistant.[1][2]
Another study comparing NCCLS (now CLSI) and DIN (German) methodologies for 185 E. coli isolates also demonstrated marked differences. With NCCLS guidelines, 86.5% of strains were susceptible, compared to only 43.8% with DIN guidelines.[3] These discrepancies underscore the critical need for robust inter-laboratory validation to understand the performance of different testing methods.
Table 1: Comparison of CLSI and EUCAST Interpretive Criteria for Amoxicillin-Clavulanic Acid MIC (μg/mL)
| Organism Group | CLSI (M100) | EUCAST |
| Enterobacterales | ≤8/4 (Susceptible), 16/8 (Intermediate), ≥32/16 (Resistant) | ≤8 (Susceptible), >8 (Resistant) |
| Enterobacterales (Uncomplicated UTI only) | Not specified | ≤32 (Susceptible), >32 (Resistant) |
| Haemophilus influenzae | ≤4/2 (Susceptible) | ≤1 (Susceptible), >1 (Resistant) |
| Staphylococcus aureus | ≤4/2 (Susceptible), ≥8/4 (Resistant) | Not applicable (Benzylpenicillin breakpoints are used) |
Note: CLSI values are presented as amoxicillin (B794)/clavulanic acid concentrations, while EUCAST values are based on the amoxicillin component with a fixed clavulanic acid concentration of 2 mg/L during testing.[4][5]
Experimental Protocols: The Foundation of Reliable Data
Accurate and reproducible MIC testing relies on meticulous adherence to standardized protocols. The two most common methods for determining MICs are broth microdilution and agar (B569324) dilution.
Broth Microdilution Method (ISO 20776-1 Standard)
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from 3-5 isolated colonies grown on non-selective agar. This suspension should be used within 15 minutes of preparation.
-
Inoculum Dilution: Dilute the standardized inoculum in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microdilution panel.
-
Antimicrobial Agent Preparation: Prepare serial two-fold dilutions of amoxicillin-clavulanic acid in MHB. For EUCAST methodology, the concentration of clavulanic acid is fixed at 2 mg/L in each well.[4][5] For CLSI, a 2:1 ratio of amoxicillin to clavulanic acid is maintained.
-
Incubation: Inoculate the microdilution panels and incubate at 35 ± 1°C for 16-20 hours in ambient air.[5]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method
-
Inoculum Preparation: As with broth microdilution, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Antimicrobial Plate Preparation: Prepare a series of Mueller-Hinton Agar (MHA) plates each containing a specific concentration of amoxicillin-clavulanic acid.
-
Inoculation: Using an inoculum-replicating apparatus, spot approximately 1-2 μL of the standardized bacterial suspension onto the surface of each agar plate, including a growth control plate without any antimicrobial agent.
-
Incubation: Incubate the plates at 35 ± 1°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of more than one colony.
Quality Control
Routine quality control is essential for ensuring the accuracy and precision of MIC testing. Specific reference strains with known MIC ranges are tested concurrently with clinical isolates.
Table 2: Recommended Quality Control Strains for Amoxicillin-Clavulanic Acid MIC Testing
| QC Strain | Expected MIC Range (μg/mL) - CLSI | Expected MIC Range (μg/mL) - EUCAST |
| Escherichia coli ATCC 25922 | 2/1 - 8/4 | Not specified for amoxicillin-clavulanic acid |
| Escherichia coli ATCC 35218 | 4/2 - 16/8 | Not specified for amoxicillin-clavulanic acid |
| Haemophilus influenzae ATCC 49247 | 2/1 - 8/4 | 0.5 - 2 |
| Staphylococcus aureus ATCC 29213 | 0.12/0.06 - 0.5/0.25 | 0.25 - 1 |
Note: The listed QC ranges are subject to change and users should always refer to the latest CLSI M100 and EUCAST QC tables for the most current information.[4][6]
Visualizing the Inter-Laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study of an antimicrobial susceptibility testing method.
Caption: Workflow of an Inter-laboratory Validation Study.
Conclusion
The inter-laboratory validation of amoxicillin-clavulanic acid MIC testing is crucial for ensuring the consistency and reliability of antimicrobial susceptibility data. The significant discrepancies between CLSI and EUCAST methodologies and interpretive criteria highlight the need for laboratories to be aware of the standards they are using and the potential impact on clinical interpretation. By adhering to standardized protocols, implementing robust quality control measures, and participating in proficiency testing programs, laboratories can contribute to the generation of high-quality, comparable data that is essential for patient care, surveillance of antimicrobial resistance, and the development of new therapeutic agents.
References
- 1. MIC of amoxicillin/clavulanate according to CLSI and EUCAST: discrepancies and clinical impact in patients with bloodstream infections due to Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] MIC of amoxicillin/clavulanate according to CLSI and EUCAST: discrepancies and clinical impact in patients with bloodstream infections due to Enterobacteriaceae | Semantic Scholar [semanticscholar.org]
- 3. Effects of Following National Committee for Clinical Laboratory Standards and Deutsche Industrie Norm-Medizinische Mikrobiologie Guidelines, Country of Isolate Origin, and Site of Infection on Susceptibility of Escherichia coli to Amoxicillin-Clavulanate (Augmentin) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. szu.gov.cz [szu.gov.cz]
- 5. ieqas.ie [ieqas.ie]
- 6. goums.ac.ir [goums.ac.ir]
A Comparative Guide to Clavulanic Acid, Sulbactam, and Tazobactam: Inhibitory Profiles and Experimental Evaluation
For researchers, scientists, and drug development professionals, understanding the nuances of β-lactamase inhibitors is critical in the fight against antibiotic resistance. This guide provides a detailed comparison of three widely used inhibitors—clavulanic acid, sulbactam (B1307), and tazobactam (B1681243)—supported by experimental data and detailed methodologies.
Mechanism of Action: Suicide Inhibition
Clavulanic acid, sulbactam, and tazobactam are classified as "suicide inhibitors" or mechanism-based inactivators.[1] They are recognized as substrates by β-lactamase enzymes, initiating the catalytic process and forming a covalent acyl-enzyme intermediate.[1] However, this intermediate is unstable and undergoes further chemical rearrangement to form a more stable, inactivated complex. This process effectively traps and permanently inactivates the enzyme.[1][2]
Caption: Mechanism of "suicide inhibition" by penam-based β-lactamase inhibitors.
Comparative Inhibitory Potency
The inhibitory activities of clavulanic acid, sulbactam, and tazobactam are best compared by their 50% inhibitory concentrations (IC50) against various β-lactamases. A lower IC50 value indicates greater potency.[1]
| β-Lactamase Enzyme | Clavulanic Acid IC50 (μM) | Sulbactam IC50 (μM) | Tazobactam IC50 (μM) |
| Conventional Spectrum | |||
| TEM-1 | 0.08 | 4.8 | 0.1 |
| SHV-1 | 0.01 | 5.8 | 0.07 |
| Extended Spectrum (TEM-derived) | |||
| TEM-3 | 0.04 | 0.8 | 0.05 |
| TEM-4 | 0.05 | 0.7 | 0.06 |
| TEM-5 | 0.12 | 1.5 | 0.1 |
| TEM-6 | 0.06 | 1.2 | 0.08 |
| TEM-7 | 0.07 | 1.0 | 0.09 |
| TEM-8 | 0.09 | 1.1 | 0.08 |
| TEM-9 | 0.05 | 0.9 | 0.06 |
| TEM-12 | 0.03 | 0.5 | 0.04 |
| Extended Spectrum (SHV-derived) | |||
| SHV-2 | 0.02 | 0.4 | 0.03 |
| SHV-3 | 0.03 | 0.6 | 0.04 |
| SHV-4 | 0.04 | 0.7 | 0.05 |
| SHV-5 | 0.02 | 0.3 | 0.03 |
| Data compiled from a head-to-head comparison study.[1] |
Summary of Inhibitory Profiles:
-
Clavulanic Acid: Demonstrates potent inhibition against a wide variety of plasmid-mediated β-lactamases, including conventional-spectrum (like TEM-1 and SHV-1) and many extended-spectrum β-lactamases (ESBLs).[3][4] It is significantly more potent than sulbactam against most of the tested enzymes.[3][4] For instance, clavulanic acid was found to be 60 and 580 times more potent than sulbactam against TEM-1 and SHV-1, respectively.[3][4]
-
Sulbactam: Generally, sulbactam is a less potent inhibitor of plasmid-mediated β-lactamases compared to clavulanic acid and tazobactam.[3][5] However, it does exhibit some activity against chromosomal β-lactamases.[6]
-
Tazobactam: Exhibits a broad spectrum of activity against many plasmid-mediated and some chromosomally-mediated β-lactamases.[6] Its potency against conventional-spectrum and extended-spectrum TEM and SHV enzymes is comparable to that of clavulanic acid.[3][4] Tazobactam is also noted for its lower capacity to induce bacterial enzyme production compared to clavulanic acid and sulbactam.[6]
Experimental Protocol: Determination of IC50 Values
The following protocol outlines a typical methodology for determining the IC50 value of a β-lactamase inhibitor.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific β-lactamase by 50%.[1]
Materials:
-
Purified β-lactamase enzyme (e.g., TEM-1, SHV-1)
-
β-lactamase inhibitor (Clavulanic acid, Sulbactam, or Tazobactam)
-
Chromogenic substrate: Nitrocefin[1]
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)[1]
-
96-well microtiter plates[1]
-
Spectrophotometer capable of reading absorbance at 486 nm[1]
Caption: A typical experimental workflow for determining the IC50 of a β-lactamase inhibitor.
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the purified β-lactamase enzyme in the assay buffer.
-
Prepare a series of dilutions of the β-lactamase inhibitor in the assay buffer.
-
Prepare a working solution of the chromogenic substrate, nitrocefin, in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add a fixed amount of the β-lactamase enzyme solution to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 5-10 minutes) at a controlled temperature (e.g., 30°C or 37°C).[7]
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the nitrocefin solution to all wells simultaneously.
-
Immediately begin monitoring the change in absorbance at 486 nm using a spectrophotometer. The hydrolysis of nitrocefin results in a color change that can be quantified.[8]
-
-
Data Analysis:
-
Calculate the initial rate of the enzymatic reaction for each inhibitor concentration.[1]
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.[1]
-
Determine the IC50 value from the resulting dose-response curve, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[1]
-
Logical Comparison of Key Features
The selection of a β-lactamase inhibitor for combination therapy depends on several factors beyond its intrinsic potency.
References
- 1. benchchem.com [benchchem.com]
- 2. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparative activities of clavulanic acid, sulbactam, and tazobactam against clinically important beta-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Inhibition of β-lactamase function by de novo designed peptide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Equivalence of Generic Versus Brand-Name Amoxicillin/Clavulanic Acid Tablets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic equivalence between generic and brand-name amoxicillin (B794)/clavulanic acid tablets, a widely used antibiotic combination. The assessment of therapeutic equivalence is crucial to ensure that generic formulations exhibit the same clinical effect and safety profile as their innovator counterparts.[1][2] This is typically established through a series of studies evaluating bioequivalence, dissolution profiles, and in some cases, clinical efficacy.[2]
Mechanism of Action
Amoxicillin is a beta-lactam antibiotic that inhibits the synthesis of bacterial cell walls, leading to cell death. However, some bacteria produce beta-lactamase enzymes, which inactivate amoxicillin. Clavulanic acid is a beta-lactamase inhibitor that binds to and inactivates these enzymes, thereby protecting amoxicillin from degradation and extending its antibacterial spectrum.
In Vitro Dissolution Studies
Dissolution testing is a critical in vitro method used to assess the rate and extent to which the active pharmaceutical ingredients (APIs) are released from a solid dosage form.[3] It serves as a surrogate for in vivo bioavailability and is a key component in establishing therapeutic equivalence.[3] The similarity factor (f2) is often used to compare the dissolution profiles of a generic product against a reference product, with values between 50 and 100 indicating similarity.[3]
Experimental Protocol: Dissolution Testing
A common experimental setup for dissolution testing of amoxicillin/clavulanic acid tablets involves the following steps:
-
Apparatus: A USP Apparatus 2 (paddle) dissolution system is frequently used.[3]
-
Medium: Dissolution is often tested in multiple media to simulate the pH conditions of the gastrointestinal tract, such as pH 1.2, 4.5, and 6.8 buffers.[3][4]
-
Procedure:
-
Tablets are placed in vessels containing 900 mL of the dissolution medium maintained at a constant temperature (typically 37°C).[3]
-
The paddles are rotated at a specified speed, commonly 75 rpm.[3]
-
Samples are withdrawn at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes) and replaced with fresh media.[3]
-
-
Analysis: The concentration of amoxicillin and clavulanic acid in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm or UV-Visible spectrophotometry.[3][5]
Data Summary: In Vitro Dissolution Studies
| Study Reference | Product(s) Analyzed | Key Findings |
| [3] | 6 generic products vs. Augmentin® in Peru | Two out of six generic products were not interchangeable based on in vitro dissolution profiles. For amoxicillin, five of the six generics passed the f2 test at pH 4.5, and four passed at pH 6.8. For clavulanic acid, five of the six passed at pH 6.8.[3] |
| [6] | 10 commercial products in the UAE | All products were found to be pharmaceutically equivalent in terms of physicochemical parameters and antimicrobial activity. The dissolution profiles were similar to the reference product.[6] |
| 8 generic products vs. Augmentin® in Lebanon | Six out of the eight generic products had API content within the acceptable range (90%-110%). All tested drugs showed acceptable minimum inhibitory concentrations. |
Bioequivalence Studies
Bioequivalence studies are designed to compare the rate and extent of absorption of a generic drug product to that of the reference listed drug.[7][8] These are typically conducted in healthy volunteers under fasting and sometimes fed conditions.[9] Key pharmacokinetic (PK) parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC) are measured.[7][8] For a generic drug to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means (generic/brand) of Cmax and AUC must fall within the acceptance range of 80% to 125%.[8][10]
Experimental Protocol: Bioequivalence Study
A typical bioequivalence study for amoxicillin/clavulanic acid follows a randomized, crossover design:
-
Study Population: A cohort of healthy adult volunteers.[7][11]
-
Study Design: An open-label, randomized, single-dose, two-treatment, two-period crossover study is a common design.[11] This means each subject receives both the generic and brand-name drug on separate occasions, with a washout period in between.[9]
-
Drug Administration: A single oral dose of the test (generic) or reference (brand-name) tablet is administered to subjects.[7]
-
Blood Sampling: Blood samples are collected at specific time points before and after drug administration (e.g., up to 6-10 hours post-dose).[7][12]
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, typically HPLC.[7][13]
-
Pharmacokinetic Analysis: PK parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data for each subject and formulation.
-
Statistical Analysis: The log-transformed PK parameters are statistically analyzed to determine if the 90% CIs for the geometric mean ratios fall within the 80-125% acceptance range.[8]
Data Summary: Bioequivalence Studies
| Study Reference | Product(s) Analyzed | Key Pharmacokinetic Findings | Conclusion on Bioequivalence |
| [7] | 2 generic suspensions vs. Augmentin® | No significant differences in Cmax, Tmax, AUC0-t, and AUC0-inf for both this compound.[7] | The two generic formulations were found to be bioequivalent to the brand-name product.[7] |
| [10] | 2 generic tablets vs. brand-name amoxicillin | One of the two generic formulations did not meet the criteria for bioequivalence as the 90% CI for the Cmax ratio was outside the acceptable range.[10] | One of the generic products was not bioequivalent to the brand-name formulation.[10] |
| [8][11] | 1 generic capsule vs. brand-name amoxicillin in India | The geometric mean ratio of Cmax was within the bioequivalence criteria, but the 90% CIs for both AUC0-t and AUC0-inf were below the lower limit. The time above MIC was significantly lower for the generic product.[8][11] | The generic capsule was not bioequivalent to the branded amoxicillin capsule.[8][11] |
| [14] | A new Solutab tablet vs. Augmentin® | The 90% CIs for the ratios of Cmax and AUC(0-infinity) for both this compound were within the 0.8-1.25 range.[14] | The new tablet formulation was bioequivalent to the originator product.[14] |
| Clavimox® vs. Augmentin® in Yemen | The 90% CI for the test/reference ratio of AUC0-t, AUC0-inf, and Cmax was within the bioequivalence acceptance range of 80-125%. | Clavimox® was found to be bioequivalent to Augmentin®. |
Clinical Efficacy and Safety
While bioequivalence studies are generally accepted as surrogates for clinical efficacy, some studies have investigated clinical outcomes directly. A systematic review and meta-analysis of one randomized controlled trial and ten non-randomized intervention studies found no significant differences in clinical cure rates between generic and branded antibiotics.[15] However, the evidence base is limited, and some studies suggest potential differences in in vitro efficacy against certain bacterial strains.[16][17] For instance, one study found that a generic amoxicillin/clavulanate product showed greater in vitro efficacy against E. coli and S. aureus compared to some branded drugs.[16] Conversely, another study concluded that while all tested products complied with pharmacopeial specifications, the innovator brand showed superior in vitro activity against resistant isolates compared to the generics.[17]
Conclusion
The therapeutic equivalence of generic and brand-name amoxicillin/clavulanic acid tablets is supported by a substantial body of evidence from in vitro dissolution and in vivo bioequivalence studies. The majority of studies demonstrate that generic versions meet the stringent criteria for bioequivalence set by regulatory agencies like the FDA.[7][14] However, it is important to note that not all generic products are created equal, and some studies have identified instances where a specific generic formulation failed to demonstrate bioequivalence with the innovator product.[3][8][10]
For drug development professionals, these findings underscore the importance of rigorous formulation development and comprehensive bioequivalence testing to ensure that generic products are indeed interchangeable with their brand-name counterparts. For researchers and scientists, the occasional lack of equivalence highlights the need for continued post-marketing surveillance and comparative studies to ensure the quality and efficacy of all available medicines.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. FDA offers new guidance on therapeutic equivalence evaluations | RAPS [raps.org]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. researchgate.net [researchgate.net]
- 5. Study on the determination of pharmaceutical products containing this compound by HPLC/DAD method | Journal of Military Science and Technology [online.jmst.info]
- 6. scispace.com [scispace.com]
- 7. scialert.net [scialert.net]
- 8. Bioequivalence of generic and branded amoxicillin capsules in healthy human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 10. Post-marketing pharmacokinetic bioequivalence between generic and branded amoxicillin formulations [gabionline.net]
- 11. scienceopen.com [scienceopen.com]
- 12. researchgate.net [researchgate.net]
- 13. ojs2.sbmu.ac.ir [ojs2.sbmu.ac.ir]
- 14. Amoxicillin/clavulanic acid (875/125): bioequivalence of a novel Solutab tablet and rationale for a twice-daily dosing regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. In vitro Comparison of Generic and Branded Preparations of Amoxicillin with Potassium Clavulanate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quality equivalence and in-vitro antibiotic activity test of different brands of amoxicillin/clavulanic acid tablets in Mwanza, Tanzania: A cross sectional study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative in vitro activity of amoxicillin alone and in combination with clavulanic acid against M. tuberculosis
A comprehensive analysis of the bactericidal and inhibitory activity of amoxicillin (B794), with and without the β-lactamase inhibitor clavulanic acid, against susceptible and drug-resistant strains of Mycobacterium tuberculosis.
The resurgence of tuberculosis, coupled with the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the exploration of novel therapeutic strategies. This guide provides a comparative analysis of the in vitro activity of the β-lactam antibiotic amoxicillin, both alone and in combination with the β-lactamase inhibitor clavulanic acid, against Mycobacterium tuberculosis. The data presented herein demonstrates the significant enhancement of amoxicillin's antimycobacterial activity in the presence of clavulanic acid, offering a potential adjunct therapy for drug-resistant tuberculosis.
Executive Summary of In Vitro Activity
The combination of amoxicillin with clavulanic acid demonstrates a marked increase in bactericidal activity against Mycobacterium tuberculosis compared to amoxicillin alone. While amoxicillin by itself shows limited efficacy, the addition of clavulanic acid, a potent inhibitor of the M. tuberculosis β-lactamase (BlaC), restores its bactericidal properties. This effect is observed across both drug-susceptible and drug-resistant isolates.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data from key in vitro studies.
Table 1: Comparative MIC and MBC of Amoxicillin vs. Amoxicillin-Clavulanic Acid against 15 Isolates of M. tuberculosis
| Isolate | Amoxicillin MIC (µg/mL) | Amoxicillin MBC (µg/mL) | Amoxicillin-Clavulanic Acid MIC (Amoxicillin/Clavulanic Acid, µg/mL) | Amoxicillin-Clavulanic Acid MBC (Amoxicillin/Clavulanic Acid, µg/mL) |
| 1 | 4 | >8 | 1/0.5 | 1/0.5 |
| 2 | 8 | >8 | 2/1 | 2/1 |
| 3 | 8 | >8 | 4/2 | 4/2 |
| 4 | 8 | >8 | 2/1 | 2/1 |
| 5 | >8 | >8 | 4/2 | 4/2 |
| 6 | >8 | >8 | 4/2 | 4/2 |
| 7 | >8 | >8 | 2/1 | 2/1 |
| 8 | >8 | >8 | 2/1 | 2/1 |
| 9 | >8 | >8 | 1/0.5 | 1/0.5 |
| 10 | >8 | >8 | 2/1 | 2/1 |
| 11 | >8 | >8 | 4/2 | 4/2 |
| 12 | >8 | >8 | 2/1 | 2/1 |
| 13 | >8 | >8 | 4/2 | 4/2 |
| 14 | >8 | >8 | 2/1 | 2/1 |
| 15 | >8 | >8 | 4/2 | >4/2 |
Data adapted from C. H. C. a. S. F. C., 1983.[1][2]
Table 2: MIC Distribution of Amoxicillin-Clavulanic Acid against Drug-Sensitive and Drug-Resistant M. tuberculosis Isolates
| MIC of Amoxicillin-Clavulanate (µg/mL) | Number of Drug-Sensitive Isolates (Total 50) | Number of Drug-Resistant Isolates (Total 40) |
| 32 | 50 | 40 |
| 64 | 22 | 29 |
| 128 | 19 | 15 |
| 256 | 4 | 11 |
| 512 | 5 | 14 |
Data adapted from Varshochi, M. et al., 2006.[3]
Table 3: Susceptibility of Drug-Resistant M. tuberculosis Isolates to Amoxicillin-Clavulanic Acid
| Isolate Type | Total Isolates | Isolates Susceptible to Amoxicillin/Clavulanate (MIC ≤ 4/2.5 µg/mL) | Percentage Susceptible |
| MDR | 24 | 14 | 58% |
| XDR | 38 | 22 | 58% |
Data adapted from a 2017 study on paradoxical hypersusceptibility of drug-resistant M. tuberculosis.[4]
Mechanism of Action: The Role of Clavulanic Acid
Mycobacterium tuberculosis possesses an intrinsic resistance to many β-lactam antibiotics due to the production of a chromosomally encoded β-lactamase, BlaC.[4] This enzyme hydrolyzes the β-lactam ring, inactivating the antibiotic before it can reach its target, the penicillin-binding proteins (PBPs) involved in cell wall synthesis.
Clavulanic acid is a potent, irreversible inhibitor of the BlaC enzyme.[4] By binding to and inactivating BlaC, clavulanic acid protects amoxicillin from degradation, allowing it to effectively inhibit the PBPs, disrupt cell wall synthesis, and induce bacteriolysis.
Caption: Mechanism of amoxicillin and clavulanic acid against M. tuberculosis.
Experimental Protocols
The data presented in this guide were primarily obtained through broth microdilution susceptibility testing. The following is a generalized protocol for determining the MIC of amoxicillin and amoxicillin-clavulanic acid against M. tuberculosis.
Broth Microdilution Method for MIC Determination
-
Inoculum Preparation:
-
M. tuberculosis isolates are cultured on Middlebrook 7H10 or 7H11 agar (B569324) or in Middlebrook 7H9 broth.
-
A bacterial suspension is prepared in sterile saline or broth and adjusted to a McFarland turbidity standard of 0.5, corresponding to approximately 1-5 x 10⁷ CFU/mL.
-
The inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Solutions:
-
Stock solutions of this compound are prepared in appropriate solvents.
-
Serial twofold dilutions of amoxicillin are prepared in Middlebrook 7H9 broth in 96-well microtiter plates.
-
For the combination testing, a fixed concentration of clavulanic acid (typically 2 or 2.5 µg/mL) is added to each well containing the serially diluted amoxicillin.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the prepared M. tuberculosis suspension.
-
A growth control well (no antibiotic) and a sterility control well (no bacteria) are included on each plate.
-
The plates are sealed and incubated at 37°C for 7 to 14 days.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of M. tuberculosis.
-
Growth can be assessed visually or by using a colorimetric indicator such as resazurin.
-
Caption: Experimental workflow for MIC determination.
Conclusion
The in vitro data strongly support the synergistic activity of this compound against Mycobacterium tuberculosis. The addition of clavulanic acid effectively neutralizes the primary resistance mechanism of M. tuberculosis to amoxicillin, rendering the antibiotic bactericidal at clinically achievable concentrations. This combination holds promise as a component of treatment regimens for multidrug-resistant tuberculosis, although further clinical investigation is warranted to establish its in vivo efficacy and safety.
References
- 1. In vitro activity of amoxicillin in combination with clavulanic acid against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. brieflands.com [brieflands.com]
- 4. Paradoxical Hypersusceptibility of Drug-resistant Mycobacteriumtuberculosis to β-lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Our Future: Proper Disposal Procedures for Amoxicillin and Clavulanic Acid
The responsible management of antibiotic waste is a critical component of laboratory safety and environmental stewardship. Improper disposal of amoxicillin (B794) and clavulanic acid can contribute to the proliferation of antimicrobial resistance (AMR) and cause ecological harm.[1][2][3] Adherence to established disposal protocols is essential for researchers, scientists, and drug development professionals to mitigate these risks and ensure a safe working environment.
This document provides a comprehensive, step-by-step guide for the proper disposal of amoxicillin and clavulanic acid waste streams generated in a laboratory setting. The fundamental principle is to treat all antibiotic waste, regardless of concentration, as hazardous chemical waste.[4][5]
Guiding Principles for Antibiotic Waste Management
-
Never Sewer: Under no circumstances should amoxicillin or clavulanic acid solutions be poured down the drain.[5][6] Wastewater treatment plants are not typically equipped to remove these compounds, leading to environmental contamination.[2][7] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities, a best practice that should be adopted in all laboratory settings.[8][9]
-
Segregate Waste: Keep antibiotic waste separate from general trash, sharps containers (unless dually contaminated), and other chemical waste streams to ensure proper handling and disposal.[10][11]
-
Consult Institutional Policy: Always follow the specific guidelines established by your institution's Environmental Health and Safety (EHS) department, as local regulations and facility capabilities may vary.[5]
Disposal Procedures for this compound Waste
The appropriate disposal method depends on the physical state of the waste and whether it is mixed with other hazardous materials.
1. Liquid Waste (Stock Solutions, Used Culture Media)
High-concentration stock solutions are considered hazardous chemical waste and must be handled accordingly.[5] While some antibiotics can be degraded by autoclaving, this is not a universally effective method and should not be used for stock solutions or for antibiotics not known to be heat-labile.[2][5]
-
Step 1: Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof container that is chemically compatible with the contents.[4][10] If possible, use the original container or a UN-rated container approved for dangerous goods.[4]
-
Step 2: Labeling: Clearly label the container with the words "Antibiotic-containing solution" or "Hazardous Waste: Amoxicillin/Clavulanic Acid".[4] If other chemicals are present, list them as well.
-
Step 3: Storage: Store the sealed container in a designated chemical waste storage area with secondary containment to prevent spills from reaching drains.[4]
-
Step 4: Disposal: Arrange for pickup and disposal through your institution's EHS or hazardous waste management service. The standard final disposal method for this type of waste is incineration at a licensed facility.[4][8]
2. Solid Waste (Expired Powders, Contaminated Labware, Gels)
Solid forms of antibiotic waste, including expired powders and items contaminated during handling (e.g., weigh boats, gloves, pipette tips), must also be segregated and disposed of as chemical waste.
-
Step 1: Packaging: Place all solid antibiotic waste into a robust, sealed plastic bag. For items contaminated with acutely toxic chemicals, double-bagging is recommended.[4]
-
Step 2: Labeling: Label the bag or container as "Pharmaceutical Waste" or "Solid Chemical Waste: Amoxicillin/Clavulanic Acid".
-
Step 3: Storage: Store the container in the designated chemical waste area.
-
Step 4: Disposal: Transfer the waste to your institutional hazardous waste program for incineration.
3. Mixed Waste (Biohazardous and Chemical)
When this compound are used in experiments with infectious agents, the waste is considered mixed.
-
Step 1: Decontamination: The primary hazard (biohazard) must be neutralized first. This typically involves autoclaving or chemical disinfection.
-
Step 2: Re-classification: After sterilization, the waste is no longer considered infectious but must still be managed as chemical waste due to the presence of the antibiotics.[4]
-
Step 3: Disposal: Follow the procedures for liquid or solid chemical waste as outlined above. Do not dispose of this inactivated waste as regular combustible trash.[4]
Data on Disposal Pathways
The following table summarizes the appropriate handling for different forms of this compound waste in a laboratory context.
| Waste Type | Form | Recommended Disposal Pathway | Key Considerations |
| Stock Solutions | Liquid | Hazardous Chemical Waste for Incineration | High antibiotic concentration.[5] Never autoclave or dispose via sewer.[2] |
| Used Culture Media | Liquid | Chemical Waste for Incineration | Collect in labeled, leak-proof containers.[4] If infectious, inactivate first.[4] |
| Expired/Unused Reagent | Solid Powder | Pharmaceutical/Chemical Waste for Incineration | Keep in original or other tightly sealed container. |
| Contaminated Labware | Solid | Solid Chemical Waste for Incineration | Includes gloves, pipette tips, weigh boats, etc. Double-bag if necessary.[4] |
Experimental Protocols
The search did not yield specific, peer-reviewed experimental protocols for the in-lab chemical neutralization or degradation of this compound as a standard disposal procedure. Laboratory-scale treatment of hazardous waste is highly regulated and generally not recommended.[12] The accepted best practice is to transfer all antibiotic waste to a licensed hazardous waste management facility that utilizes high-temperature incineration, which is effective at destroying active pharmaceutical ingredients.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste generated in a laboratory.
Caption: Decision workflow for this compound waste disposal.
References
- 1. SIDP - Antibiotic Disposal [sidp.org]
- 2. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 3. Antibiotics in the environment: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laboratory waste | Staff Portal [staff.ki.se]
- 5. bitesizebio.com [bitesizebio.com]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. epa.gov [epa.gov]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. EPA Prohibits Pharmaceutical Flushing by Healthcare Facilities [nacwa.org]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling Amoxicillin and clavulanic acid
This guide provides crucial safety and logistical information for laboratory professionals handling Amoxicillin (B794) and Clavulanic Acid. Adherence to these procedures is vital for ensuring personal safety, minimizing environmental contamination, and preventing the development of antibiotic resistance.
Understanding the Primary Hazards
Amoxicillin and Clavulanic Acid, both individually and as a combination product, present specific health risks that necessitate careful handling. The primary hazards include:
-
Respiratory Sensitization: Inhalation of dust or aerosols can lead to allergy or asthma-like symptoms and breathing difficulties.[1][2][3]
-
Skin Sensitization: Direct contact may cause an allergic skin reaction, such as a rash or irritation.[1][2][4]
-
Eye Irritation: Dust or splashes can cause mechanical irritation to the eyes.[3][4]
-
Environmental Hazard: Improper disposal of antibiotics contributes to the emergence of antibiotic-resistant bacteria in the environment.[5][6][7]
People with known allergies to beta-lactam antibiotics should take extra precautions when handling these compounds.[8][9]
Personal Protective Equipment (PPE) Requirements
The selection and proper use of PPE are critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Standard Reference |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). | EU Directive 89/686/EEC, EN 374 |
| Eye Protection | Tightly fitting safety goggles with side-shields. | NIOSH (US) or EN 166 (EU) |
| Respiratory Protection | Required when dusts are generated or ventilation is inadequate. Use a NIOSH-approved respirator or equivalent. | Consult institutional EHS for specific respirator type. |
| Body Protection | Laboratory coat. A complete suit protecting against chemicals may be required for large quantities. | Standard laboratory practice. |
Procedural Guide for Donning and Doffing PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is essential to prevent contamination.
Donning Sequence:
-
Lab Coat: Put on a clean lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check to ensure it fits properly.
-
Eye Protection: Put on safety goggles.
-
Gloves: Don gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using a proper technique (glove-in-glove or beak method) to avoid skin contact with the outer surface. Dispose of them immediately in the designated waste container.
-
Lab Coat: Unfasten the lab coat and roll it inside-out as you remove it to contain any contamination.
-
Eye Protection: Remove goggles by handling the strap, not the front.
-
Respirator (if used): Remove the respirator without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[10][11]
Operational and Disposal Plans
Safe Handling and Operational Plan:
-
Ventilation: Always handle these compounds in a well-ventilated area.[10][12] For procedures that may generate dust or aerosols, use a chemical fume hood.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][11] Do not breathe in dust or vapors.[1]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][10][11]
-
Accidental Spills: In case of a spill, evacuate unnecessary personnel. Wear appropriate PPE, including respiratory protection.[11] Absorb liquids with an inert material and collect solids carefully, avoiding dust generation.[4][12] Clean the affected area thoroughly.
Disposal Plan: Improper disposal of antibiotics is a significant environmental concern.[7] Standard autoclaving may not completely degrade the active compounds.[5][7]
-
Waste Classification: All waste containing Amoxicillin and/or Clavulanic Acid (stock solutions, used media, contaminated labware) should be treated as hazardous chemical waste.[5][7]
-
Collection: Collect waste in designated, properly labeled, and sealed containers.[7][12]
-
Inactivation: Chemical inactivation is the recommended method before disposal. Alkaline hydrolysis effectively breaks the beta-lactam ring, neutralizing the antibiotic's activity.[6]
-
Final Disposal: Dispose of inactivated waste and contaminated materials through your institution's environmental health and safety (EHS) office, following all local and national regulations.[1][2]
Experimental Protocol: Alkaline Hydrolysis for Amoxicillin Inactivation
This protocol describes a method for rendering Amoxicillin biologically inactive prior to disposal.[6]
Materials:
-
Amoxicillin-containing waste
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH indicator strips or a pH meter
-
Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)
-
Chemical fume hood
Procedure:
-
Preparation: In a chemical fume hood, place the liquid amoxicillin waste in a suitable glass beaker. If the waste is solid, dissolve it in a minimal amount of water.
-
Hydrolysis: While stirring the solution, slowly add an equal volume of 1 M NaOH solution. Let the reaction proceed for at least 20 minutes to ensure complete hydrolysis of the β-lactam ring.
-
Neutralization: Slowly add 1 M HCl dropwise to neutralize the solution. Continuously monitor the pH, aiming for a final pH between 6.0 and 8.0.
-
Disposal: The neutralized solution can now be collected in a designated hazardous waste container for final disposal according to institutional guidelines.[6]
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for this compound.
References
- 1. merck.com [merck.com]
- 2. fishersci.com [fishersci.com]
- 3. msd.com [msd.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. benchchem.com [benchchem.com]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. tmmedia.in [tmmedia.in]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
